N-Nitrosodiethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2 | |
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InChI Key |
YFCDLVPYFMHRQZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CO)N(CCO)N=O | |
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Molecular Formula |
C4H10N2O3 | |
| Record name | N-NITROSODIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID7021027 | |
| Record name | N-Nitrosodiethanolamine | |
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Molecular Weight |
134.13 g/mol | |
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Physical Description |
N-nitrosodiethanolamine is a yellow to dark brown very viscous liquid with no distinct odor. (NTP, 1992), Light yellow liquid; [Merck Index], Yellow to dark brown very viscous liquid with no distinct odor. | |
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Boiling Point |
237 °F at 1.5 mmHg (NTP, 1992), 114 °C at 1.4 mm Hg, 237 °F at 1.5 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Miscible with water in all proportions; soluble in polar organic solvents; insoluble in non-polar organic solvents | |
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Density |
1.28 (NTP, 1992) - Denser than water; will sink, 1.28 | |
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Vapor Pressure |
0.0005 [mmHg] | |
| Record name | N-Nitrosodiethanolamine | |
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Color/Form |
Light yellow oil, Viscous yellow oil | |
CAS No. |
1116-54-7 | |
| Record name | N-NITROSODIETHANOLAMINE | |
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| Record name | Ethanol, 2,2'-(nitrosoimino)bis- | |
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Foundational & Exploratory
N-Nitrosodiethanolamine (NDELA) in Cosmetics: A Technical Guide to Formation, Analysis, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiethanolamine (NDELA), a potent carcinogen, can form in cosmetic products through the reaction of specific amine precursors with nitrosating agents. This technical guide provides an in-depth analysis of the NDELA formation mechanism, offering detailed experimental protocols for its detection and quantification, and summarizing key data on its formation kinetics and inhibition. Understanding these factors is critical for the development of safer cosmetic formulations and for ensuring regulatory compliance.
The Core Mechanism of NDELA Formation
The formation of this compound (NDELA) in cosmetic products is a chemical process that requires the presence of both an amine precursor and a nitrosating agent.[1] The primary amine precursors are diethanolamine (DEA) and triethanolamine (TEA), which are common ingredients in cosmetics used as emulsifiers, pH adjusters, and wetting agents.[2][3]
The nitrosating agents are typically nitrites (such as sodium nitrite), nitrates, and nitrogen oxides.[4] These can be present as impurities in raw materials or can be formed from other ingredients, such as certain preservatives like 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 5-bromo-5-nitro-1,3-dioxane (Bronidox), which can release nitrogen compounds.[5]
The reaction proceeds as follows:
-
Nitrosation of Secondary Amines (DEA): Diethanolamine, a secondary amine, can directly react with a nitrosating agent to form NDELA.[5] This reaction is significantly influenced by the pH of the cosmetic formulation.
-
Nitrosation of Tertiary Amines (TEA): Triethanolamine, a tertiary amine, can also lead to the formation of NDELA. The mechanism is slower and involves a rate-limiting step of nitrosative dealkylation, where a carbon-nitrogen bond is cleaved to form a secondary amine, which is then available for nitrosation.[6][7] Technical-grade TEA, which often contains DEA as an impurity (up to 15%), can lead to significantly higher levels of NDELA formation compared to pure TEA.[6][8] The nitrosation rate of DEA is 10 to 20 times faster than that of TEA, depending on the pH.[6]
Factors Influencing NDELA Formation
Several factors can influence the rate of NDELA formation in cosmetic products:
-
pH: The formation of NDELA is highly dependent on the pH of the product. Acidic conditions, particularly a pH between 2 and 4, significantly accelerate the nitrosation reaction.[9][10] While the reaction was initially thought to occur only under acidic conditions, it can also happen at near-neutral and basic pH, sometimes catalyzed by other substances.[6]
-
Temperature: Elevated temperatures increase the rate of NDELA formation.[9]
-
Light: Exposure to both ultraviolet (UV) and visible (VIS) light can also promote the formation of NDELA.[9]
-
Concentration of Precursors: Higher concentrations of DEA, TEA, and nitrosating agents lead to a greater yield of NDELA.[11]
The following diagram illustrates the primary pathways for NDELA formation in cosmetics.
Caption: Primary pathways for NDELA formation in cosmetics.
Quantitative Data on NDELA Formation and Inhibition
The following tables summarize quantitative data from studies on NDELA formation under various conditions and the efficacy of different inhibitors.
Table 1: Impact of Environmental Conditions on NDELA Formation
This table presents the residual NDELA concentrations from the nitrosation of Triethanolamine (TEA) and Diethanolamine (DEA) with Sodium Nitrite (SN) under different storage conditions at pH 2.
| Amine Precursor | Condition | Residual NDELA (µg/mL) |
| TEA + SN | 10°C | 0.8 ± 0.1 |
| 25°C | 1.2 ± 0.2 | |
| Fluorescent Light | 1.5 ± 0.1 | |
| VIS (4000 lux) | 2.1 ± 0.3 | |
| UV (2 W/m²) | 2.5 ± 0.2 | |
| 40°C | 3.2 ± 0.4 | |
| 50°C | 4.5 ± 0.5 | |
| DEA + SN | 10°C | 1.1 ± 0.2 |
| 25°C | 1.8 ± 0.3 | |
| Fluorescent Light | 2.2 ± 0.2 | |
| 40°C | 3.5 ± 0.4 | |
| 50°C | 4.8 ± 0.6 | |
| VIS (4000 lux) | 5.3 ± 0.5 | |
| UV (2 W/m²) | 6.2 ± 0.7 |
Data from a study on the formation and inhibition of NDELA in cosmetics. The study observed that at pH 2, NDELA concentrations increased significantly under various storage conditions.[9][12]
Table 2: Inhibition of NDELA Formation by Antioxidants
This table shows the reduction in NDELA concentration in the presence of various inhibitors at different concentrations after 72 hours of exposure to different conditions at pH 2.
| Inhibitor | Inhibitor Conc. (ppm) | Condition | NDELA Reduction (%) |
| d-Mannitol | 10 | 50°C | ~10% |
| 100 | 50°C | ~20% | |
| 1000 | 50°C | ~35% | |
| Vitamin C | 10 | 50°C | ~25% |
| 100 | 50°C | ~50% | |
| 1000 | 50°C | ~80% | |
| Vitamin E | 10 | 50°C | ~30% |
| 100 | 50°C | ~65% | |
| 1000 | 50°C | ~90% |
Data from a study demonstrating that at high concentrations (100 or 1000 µg/ml), Vitamin E significantly decreased residual NDELA compared to control levels under acidic pH 2, but not under basic pH 6.[1][9][12] To reduce NDELA, it is recommended to add Vitamin E or Vitamin C as inhibitors of nitrosation to cosmetic formulations at concentrations between 100 and 1000 µg/ml.[9]
Experimental Protocols for NDELA Analysis
Accurate and sensitive analytical methods are essential for detecting and quantifying NDELA in cosmetic products. The most common methods are based on chromatography coupled with a specific detector.
UPLC-MS/MS Method for NDELA Determination
This method offers high sensitivity and specificity for the detection of NDELA.[13]
3.1.1. Sample Preparation [2][13]
-
For Water-Soluble/Dispersible Samples:
-
Weigh approximately 1.0 g of the cosmetic sample.
-
Add a known amount of deuterated NDELA (d8-NDELA) as an internal standard.
-
Dilute with 20.0 mL of water.
-
Shake for 15 minutes and centrifuge if necessary.
-
Perform Solid Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a water/methanol mixture, and elute NDELA with methanol.
-
-
For Non-Water-Dispersible Samples:
-
Perform a liquid-liquid extraction with dichloromethane.
-
3.1.2. UPLC-MS/MS Analysis [2][13]
-
Chromatographic Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase: Gradient elution with 1mM ammonium acetate containing 0.1% acetic acid and methanol.
-
Ionization: Electrospray positive ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
NDELA transitions: m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier).
-
d8-NDELA transition: m/z 143.1 > 111.0.
-
-
Quantification: Create a standard curve over a concentration range of 1-100 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) are typically around 10 µg/kg and 20 µg/kg, respectively.[13]
The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of NDELA.
Caption: Experimental workflow for UPLC-MS/MS analysis of NDELA.
HPLC with Post-Column Photolysis and Derivatization (ISO 10130)
This official method involves separating NDELA by HPLC, followed by its conversion to nitrite through UV photolysis, and then colorimetric detection.[7][14]
3.2.1. Sample Preparation [7]
-
Extraction is similar to the UPLC-MS/MS method, using water and either SPE with a C18 cartridge or liquid-liquid extraction with dichloromethane.
3.2.2. HPLC and Post-Column Reaction [7]
-
HPLC Separation: NDELA is separated from the cosmetic matrix using a reversed-phase HPLC column.
-
Post-Column Photolysis: The N-nitroso bond of NDELA is cleaved by UV photolysis, forming a nitrite ion.
-
Griess Reaction and Derivatization: The nitrite reacts with sulfanilamide in an acidic medium (diazotization), which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a purple azo dye.
-
Detection: The resulting colored compound is quantified spectrophotometrically at a maximum wavelength of 540 nm.
3.2.3. Confirmation [7]
-
The presence of NDELA can be confirmed by repeating the analysis without the UV photolysis step; in this case, no peak corresponding to NDELA should be detected.
Inhibition of NDELA Formation
To minimize the formation of NDELA in cosmetic products, several strategies can be employed:
-
Ingredient Selection: Avoid the use of DEA and minimize the concentration of TEA. When using TEA, ensure it is of high purity with minimal DEA contamination.[6]
-
Control of Nitrosating Agents: Raw materials should be sourced to have low levels of nitrite and nitrate contamination. Avoid the use of preservatives that can act as nitrosating agents in formulations containing ethanolamines.
-
Formulation pH: Maintain a pH that is not conducive to nitrosation. Since acidic conditions are a major driver, formulating at a higher pH can significantly reduce the risk, although formation can still occur under certain conditions.
-
Use of Inhibitors: Incorporate antioxidants into the formulation. Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) have been shown to be effective at scavenging nitrosating agents and inhibiting the formation of NDELA.[9] The recommended concentration for these inhibitors is between 100 and 1000 µg/ml.[9]
Conclusion
The formation of this compound in cosmetics is a significant safety concern that arises from the interaction of common cosmetic ingredients under specific conditions. By understanding the underlying chemical mechanisms, controlling the formulation's pH and ingredient quality, and incorporating effective inhibitors, researchers and product developers can significantly mitigate the risk of NDELA contamination. The analytical methods detailed in this guide provide the necessary tools for the accurate monitoring of NDELA levels, ensuring product safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. filab.fr [filab.fr]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Occurrence of N‐nitrosodiethanolamine (NDELA) in cosmetics from the Dutch market | Semantic Scholar [semanticscholar.org]
- 9. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. pickeringlabs.com [pickeringlabs.com]
N-Nitrosodiethanolamine (NDELA) in Metalworking Fluids: A Technical Guide to Its Sources, Formation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sources of N-Nitrosodiethanolamine (NDELA), a potent carcinogen, in metalworking fluids (MWFs). Understanding the origins and formation pathways of this hazardous contaminant is critical for developing safer formulations and ensuring workplace safety. This document details the chemical precursors, reaction mechanisms, influencing factors, and analytical methodologies for the detection and quantification of NDELA in various types of metalworking fluids.
Principal Sources and Precursors of NDELA
The formation of NDELA in metalworking fluids is primarily due to the chemical reaction between secondary or tertiary amines and a nitrosating agent. The key precursors are diethanolamine (DEA), triethanolamine (TEA), and nitrite sources.
-
Diethanolamine (DEA): A secondary amine, DEA is a major precursor to NDELA and its presence in metalworking fluid formulations is a significant contributor to NDELA contamination.[1] DEA is often used as a corrosion inhibitor and to neutralize acidic components in MWFs.[2] The nitrosation of DEA is a direct and relatively rapid reaction.
-
Triethanolamine (TEA): A tertiary amine, TEA is also a common component in MWFs, serving as a corrosion inhibitor, pH buffer, and emulsifier.[3] While the nitrosation of tertiary amines is slower than that of secondary amines, TEA can still lead to the formation of NDELA through a process of nitrosative dealkylation.[1][4] Technical-grade TEA often contains DEA as an impurity, which can significantly increase the rate of NDELA formation.[1] Studies have shown that technical-grade TEA (containing 15% DEA) can yield 8- to 12-fold greater concentrations of NDELA compared to purer forms of TEA.[1]
-
Nitrosating Agents: The primary nitrosating agent responsible for NDELA formation in MWFs is nitrite . Sodium nitrite has historically been used as a corrosion inhibitor in these fluids.[2] However, its use has been largely discontinued in many regions due to the risk of nitrosamine formation.[5] Nitrite can also be introduced into MWF systems through other means, such as the breakdown of other additives or contamination from water sources. Other nitrosating agents include nitrogen oxides present in the air.[1][4]
Chemical Formation of NDELA
The formation of NDELA from its precursors is a chemical reaction influenced by several factors. The core reaction involves the interaction of a secondary or tertiary amine with a nitrosating agent.
NDELA Formation Pathways
The following diagram illustrates the primary pathways for NDELA formation in metalworking fluids.
Caption: Primary chemical pathways for the formation of this compound (NDELA).
Factors Influencing NDELA Formation
Several factors can significantly influence the rate and extent of NDELA formation in metalworking fluids:
-
pH: The rate of nitrosation is pH-dependent. While traditionally thought to occur under acidic conditions, NDELA formation can also happen at the near-neutral to alkaline pH typical of metalworking fluids, especially in the presence of catalysts or bacteria.[1]
-
Temperature: Elevated temperatures can accelerate the rate of NDELA formation.[1][6]
-
Presence of Catalysts: Certain substances can catalyze the formation of NDELA. These include:
-
Formaldehyde-releasing biocides: These biocides are added to control microbial growth in MWFs. The released formaldehyde can act as a catalyst, significantly increasing the rate of NDELA formation.[1][7]
-
Transition metal complexes: The presence of metal ions from the workpiece or machinery can also catalyze the nitrosation reaction.[1]
-
-
Concentration of Precursors: The concentration of DEA, TEA, and nitrites directly impacts the amount of NDELA formed. Higher concentrations of these precursors will generally lead to higher levels of NDELA.[1]
Quantitative Data on NDELA in Metalworking Fluids
The concentration of NDELA in metalworking fluids can vary widely depending on the fluid type, its composition, and its age. The following tables summarize quantitative data from various studies.
Table 1: NDELA Concentrations in Different Types of Metalworking Fluids
| Metalworking Fluid Type | NDELA Concentration Range (mg/kg or ppm) | Reference |
| Semi-Synthetic | 0.3 - 1900 | [8][9] |
| Synthetic | 0.4 - 31 (new), up to 1900 (used) | [1][8][9] |
| Petroleum-Based (Soluble Oils) | Not detected - 16 | [1] |
Table 2: Influence of Precursors on NDELA Formation
| Precursor Combination | NDELA Formation Rate/Concentration | Conditions | Reference |
| Diethanolamine + Nitrite | Levels primarily related to the amount of diethanolamine | Nitrite-containing MWFs | [1] |
| Triethanolamine (Technical Grade) vs. Triethanolamine (Reagent Grade) | 8- to 12-fold greater NDELA concentration with technical grade | Same experimental conditions | [1] |
| Diethanolamine + Nitrite | Nitrite content not quantitatively predictive of NDELA content | Used cutting fluids | [8][9] |
Experimental Protocols for NDELA Analysis
Accurate quantification of NDELA in complex matrices like metalworking fluids requires robust analytical methods. The following sections detail common experimental protocols.
Sample Preparation for NDELA Analysis
Proper sample preparation is crucial to prevent the artificial formation or degradation of NDELA during analysis.
General Protocol:
-
Sample Collection: Collect a representative sample of the metalworking fluid in a clean, amber glass container to protect it from light.
-
Inhibition of Artificial Nitrosation: Immediately after collection, add a nitrosation inhibitor, such as ammonium sulfamate or sodium azide, to the sample to prevent further formation of NDELA.[1][10]
-
Extraction: The extraction method depends on the analytical technique to be used. Common methods include:
-
Liquid-Liquid Extraction: Using solvents like dichloromethane or ethyl acetate.
-
Solid-Phase Extraction (SPE): Using cartridges to clean up the sample and concentrate the analyte.
-
OSHA Method for Bulk Samples:
-
Accurately weigh approximately 0.25 g of the bulk sample into a 5-mL volumetric flask.
-
Dilute to the mark with 2-propanol and mix thoroughly.
-
For GC-TEA analysis, further cleanup with an anion exchange resin (e.g., Dowex 1-X8) is recommended to remove interferences.[10]
Analytical Methods for NDELA Quantification
Several analytical techniques are employed for the detection and quantification of NDELA in metalworking fluids.
Workflow for NDELA Analysis:
Caption: A typical experimental workflow for the analysis of NDELA in metalworking fluids.
5.2.1. Gas Chromatography - Thermal Energy Analyzer (GC-TEA)
This is a highly specific and sensitive method for the detection of N-nitroso compounds.
-
Principle: The sample is injected into a gas chromatograph for separation. The eluting compounds are pyrolyzed, releasing a nitrosyl radical (•NO). The •NO then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The emitted light is detected by a photomultiplier tube.
-
OSHA Method GC Conditions:
-
Column: 10% Carbowax 20M with 2% KOH on 80/100 Chromosorb W AW or equivalent.
-
Injector Temperature: 200 °C
-
Column Temperature: 180 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Argon or Helium
-
Pyrolyzer Temperature: 500 °C
-
Cold Trap Temperature: -150 °C (liquid nitrogen)[10]
-
5.2.2. High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV)
HPLC-UV can be used as a screening method for NDELA.
-
Principle: The sample is separated on an HPLC column, and the eluting compounds are detected by their absorbance of UV light at a specific wavelength (typically around 235 nm for NDELA).
-
OSHA Method HPLC Conditions:
-
Column: µBondapak-NH₂ or equivalent.
-
Mobile Phase: Isooctane/2-propanol (e.g., 80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
UV Detector Wavelength: 235 nm.[10]
-
5.2.3. Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of NDELA identity.
-
Principle: After separation by GC, the compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Derivatization: NDELA is often derivatized before GC-MS analysis to improve its volatility and chromatographic properties. Common derivatizing agents include silylating agents (e.g., BSTFA).
5.2.4. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of NDELA without derivatization.
-
Principle: After separation by LC, the parent ion of NDELA is selected in the first mass spectrometer, fragmented, and a specific fragment ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides excellent selectivity.
-
Typical MRM Transition for NDELA: m/z 135 -> m/z 74.[4]
Conclusion and Recommendations
The presence of this compound in metalworking fluids is a significant health concern that arises from the interaction of specific amine-based additives with nitrosating agents. The primary sources are diethanolamine and triethanolamine in the presence of nitrites. The formation of this carcinogen is influenced by various factors, including pH, temperature, and the presence of catalysts like formaldehyde-releasing biocides.
To mitigate the risk of NDELA contamination, it is recommended to:
-
Avoid the use of diethanolamine and nitrite-containing additives in metalworking fluid formulations.
-
Use high-purity triethanolamine with minimal diethanolamine content.
-
Avoid the use of formaldehyde-releasing biocides where alternatives are available.
-
Regularly monitor metalworking fluids for the presence of NDELA and its precursors using validated analytical methods.
-
Maintain metalworking fluid systems at optimal operating conditions to minimize factors that promote NDELA formation, such as high temperatures.
This technical guide provides a foundational understanding of the sources, formation, and analysis of NDELA in metalworking fluids, enabling researchers and industry professionals to develop and implement strategies to minimize exposure to this hazardous substance.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aaqr.org [aaqr.org]
- 4. longdom.org [longdom.org]
- 5. ecfr.gov [ecfr.gov]
- 6. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formaldehyde releases biocides - Q8Oils [q8oils.com]
- 8. Monitoring nitrite, this compound, and mutagenicity in cutting fluids used in the metal industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring nitrite, this compound, and mutagenicity in cutting fluids used in the metal industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
In Vivo Toxicological Profile of N-Nitrosodiethanolamine (NDELA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiethanolamine (NDELA) is a potent carcinogenic N-nitroso compound of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the in vivo toxicological profile of NDELA, with a focus on its carcinogenicity, genotoxicity, and metabolism. Quantitative data from key toxicological studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers in understanding and investigating the toxicological properties of this compound.
Carcinogenicity
In vivo studies in multiple rodent species have unequivocally demonstrated the carcinogenic potential of this compound. The primary target organs for NDELA-induced carcinogenicity are the liver and the nasal cavity.
Quantitative Carcinogenicity Data
The following tables summarize the key findings from in vivo carcinogenicity bioassays of NDELA in rats and Syrian golden hamsters.
Table 1: Carcinogenicity of this compound in Rats
| Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |
| Sprague-Dawley Rat | Male | Drinking water | 1.5 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |
| Sprague-Dawley Rat | Male | Drinking water | 6 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |
| Sprague-Dawley Rat | Male | Drinking water | 25 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |
| Sprague-Dawley Rat | Male | Drinking water | 100 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |
| Sprague-Dawley Rat | Male | Drinking water | 400 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |
| Fischer 344 Rat | Male & Female | Drinking water | 160 mg/L | 50 weeks | Liver | Males: 19/27 (70.4%), Females: 27/27 (100%) hepatocellular carcinomas.[3] | Lijinsky & Kovatch, 1985[3] |
| Fischer 344 Rat | Male & Female | Drinking water | 64 mg/L | 100 weeks | Liver | Males: 11/20 (55%), Females: 14/20 (70%) liver tumors.[3] | Lijinsky & Kovatch, 1985[3] |
Table 2: Carcinogenicity of this compound in Syrian Golden Hamsters
| Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |
| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 250 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 35% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 500 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | Malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 1000 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 73% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Not Specified | Subcutaneous injection | 500 mg/kg | 27 weekly injections | Nasal cavity, Trachea, Larynx | Nasal cavity tumors: 19/30 (63%), Tracheal tumors: 7/30 (23%), Laryngeal tumors: 2/30 (7%).[5] | Hecht et al., 1983[5] |
| Syrian Golden Hamster | Not Specified | Topical application | 25 mg | 3 times/week for 36 weeks | Nasal cavity, Trachea | Nasal cavity tumors: 5/30 (17%), Tracheal tumors: 4/30 (13%).[5] | Hecht et al., 1983[5] |
| Syrian Golden Hamster | Not Specified | Oral cavity swabbing | 20 mg | 3 times/week for 45 weeks | Nasal cavity, Trachea, Larynx | Nasal cavity tumors: 17/38 (45%), Tracheal tumors: 6/38 (16%), Laryngeal tumor: 1/38 (3%).[5] | Hecht et al., 1983[5] |
Genotoxicity
The carcinogenicity of NDELA is understood to be initiated by its genotoxic effects, primarily through the formation of DNA adducts following metabolic activation.
Quantitative Genotoxicity Data
The following table summarizes key in vivo genotoxicity findings for NDELA.
Table 3: In Vivo Genotoxicity of this compound
| Species/Strain | Assay | Endpoint | Dose | Target Organ | Results | Reference |
| Rat | DNA single-strand breaks | DNA damage | Not specified | Liver | Induction of single-strand breaks.[6] | Denkel et al., 1986[6] |
| Rat | 32P-postlabeling | DNA adducts | Not specified | Liver | Formation of glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG) adducts.[7] | Loeppky et al., 2002[7] |
| Rat | Not specified | DNA single-strand breaks | Not specified | Liver | Induction of DNA single-strand breaks, suppressible by ethanol and a sulfotransferase inhibitor.[8] | Eisenbrand et al., 1987[8] |
Metabolism and Metabolic Activation
The carcinogenicity of NDELA is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. The primary metabolic pathways for NDELA are β-oxidation and α-hydroxylation.
The β-oxidation pathway is a major route for NDELA metabolism in rodents.[9] This pathway involves the oxidation of the ethanol side chain.
α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, is a critical activation step. CYP2E1 has been implicated in the metabolism of other nitrosamines and is likely involved in NDELA metabolism.[10][11] Alcohol dehydrogenase also plays a role in the activation of NDELA.[8] These enzymatic reactions lead to the formation of unstable intermediates that can generate reactive species capable of alkylating DNA, leading to the formation of DNA adducts such as glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG).[7]
Experimental Protocols
This section provides a representative experimental protocol for an in vivo carcinogenicity study of NDELA, based on methodologies reported in the literature.[1][3][5]
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Housing: Animals are housed in polycarbonate cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.
-
Diet and Water: Standard laboratory chow and tap water are provided ad libitum.
Dosing and Administration
-
Test Substance: this compound (purity >99%)
-
Vehicle: Drinking water
-
Dose Groups:
-
Control group: Untreated tap water
-
Low-dose group: 1.5 mg/kg body weight/day
-
Mid-dose group 1: 6 mg/kg body weight/day
-
Mid-dose group 2: 25 mg/kg body weight/day
-
High-dose group 1: 100 mg/kg body weight/day
-
High-dose group 2: 400 mg/kg body weight/day
-
-
Administration: NDELA is dissolved in the drinking water to achieve the target daily dose based on average water consumption and body weight. Dosing solutions are prepared fresh weekly.
In-Life Observations and Measurements
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity.
-
Body Weight: Body weights are recorded weekly.
-
Water Consumption: Water consumption is measured weekly to monitor compound intake.
Terminal Procedures and Pathology
-
Duration: The study continues for the lifetime of the animals. Animals are euthanized when moribund or at the end of the study.
-
Necropsy: A complete necropsy is performed on all animals.
-
Histopathology: The liver, nasal cavity, and all gross lesions are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.
Signaling Pathways
The specific cellular signaling pathways that are directly altered by this compound in vivo leading to carcinogenesis have not been extensively elucidated. Research in the broader field of nitrosamine toxicology suggests that the genotoxic stress induced by DNA adduct formation can trigger a cascade of cellular responses. These may include the activation of DNA damage response (DDR) pathways, cell cycle arrest, and apoptosis. However, if these protective mechanisms are overwhelmed or bypassed, the persistence of DNA damage can lead to mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes.
Furthermore, chronic inflammation is a known contributor to carcinogenesis. While direct evidence for NDELA's role in specific inflammatory signaling pathways is limited, it is plausible that the cellular damage and necrosis induced by high doses of NDELA could create a pro-inflammatory microenvironment in target organs like the liver, which could contribute to tumor promotion. Further research is warranted to delineate the specific signaling networks involved in NDELA-mediated carcinogenesis.
Conclusion
The in vivo toxicological profile of this compound is characterized by its potent carcinogenicity in rodents, with the liver and nasal cavity being the primary target organs. The carcinogenicity of NDELA is driven by its metabolic activation to genotoxic intermediates that form DNA adducts. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and drug development professionals in the assessment of risks associated with NDELA and in the design of future toxicological studies. A deeper understanding of the specific signaling pathways involved in NDELA's toxicity remains a key area for future investigation.
References
- 1. Carcinogenicity of this compound in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Biomaterial Database [biomaterialdatabase.com]
- 5. Effects of route of administration and dose on the carcinogenicity of this compound in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
N-Nitrosodiethanolamine (NDELA): A Technical Guide on its Carcinogenic Potential and Classification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiethanolamine (NDELA) is a semi-volatile organic chemical classified as a probable human carcinogen. This technical guide provides an in-depth analysis of the carcinogenic potential of NDELA, summarizing key animal carcinogenicity studies, outlining its metabolic activation pathways, and detailing its classification by major regulatory and scientific bodies. The information is presented to support research, drug development, and safety assessment activities related to this compound.
Introduction
This compound (NDELA) is a nitrosamine compound that can be formed from the reaction of diethanolamine or triethanolamine with a nitrosating agent. It has been detected as a contaminant in various consumer products, including cosmetics, metalworking fluids, and some pharmaceuticals. Due to its carcinogenic properties, understanding the toxicology of NDELA is critical for risk assessment and regulatory compliance.
Carcinogenicity Classification
Regulatory and scientific bodies have classified this compound based on the available evidence of its carcinogenic potential.
| Organization | Classification | Rationale |
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Based on sufficient evidence of carcinogenicity in experimental animals.[1][2] |
| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Based on sufficient evidence of carcinogenicity from studies in experimental animals.[3] |
| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen | Based on sufficient evidence of carcinogenicity in animals.[4] |
Animal Carcinogenicity Studies
The carcinogenic potential of NDELA has been extensively studied in animal models, primarily in rats and hamsters. These studies have consistently demonstrated its ability to induce tumors at various sites.
Carcinogenicity in Rats
Oral administration of NDELA in the drinking water to rats has been shown to induce a dose-dependent increase in the incidence of liver and nasal cavity tumors.[5][6][7]
Table 1: Summary of Key Carcinogenicity Studies of this compound in Rats (Oral Administration)
| Study Reference | Strain | Dose (mg/kg/day) | Duration | Tumor Site | Tumor Type | Tumor Incidence (%) |
| Preussmann et al., 1982[5][6] | Sprague-Dawley | 0 (Control) | Lifetime | Liver | Hepatocellular Carcinoma | 0 |
| 1.5 | Liver | Hepatocellular Carcinoma | 9.7 | |||
| 6 | Liver | Hepatocellular Carcinoma | 59.7 | |||
| 25 | Liver | Hepatocellular Carcinoma | 91.7 | |||
| 100 | Liver | Hepatocellular Carcinoma | 88.9 | |||
| 400 | Liver | Hepatocellular Carcinoma | 86.1 | |||
| 0 (Control) | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 0 | |||
| 1.5 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 2.8 | |||
| 6 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 0 | |||
| 25 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 16.7 | |||
| 100 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 16.7 | |||
| 400 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 2.8 | |||
| Lijinsky et al., 1980[7] | Fischer 344 | 3900-31250 ppm in drinking water | ~6 months | Liver | Hepatocellular Carcinoma | 100 |
Carcinogenicity in Hamsters
In Syrian golden hamsters, subcutaneous injection of NDELA has been shown to induce tumors primarily in the respiratory tract, particularly the nasal cavity.[8][9][10]
Table 2: Summary of Key Carcinogenicity Studies of this compound in Syrian Golden Hamsters (Subcutaneous Injection)
| Study Reference | Dose (mg/kg) | Frequency | Tumor Site | Tumor Type | Tumor Incidence (%) |
| Hoffmann et al., 1982[8] | 500 | Weekly | Nasal Cavity | Carcinoma | High |
| Trachea | Papilloma | Some | |||
| Larynx | Tumor | Some | |||
| Hecht et al., 1983[9] | 500 | 27 weekly injections | Nasal Cavity | Tumor | 63.3 |
| 170 | Nasal Cavity | Tumor | 24.1 | ||
| 58 | Nasal Cavity | Tumor | 0 | ||
| 500 | Trachea | Tumor | 23.3 | ||
| 170 | Trachea | Tumor | 13.8 | ||
| 58 | Trachea | Tumor | 6.9 | ||
| Pour & Wallcave, 1981[10] | 1000 | Weekly for life | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | 73 |
| 500 | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | - | ||
| 250 | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | 35 |
Experimental Protocols
Rat Oral Carcinogenicity Study (Based on Preussmann et al., 1982)
Hamster Subcutaneous Carcinogenicity Study (Based on Hecht et al., 1983)
Mechanism of Carcinogenic Action
The carcinogenicity of NDELA is attributed to its metabolic activation to reactive electrophilic intermediates that can bind to DNA, leading to mutations and the initiation of cancer.
Metabolic Activation
The metabolic activation of NDELA involves two primary pathways: α-hydroxylation and β-oxidation.[1][11][12]
-
α-Hydroxylation: This pathway is catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[13][14] It is considered a key activation step leading to the formation of DNA-reactive intermediates.
-
β-Oxidation: This pathway involves the enzyme alcohol dehydrogenase (ADH) and sulfotransferase.[15] It leads to the formation of different metabolites that can also contribute to the genotoxicity of NDELA.
DNA Adduct Formation
The reactive metabolites of NDELA can form covalent adducts with DNA, which, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations. Key DNA adducts identified following exposure to NDELA include:
-
O6-2-hydroxyethyldeoxyguanosine (OHEdG) : Formed via the α-hydroxylation pathway.[11][12]
-
Glyoxal-deoxyguanosine (gdG) : Formed via the β-oxidation pathway.[11][12]
The formation of these DNA adducts is considered a critical initiating event in NDELA-induced carcinogenesis.[11][12]
Conclusion
The available scientific evidence strongly supports the classification of this compound as a probable human carcinogen. Animal studies have consistently demonstrated its ability to induce tumors in multiple species and at various organ sites. The mechanism of action involves metabolic activation to DNA-reactive intermediates, leading to the formation of genotoxic DNA adducts. For researchers, scientists, and drug development professionals, a thorough understanding of the carcinogenic potential of NDELA is essential for conducting accurate risk assessments, ensuring product safety, and complying with regulatory guidelines. Continuous monitoring for the presence of this contaminant and the development of strategies to minimize its formation are critical public health priorities.
References
- 1. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. Carcinogenicity of this compound in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent carcinogenicity of nitrosodiethanolamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: analysis, formation in tobacco products and carcinogenicity in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of route of administration and dose on the carcinogenicity of this compound in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carcinogenicity of this compound, an environmental pollutant, in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA adducts from this compound and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 15. In-vivo activation of this compound and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of N-Nitrosodiethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of N-Nitrosodiethanolamine (NDELA), a compound of increasing concern due to its carcinogenic properties and prevalence in various industrial and consumer products. This document summarizes key physicochemical properties, details abiotic and biotic degradation pathways, provides insights into its mechanism of toxicity, and outlines experimental protocols and risk assessment workflows.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of NDELA is crucial for predicting its behavior and persistence in the environment. A summary of these properties is presented in Table 1. NDELA is a yellow, viscous, and odorless liquid that is miscible with water and soluble in polar solvents, but insoluble in nonpolar organic solvents[1][2]. Its low octanol/water partition coefficient (log P of -1.583) indicates a low potential for bioaccumulation in organisms[1]. The compound is sensitive to light, particularly ultraviolet (UV) light, which leads to its degradation[1][2].
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₃ | [2] |
| Molecular Weight | 134.13 g/mol | [3] |
| Appearance | Yellow, viscous oil | [1][4] |
| Boiling Point | 114°C at 1.5 mm Hg; decomposes at ~200°C at 14 mm Hg | [2][4] |
| Solubility | Miscible with water; soluble in polar solvents | [1][2] |
| Vapor Pressure | 5 x 10⁻⁵ mm Hg at 20°C | [1][3] |
| Log Octanol/Water Partition Coefficient (LogP) | -1.28 to -1.583 | [1][3] |
| UV Absorption | λmax = 234 nm (in water), λmax = 345 nm (in water) | [2][4] |
Abiotic Degradation
Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of NDELA in the environment.
Photolysis
NDELA is susceptible to degradation by UV light[1][2]. Its UV absorption maximum at 345 nm suggests that it can be directly photolyzed by sunlight[2]. The photolytic degradation of nitrosamines generally involves the cleavage of the N-N bond[5]. Studies on the analogous compound N-nitrosodiethylamine (NDEA) suggest a rapid photolysis rate, with a half-life of approximately 15 minutes under simulated Southern California midsummer sun, and a quantum yield of 0.43[4]. It is expected that the photolysis rate of NDELA is similar[4].
Degradation Products: The photolysis of the related compound NDEA results in the formation of methylamine, dimethylamine, ethylamine, diethylamine, nitrite (NO₂⁻), and nitrate (NO₃⁻)[6].
Hydrolysis
Hydrolysis is not considered a significant degradation pathway for NDELA. Studies have shown that the concentration of NDELA in lake water did not significantly change after more than 30 days of incubation in the dark at 22°C, suggesting its stability against hydrolysis under these conditions[2]. It is stable for more than 14 days in neutral and alkaline aqueous solutions in the dark, with slightly lower stability in acidic solutions[2].
Biotic Degradation
The biodegradation of NDELA by microorganisms is a key process in its environmental removal, occurring under both aerobic and anaerobic conditions.
Aerobic Biodegradation
Microorganisms in sewage and lake water are capable of degrading NDELA, although the process is generally slow[7][8]. The rate of aerobic biodegradation can be influenced by seasonal variations, with slower degradation observed in winter[7][9]. In one study, NDELA at an initial concentration of 1.0 µg/mL in a lake water sample was completely converted to soluble products in 9 days during the summer[2]. However, in sewage, mineralization to CO₂ was observed to be a slow process, with a lag phase of about 25 days before CO₂ formation began[2][7].
| Condition | Half-life (t₁/₂) | Reference(s) |
| Photolysis (simulated sunlight) | ~15 minutes | [4] |
| Aerobic Biodegradation (lake water) | 9 days for complete conversion (at 1 µg/mL) | [2] |
| Hydrolysis | Not significant | [2] |
Degradation Products: The products of aerobic biodegradation of NDELA in lake water have been described as persistent, modified dimers of the parent compound[7][8][10]. In mammalian systems, microsomal oxidation leads to the formation of glycolaldehyde and the hemiacetal N-nitroso-2-hydroxymorpholine (NHMOR)[11].
Anaerobic Biodegradation
Metabolic Activation and Genotoxicity
The carcinogenicity of NDELA is attributed to its metabolic activation into reactive electrophiles that can bind to DNA, leading to mutations. This process involves a series of enzymatic reactions.
The metabolic activation of NDELA is a critical step in its mechanism of carcinogenicity. This process is primarily initiated by two key enzymatic pathways: α-hydroxylation and β-oxidation.
The primary pathway for the metabolic activation of many nitrosamines is α-hydroxylation, which is catalyzed by cytochrome P450 enzymes, particularly CYP2E1[9][15][16][17][18][19][20]. This reaction involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. In the case of NDELA, this leads to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, a 2-hydroxyethyldiazonium ion, and glycolaldehyde[11]. The 2-hydroxyethyldiazonium ion can then go on to alkylate DNA, forming adducts such as O⁶-2-hydroxyethyldeoxyguanosine (OHEdG)[3][4].
Concurrently, NDELA can undergo β-oxidation, a process initiated by alcohol dehydrogenase (ADH)[1][2][21]. This pathway involves the oxidation of the hydroxyl group on one of the ethanol side chains, leading to the formation of N-nitroso-2-hydroxymorpholine (NHMOR), a cyclic hemiacetal[1][2]. NHMOR can be further metabolized and is also considered a genotoxic agent[1][2]. Evidence suggests that NHMOR can be a substrate for sulfotransferase, leading to the formation of a reactive sulfate conjugate that is a potent electrophile capable of damaging DNA[1][21].
The formation of both glyoxal-deoxyguanosine (gdG) and OHEdG DNA adducts from NDELA in vivo indicates that both α-hydroxylation and β-oxidation pathways are active and contribute to its carcinogenicity, making it a "bident" carcinogen[3][4].
Caption: Metabolic activation pathway of this compound (NDELA).
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of NDELA's environmental fate.
Photolysis Study Protocol (Adapted from general principles of nitrosamine photolysis)
This protocol outlines a procedure to determine the photolytic degradation rate of NDELA in an aqueous solution.
-
Preparation of NDELA Solution: Prepare a stock solution of NDELA in a suitable solvent (e.g., methanol) and dilute it with purified water to the desired initial concentration (e.g., 1-10 µg/mL). The final solution should be prepared in a quartz vessel to allow for UV light penetration.
-
Irradiation: Place the quartz vessel containing the NDELA solution in a photolysis reactor equipped with a UV lamp that simulates the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw aliquots of the solution. Protect the samples from light immediately after collection.
-
Analysis: Analyze the concentration of NDELA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][22].
-
Data Analysis: Plot the natural logarithm of the NDELA concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Aerobic Biodegradation Study Protocol (Adapted from OECD 301)
This protocol describes a method to assess the aerobic biodegradability of NDELA in an aqueous medium.
-
Inoculum Preparation: Collect an inoculum from a source of mixed microbial populations, such as the effluent from a domestic wastewater treatment plant.
-
Test Setup: In sealed vessels, add a defined volume of a mineral salts medium, the inoculum, and NDELA as the sole carbon source at a known concentration. Include a blank control (inoculum and mineral medium only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
-
Measurement of Biodegradation: Monitor the biodegradation process over a period of 28 days by measuring either the consumption of dissolved oxygen (BOD) or the production of carbon dioxide (CO₂).
-
Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumption or CO₂ production in the test vessels to the theoretical maximum values. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂) within a 10-day window during the 28-day test period.
Anaerobic Biodegradation Study Protocol (Adapted from OECD 311)
This protocol provides a framework for evaluating the anaerobic biodegradability of NDELA.
-
Inoculum: Use digested sludge from an anaerobic digester of a wastewater treatment plant as the inoculum[2][12][13][14].
-
Test Vessels: Set up anaerobic test vessels (e.g., serum bottles) containing a defined mineral medium, the inoculum, and NDELA at a specific concentration. Also include blank controls (inoculum and medium) and reference controls with a known anaerobically biodegradable substance.
-
Incubation: Seal the vessels and incubate them in the dark at a constant mesophilic (35 ± 2°C) or thermophilic temperature.
-
Gas Measurement: Measure the volume of biogas (methane and carbon dioxide) produced over time using a pressure transducer or a gas chromatograph.
-
Data Analysis: Calculate the percentage of anaerobic biodegradation based on the cumulative biogas production in the test vessels compared to the theoretical maximum biogas production from the amount of NDELA added.
Caption: Aerobic biodegradation experimental workflow.
Environmental Risk Assessment
A structured workflow is essential for assessing the potential risks of NDELA to human health and the environment. The process generally follows the principles outlined in guidelines such as the ICH M7 for mutagenic impurities[3][23][24][25][26].
The environmental risk assessment for a chemical like NDELA typically involves a four-step process: Hazard Identification, Hazard Characterization (Dose-Response Assessment), Exposure Assessment, and Risk Characterization[11][27][28][29][30].
-
Hazard Identification: This step involves identifying the potential adverse effects of NDELA. For NDELA, the primary hazard is its carcinogenicity, which has been demonstrated in animal studies[30]. It is classified as a probable human carcinogen.
-
Hazard Characterization: This step quantifies the relationship between the dose of NDELA and the incidence of adverse health effects. This often involves extrapolating data from animal studies to estimate the risk to humans at lower environmental exposure levels.
-
Exposure Assessment: This involves determining the extent of human and environmental exposure to NDELA. This includes identifying the sources of exposure (e.g., industrial discharge, consumer products), the pathways of exposure (e.g., ingestion, dermal contact, inhalation), and the magnitude, frequency, and duration of exposure.
-
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations. The risk is often expressed as a numerical estimate, such as the excess lifetime cancer risk.
Caption: Environmental risk assessment workflow for NDELA.
Conclusion
This compound is a compound of significant environmental and health concern. Its persistence in the environment is influenced by its physicochemical properties and its susceptibility to various degradation processes. While photolysis can be a rapid degradation pathway, biodegradation, particularly under anaerobic conditions, is likely to be slow. The genotoxicity of NDELA is a result of its metabolic activation to reactive species that can damage DNA. A thorough understanding of these processes, guided by detailed experimental protocols and a structured risk assessment framework, is essential for managing the risks associated with NDELA and for the development of safer alternatives. Further research is warranted to fully elucidate the anaerobic biodegradation pathway and to develop effective remediation strategies for NDELA-contaminated environments.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guidelines Test No.311 – BPC Instruments [bpcinstruments.com]
- 3. efpia.eu [efpia.eu]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of N-nitrosodiethylamine in water with UV irradiation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. Microbial metabolism of this compound in lake water and sewage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2E1 in Alcoholic and Non-Alcoholic Liver Injury. Roles of ROS, Reactive Intermediates and Lipid Overload | MDPI [mdpi.com]
- 10. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD 311 - Anaerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 13. OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge [aropha.com]
- 14. oecd.org [oecd.org]
- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In-vivo activation of this compound and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijsdr.org [ijsdr.org]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. ardena.com [ardena.com]
- 25. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 26. Drug Substance And Drug Product Workflows For Quality Risk Management For The Presence Of Nitrosamines In Medicines | Lhasa Limited [lhasalimited.org]
- 27. How and why we assess risk | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]
- 28. Information toolkit - ECHA [echa.europa.eu]
- 29. icca-chem.org [icca-chem.org]
- 30. nepc.gov.au [nepc.gov.au]
N-Nitrosodiethanolamine (NDELA): A Technical Guide to its Precursors in Industrial Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine that is not produced commercially but occurs as a contaminant in various industrial and consumer products.[1] Classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), its presence, even at trace levels, is a significant safety concern.[2] This technical guide provides an in-depth overview of the primary precursors to NDELA in industrial chemicals, its formation mechanisms, quantitative data on its occurrence, and detailed analytical methodologies for its detection and quantification.
Precursors and Formation of NDELA
The formation of NDELA is a chemical process that occurs when a secondary or tertiary amine precursor reacts with a nitrosating agent.
Key Precursors
The most significant precursors to NDELA are ethanolamines, which are widely used in various industrial applications for their properties as surfactants, emulsifiers, and pH adjusters.[3][4]
-
Diethanolamine (DEA): A secondary amine and a direct precursor to NDELA.[5][6][7][8] DEA is a common ingredient in cosmetics, metalworking fluids, and some pesticides.[1][5] The nitrosation of DEA is a direct and relatively rapid reaction.[9]
-
Triethanolamine (TEA): A tertiary amine that can also lead to the formation of NDELA.[1][9] The process involves a slower, rate-limiting step of nitrosative dealkylation to form DEA, which is then nitrosated.[3][9] Technical-grade TEA often contains DEA as an impurity, which can significantly increase the rate of NDELA formation.[9]
Nitrosating Agents
The presence of a nitrosating agent is essential for the conversion of precursor amines into nitrosamines. Common nitrosating agents in industrial settings include:
-
Nitrites: Sodium nitrite is a common corrosion inhibitor in metalworking fluids and can be an unintended contaminant in other raw materials.[1][10][11]
-
Nitrogen Oxides (NOx): These can be present in the air from environmental pollution or generated during certain industrial processes.[1][9]
-
2-bromo-2-nitropropane-1,3-diol (Bronopol): A preservative used in some cosmetic formulations that can degrade to release nitrite.[1][9]
Formation Pathway
The chemical reaction for the formation of NDELA from its primary precursors is illustrated below. The reaction is influenced by factors such as pH, temperature, and the presence of light.[3][11][12] Acidic conditions generally favor the formation of NDELA.[11]
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ctpa.org.uk [ctpa.org.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Diethanolamine / NDELA Starting material | Manasa Life Sciences [manasalifesciences.com]
- 6. Determination of diethanolamine and this compound in fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of diethanolamine and this compound in fatty acid diethanolamides. | Sigma-Aldrich [sigmaaldrich.com]
- 8. ikw.org [ikw.org]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. ijsdr.org [ijsdr.org]
- 11. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Profile of N-Nitrosodiethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodiethanolamine (NDELA), a nitrosamine compound, has been identified as a contaminant in various consumer products and industrial fluids.[1][2][3] Its carcinogenic potential, demonstrated in animal studies, necessitates a thorough understanding of its genotoxic mechanisms.[2][3][4] This technical guide provides an in-depth analysis of the genotoxicity of NDELA, summarizing key experimental findings, detailing methodologies, and visualizing the underlying biological pathways.
Metabolic Activation: The Prerequisite for Genotoxicity
NDELA itself is not directly genotoxic; it requires metabolic activation to transform into a reactive species capable of damaging DNA.[5][6][7] This bioactivation is a critical first step in its carcinogenic activity. The primary enzymes involved in this process are alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1).[6][7][8]
The metabolic activation of NDELA can proceed through two main pathways: α-hydroxylation and β-hydroxylation.[8][9]
-
α-Hydroxylation: This pathway, mediated by CYP2E1, results in the formation of a 2-hydroxyethyldiazonium ion, a reactive electrophile that can directly alkylate DNA.[8]
-
β-Hydroxylation: This pathway can lead to the formation of N-nitroso-2-hydroxymorpholine (NHMOR), which can then be further metabolized to generate DNA-reactive species.[5][8] Another proposed mechanism involves the initial oxidation of NDELA by alcohol dehydrogenase to a cyclic hemiacetal, which then becomes a substrate for sulfotransferase. The resulting sulfate conjugate is suggested to be the ultimate genotoxic electrophile.[5]
It is the generation of these reactive metabolites that ultimately leads to the formation of DNA adducts, initiating the cascade of events that can result in mutations and carcinogenesis.[8][10]
Core Genotoxicity Assays and Findings
A variety of in vitro and in vivo assays have been employed to investigate the genotoxic potential of NDELA. The results highlight the compound's ability to induce DNA damage and chromosomal alterations, although the response can be dependent on the specific test system and metabolic activation conditions.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test, a widely used method for detecting chemical mutagens, has yielded conflicting results for NDELA.[6][11] Standard Ames tests using rat liver S9 mix for metabolic activation have often failed to show a mutagenic effect.[6] However, when incubated with alcohol dehydrogenase (ADH) in the presence of NAD, NDELA is converted into a potent mutagen for Salmonella typhimurium.[6] This underscores the critical role of specific metabolic pathways in unmasking the mutagenic potential of NDELA.
In Vitro Mammalian Cell Assays
Studies using mammalian cells have provided clearer evidence of NDELA's genotoxicity.
-
Chromosomal Aberration Test: NDELA has been shown to induce structural chromosomal aberrations in cultured human lymphocytes.[12] However, significantly increased rates of aberrations were generally observed only at higher concentrations.[12]
-
Sister Chromatid Exchange (SCE) Assay: The SCE assay has proven to be a more sensitive indicator of NDELA's genotoxic effects. A dose-dependent increase in SCE frequency has been observed in human lymphocyte cultures, with significant increases detected at lower concentrations compared to the chromosomal aberration test.[1][12][13] The addition of ADH and NAD to the culture system further potentiated the induction of SCEs by NDELA.[13]
-
Micronucleus Test: In vitro studies have demonstrated that NDELA can induce the formation of micronuclei in human lymphocytes, indicative of chromosome breakage or loss.[12]
In Vivo Genotoxicity Studies
In vivo studies on NDELA have produced some conflicting results. While it is a known carcinogen in animal models, some standard in vivo genotoxicity tests have been negative. For instance, NDELA tested negative in both the in vivo micronucleus and chromosomal aberration assays in mice.[11] However, evidence of DNA damage in vivo has been reported. Inhibition of sulfotransferase has been found to completely abolish the potential of NDELA to induce DNA single-strand breaks in rat liver, suggesting this pathway is crucial for its in vivo genotoxicity.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key genotoxicity studies on this compound.
Table 1: In Vitro Chromosomal Aberration and Micronucleus Test in Human Lymphocytes
| Test Compound | Concentration | Endpoint | Result |
| NDELA | 625-1250 µmol/culture (65.4-127.6 mM) | Chromosome Aberrations | Significantly increased rates[12] |
| NDELA | 625-1250 µmol/culture (65.4-127.6 mM) | Micronuclei | Significantly increased rates[12] |
Table 2: In Vitro Sister Chromatid Exchange (SCE) Assay in Human Lymphocytes
| Test Compound | Concentration | Metabolic Activation | Result |
| NDELA | 250-625 µmol/culture (26.6-65.4 mM) | None | Significantly increased SCE frequency[12] |
| NDELA | 12.5-62.5 µmol | ADH/NAD (Yeast) | Dose-dependent increase in SCE frequency[13] |
| NDELA | 6.25-31.25 µmol | ADH/NAD (Horse Liver) | Dose-dependent increase in SCE frequency (higher than with yeast ADH)[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are generalized protocols for the key assays discussed.
Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.
-
Metabolic Activation: A metabolic activation system, typically a rat liver homogenate (S9 fraction) supplemented with cofactors (e.g., NADP, glucose-6-phosphate), is used to mimic mammalian metabolism. For NDELA, a modified system containing alcohol dehydrogenase (ADH) and NAD is necessary to observe a mutagenic response.[6]
-
Exposure: The bacterial strains are exposed to various concentrations of NDELA in the presence and absence of the metabolic activation system.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]
In Vitro Mammalian Chromosomal Aberration Test
-
Cell Culture: Human peripheral blood lymphocytes or other suitable mammalian cell lines (e.g., Chinese Hamster Ovary cells) are cultured.[15]
-
Exposure: The cells are treated with various concentrations of NDELA, with and without an exogenous metabolic activation system (S9 mix), for a defined period (e.g., 3-6 hours).[15]
-
Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[15]
In Vitro Micronucleus Test
-
Cell Culture and Exposure: Similar to the chromosomal aberration test, cultured mammalian cells are exposed to NDELA.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells.[16] This allows for the identification of cells that have completed one nuclear division after treatment.
-
Harvest and Staining: Cells are harvested, and slides are prepared and stained.
-
Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in the frequency of micronucleated binucleated cells indicates chromosome breakage or loss.[16]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the metabolic activation pathway of NDELA.
Ames Test Experimental Workflow
In Vitro Micronucleus Assay Workflow
Metabolic Activation Pathway of NDELA
DNA Repair Mechanisms
Once NDELA-induced DNA adducts are formed, cellular DNA repair pathways are activated to mitigate the damage. The primary repair mechanisms for alkylation damage include base excision repair (BER) and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[10][17] However, a study has shown that MGMT does not protect against DNA strand breaks induced by NDELA, suggesting that the types of adducts formed by NDELA may not be substrates for this particular repair protein.[18] This highlights the potential for persistence of certain NDELA-induced DNA lesions, which can increase the likelihood of mutations if not repaired before DNA replication.
Conclusion
The genotoxicity of this compound is a complex process that is fundamentally dependent on its metabolic activation into reactive, DNA-damaging species. While in vivo genotoxicity data in some standard assays are mixed, in vitro evidence strongly indicates that NDELA is capable of inducing DNA strand breaks, chromosomal aberrations, and sister chromatid exchanges. The requirement for specific metabolic enzymes, such as alcohol dehydrogenase, for its activation in some test systems is a critical consideration for its assessment. This technical guide provides a comprehensive overview for researchers and professionals in drug development to understand and evaluate the genotoxic risks associated with NDELA. Further research is warranted to fully elucidate the spectrum of DNA adducts formed and the specific repair pathways involved in their removal.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. jmcprl.net [jmcprl.net]
- 4. This compound (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. This compound is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcoholdehydrogenase as an activating enzyme for this compound (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytogenetic effects of this compound (NDELA) and NDELA-monoacetate in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased mutagenicity of this compound in human lymphocyte cultures after activation by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. criver.com [criver.com]
- 16. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The DNA Repair Protein MGMT Protects against the Genotoxicity of N-Nitrosodimethylamine, but Not this compound and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
historical review of N-Nitrosodiethanolamine contamination incidents
An In-depth Technical Guide on the Historical Review of N-Nitrosodiethanolamine (NDELA) Contamination Incidents
Introduction
This compound (NDELA) is a semi-volatile N-nitroso compound classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2] It is not produced commercially but forms unintentionally as a contaminant from the reaction of diethanolamine (DEA) or triethanolamine (TEA) with nitrosating agents.[3] These precursor chemicals are widely used in various industries, leading to the discovery of NDELA in a range of consumer and industrial products since the 1970s. This technical guide provides a historical review of significant NDELA contamination incidents, details the analytical methodologies used for its detection, and explores its toxicological pathways.
Historical Overview of Contamination Incidents
The presence of NDELA became a significant concern in the late 1970s when it was identified in cosmetics and metalworking fluids.[4] Its formation is a result of the nitrosation of DEA and TEA, common ingredients used as emulsifiers, pH adjusters, and corrosion inhibitors.[3][5]
Cosmetics and Personal Care Products
The cosmetics industry was one of the first sectors where NDELA contamination was widely reported. Studies in the late 1970s and 1980s revealed its presence in a variety of products, including shampoos, lotions, and sunscreens.[3] The contamination arises from the reaction between ethanolamines and nitrosating agents (e.g., nitrites or nitrogen oxides from the air or other ingredients) during manufacturing or storage.[3][6] A U.S. Food and Drug Administration (FDA) study from 1978 to 1980 found NDELA in 110 out of 252 tested products containing triethanolamine.[3] Levels as high as 130 parts per million (ppm) were reported in some cosmetic products during this period.[3] Subsequent regulatory pressure and changes in formulation practices have led to a significant decrease in contamination levels over the decades.[2]
Metalworking Fluids
Metalworking fluids (MWFs), particularly synthetic and semi-synthetic types, represent a major source of occupational exposure to NDELA.[7][8][9] These fluids often contain high concentrations of ethanolamines for corrosion inhibition and alkalinity, along with sodium nitrite, which can act as a nitrosating agent.[3] Studies from the late 1970s onwards detected NDELA in both new and used MWFs, with concentrations sometimes reaching the parts-per-million range.[3][10] Workers can be exposed through direct skin contact or by inhaling aerosols generated during machining operations.[8] Monitoring of workplace air in metal factories has confirmed the presence of airborne NDELA.[3] While levels have generally decreased, a study on American metal-working lubricants published over a decade after the initial discovery still found NDELA in all six semi-synthetic fluids tested, with levels up to 4.3 ppm.[10]
Other Contamination Sources
Beyond cosmetics and MWFs, NDELA has been detected in other products. It has been found as a contaminant in certain pesticides where diethanolamine is used in the formulation.[7] It has also been identified in processed tobacco, potentially contributing to the carcinogenic properties of tobacco products.[7]
Data Presentation: NDELA Contamination Levels
The following tables summarize quantitative data from various historical reports on NDELA contamination.
Table 1: this compound (NDELA) Contamination in Cosmetics and Personal Care Products
| Product Type | Year(s) of Study | Country/Region | NDELA Concentration Range | Citation |
| Various Cosmetics | 1978-1980 | United States | Up to 130 ppm (130,000 µg/kg) | [3] |
| Cosmetic/Dermo-pharmaceuticals | 1981 | Belgium | 100 to 380 µg/kg | [3] |
| Suntan Lotions | 1990 | Israel | 17 to 27 ppb (µg/kg) | [3] |
| Various Cosmetics | 1986 | Germany | 7 to 2000 µg/kg | [3] |
| Various Cosmetics | 2011 (Review) | Korea | Trace (<20 µg/kg) to 214.2 µg/kg | [5] |
| Shampoos, Lotions, Hair Care | 2018 (Review) | Not Specified | 100 to 1900 ng/g (µg/kg) | [5] |
Table 2: this compound (NDELA) Contamination in Metalworking Fluids (MWFs)
| Fluid/Sample Type | Year(s) of Study | Country/Region | NDELA Concentration Range | Citation |
| New, Undiluted Synthetic Fluids | 1978 | United States | 6 to 140 µg/mL | [3] |
| Used Synthetic Fluids | 1978 | United States | 1 to 4 µg/mL | [3] |
| New Cutting Fluids | 1993 | Italy | 0.4 to 31 mg/kg | [3] |
| Used Cutting Fluids | 1993 | Italy | 0.3 to 1900 mg/kg | [3] |
| Various MWFs | 1991-1993 | Germany | 0.1 to 16 mg/kg (in 50% of fluids) | [3] |
| Semi-Synthetic Lubricants | Post-1990 | United States | 0.5 to 4.3 ppm (mg/kg) | [10] |
| Synthetic Lubricants | Post-1990 | United States | Up to 55 ppm (mg/kg) | [10] |
| Air in Metal Factories | 1991-1993 | Germany | < 0.01 to 3.66 µg/m³ | [3] |
Formation and Toxicological Profile
Mechanism of NDELA Formation
NDELA is formed through the nitrosation of secondary or tertiary ethanolamines. The reaction involves a nitrosating agent, typically derived from nitrites (like sodium nitrite) or nitrogen oxides, reacting with diethanolamine (DEA). Triethanolamine (TEA) can also be a precursor through a nitrosative dealkylation process, which first yields DEA.[3][11] The rate of this reaction is dependent on factors such as pH, temperature, and exposure to light.[3][12] While initially thought to occur only in acidic conditions, the reaction can also happen at neutral or basic pH, sometimes catalyzed by bacteria.[3]
Toxicology and Metabolic Activation
Animal studies have consistently demonstrated the carcinogenicity of NDELA. In rats, oral administration produced liver tumors (hepatocellular carcinomas) and nasal cavity tumors.[2] In hamsters, it induced adenocarcinomas of the nasal cavity.[2]
The carcinogenicity of NDELA is linked to its metabolic activation. The primary pathway is β-oxidation of one of the ethanol side chains.[3][13] This process is catalyzed by enzymes including cytochrome P450 (specifically CYP2E1) and alcohol dehydrogenase, leading to the formation of reactive metabolites.[2][14] These electrophilic intermediates can then form DNA adducts, initiating the carcinogenic process.[2][14]
Analytical Methodologies and Experimental Protocols
The analysis of NDELA is challenging due to its presence in complex matrices and its potential to form as an artifact during the analytical process itself.[3][7]
Key Experimental Protocols
1. Sample Preparation and Extraction:
-
Objective: To isolate NDELA from the sample matrix and prevent its artificial formation.
-
Protocol:
-
Weigh a sample (e.g., 5 g of cosmetic cream or MWF) into a beaker.[4]
-
Add an inhibitor of nitrosation, such as ammonium sulfamate or ascorbic acid, to quench any residual nitrosating agents.[3][7]
-
Perform solvent extraction. For example, add ethyl acetate, mix, and filter the solution.[7]
-
Utilize a cleanup step, commonly Solid Phase Extraction (SPE) or open column chromatography (e.g., on silica gel or AccuCAT cartridges), to remove interfering substances.[4][7]
-
Elute NDELA from the column using a more polar solvent like acetone.[7]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.[4][7]
-
2. Derivatization (for GC analysis):
-
Objective: To increase the volatility and thermal stability of NDELA for Gas Chromatography (GC).
-
Protocol:
-
To the extracted and cleaned sample residue, add a derivatizing agent. Common agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for trimethylsilylation.[3][4]
-
Heat the mixture to complete the reaction, which converts the hydroxyl groups of NDELA to trimethylsilyl ethers.
-
The derivatized sample is then ready for GC injection.
-
3. Instrumental Analysis:
-
Gas Chromatography with Thermal Energy Analyzer (GC-TEA): This has historically been the reference method. The TEA detector is highly selective and sensitive for N-nitroso compounds.[7]
-
Column: A capillary column suitable for semi-volatile compounds.
-
Injection: 1-5 µL of the (often derivatized) sample extract.
-
Detection: The TEA pyrolyzes the N-N=O bond and detects the resulting nitric oxide radical.
-
-
High-Performance Liquid Chromatography (HPLC): Often used for screening bulk samples.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The modern method of choice for its high sensitivity and specificity.[15]
-
Chromatography: Utilizes columns like porous graphitic carbon (PGC) or cation exchange to achieve separation from matrix components.[15]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For NDELA, a common transition is m/z 135.0 → 104.0 or 74.1.[15]
-
Internal Standard: A deuterated analog, such as d8-NDELA, is often used for accurate quantification.
-
References
- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. cir-safety.org [cir-safety.org]
- 6. ctpa.org.uk [ctpa.org.uk]
- 7. osha.gov [osha.gov]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. Persistence of this compound contamination in American metal-working lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Unraveling the Degradation of N-Nitrosodiethanolamine: A Technical Guide to Its Decomposition Products and Pathways
For Immediate Release
This technical guide provides a comprehensive overview of the decomposition of N-Nitrosodiethanolamine (NDELA), a compound of significant interest to researchers, scientists, and drug development professionals due to its classification as a probable human carcinogen. This document details the primary degradation pathways, identifies key decomposition products, and outlines the experimental methodologies used to study these processes.
Introduction to this compound (NDELA) Decomposition
This compound (NDELA) is a semi-volatile organic compound that can degrade through several pathways, including thermal decomposition, photolysis, and metabolic processes. The stability of NDELA is influenced by various factors such as temperature, pH, and exposure to light, particularly ultraviolet (UV) radiation.[1][2] Understanding the decomposition of NDELA is crucial for assessing its environmental fate, toxicological profile, and for developing strategies to mitigate its presence in various products.
Decomposition Pathways and Products
The degradation of NDELA can proceed through distinct pathways, each yielding a specific set of decomposition products.
Thermal Decomposition
When subjected to heat, this compound decomposes, emitting toxic fumes containing oxides of nitrogen.[1] The decomposition temperature is approximately 200°C at a pressure of 14 mm Hg.[1] While specific organic decomposition products from thermal degradation are not extensively detailed in the provided search results, the release of nitrogen oxides is a key characteristic.
Photolytic Decomposition
NDELA is sensitive to light, especially UV radiation, which can induce its degradation.[2] The photolytic decomposition of N-nitrosamines is a complex process that can be influenced by pH. For the related compound N-nitrosodiethylamine (NDEA), the degradation rate is faster in acidic conditions under UV irradiation.[3] While the specific photolytic degradation products of NDELA are not fully enumerated in the provided results, it is a significant pathway for its removal from light-exposed environments.
The general mechanism of N-nitrosamine photolysis in solution involves the formation of excited states that can then undergo various reactions to yield degradation products.
Caption: General pathway of NDELA photolytic decomposition.
Metabolic Decomposition
The metabolism of NDELA has been studied in various animal species and is a critical pathway for its bioactivation and detoxification. The primary metabolic routes involve α-hydroxylation and β-oxidation of the 2-hydroxyethyl chains, primarily mediated by cytochrome P450 enzymes.[4]
-
β-Oxidation Pathway: This pathway leads to the formation of key metabolites such as N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) and N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN).[1][3] In vitro studies with liver S9 fractions have shown that various animal species can metabolize NDELA through this pathway, although the extent of metabolism varies.[1]
-
α-Hydroxylation Pathway: This process results in the formation of an unstable α-hydroxynitrosamine, which can then decompose to yield glycolaldehyde and a 2-hydroxyethyldiazonium ion.[4]
The metabolic activation of NDELA is a key aspect of its carcinogenicity.
Caption: Metabolic decomposition pathways of NDELA.
Quantitative Data on NDELA Decomposition
The following tables summarize the available quantitative data on the decomposition of NDELA from various studies.
Table 1: Biodegradation of NDELA in Aqueous Environments
| Condition | Initial Concentration | Time | Degradation | Half-life | Reference |
| Lake Water (August) | 1.0 µg/mL | 9 days | Complete conversion to soluble products | - | [1] |
| Lake Water (January) | 1.0 µg/mL | 32 days | No metabolism observed | - | [1] |
| Sewage | Not specified | 89 days | >40% mineralization to CO2 | - | [1] |
| Natural Lake and River Water | 1.0 - 100 µg/L | 56 days | >80% depletion | 28.5 - 33.1 days | [5] |
| Water at 5°C | Not specified | - | - | 38.1 days | [5] |
| Water at 20°C | Not specified | - | - | 31.2 days | [5] |
Table 2: Metabolic Conversion and Excretion of NDELA in Rats
| Administration Route | Dose | Analyte | % of Administered Dose in Urine (24h) | Reference |
| Intravenous | 5 mg/kg | Unchanged NDELA | 83% | [3] |
| Intravenous | 5 mg/kg | ECMN | 4.9% | [3] |
| Cutaneous | 5 mg/kg | Unchanged NDELA | 25% | [3] |
| Cutaneous | 5 mg/kg | ECMN | 2.5% | [3] |
| Gavage | 0.6 mg | Metabolites | 7% | [6] |
| Gavage | 100 mg | Metabolites | 14% | [6] |
Table 3: Analytical Detection and Quantitation Limits for NDELA
| Analytical Method | Detection Limit | Reliable Quantitation Limit | Reference |
| GC-TEA (air samples) | 200 pg per injection | 200 ng per sample (0.42 µg/m³) | [2][7] |
| UPLC-MS/MS (cosmetics) | 10 µg/kg | 20 µg/kg | [8] |
| LC-MS-MS (cosmetics) | 22.8 µg/kg | - | [9] |
Experimental Protocols for NDELA Decomposition Studies
Detailed methodologies are essential for the accurate study of NDELA decomposition. The following outlines a general experimental workflow for the analysis of NDELA and its degradation products.
Caption: A generalized workflow for the analysis of NDELA.
Sample Collection and Preparation
-
Air Samples: Air samples can be collected on glass fiber filters.[2][7]
-
Bulk Samples (e.g., cosmetics, cutting fluids): These samples often require a cleanup procedure to remove matrix interferences.[7] A typical procedure involves the addition of ammonium sulfamate to prevent artifactual nitrosamine formation, followed by extraction with a suitable solvent like ethyl acetate and column chromatography on silica gel.[7]
-
Biological Samples (e.g., urine, blood): Require specific extraction protocols to isolate NDELA and its metabolites.
Analytical Techniques
A variety of analytical techniques are employed for the detection and quantification of NDELA.
-
Gas Chromatography (GC) with Thermal Energy Analyzer (TEA) Detection: A highly selective and sensitive method for the analysis of nitrosamines.[2][7] Derivatization of NDELA (e.g., acylation, trimethylsilylation) is often necessary to improve its volatility for GC analysis.[7]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Often coupled with UV detection for screening or with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for confirmation and sensitive quantification.[7][8][9] These methods are suitable for the direct analysis of the non-volatile NDELA without derivatization.
In Vitro Metabolism Studies
-
Liver S9 Fractions: In vitro metabolism of NDELA can be investigated using liver S9 fractions from different species (e.g., rats, hamsters, mice).[1]
-
Protocol: A general protocol involves incubating NDELA with the S9 fraction in the presence of cofactors like NAD+ or an NADPH-regenerating system. The formation of metabolites is then monitored over time using analytical techniques like GC or HPLC.[1]
Conclusion
The decomposition of this compound is a multifaceted process influenced by thermal, photolytic, and metabolic factors. The primary degradation products include oxides of nitrogen under thermal stress and various oxidized metabolites such as EFMN and ECMN through biological pathways. Understanding these decomposition pathways and the factors that influence them is essential for risk assessment and the development of mitigation strategies in industries where NDELA may be present. The analytical methodologies outlined in this guide provide a framework for the reliable detection and quantification of NDELA and its degradation products, which is fundamental for ongoing research and regulatory monitoring.
References
- 1. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Kinetics and bioavailability of this compound after intravenous and cutaneous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sintef.no [sintef.no]
- 6. Metabolism and cellular interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of N-Nitrosodiethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile organic compound belonging to the N-nitrosamine class. It is recognized as a potent carcinogen in various animal species and is reasonably anticipated to be a human carcinogen. NDELA is not produced commercially but can form unintentionally in various products, including cosmetics, metalworking fluids, and certain industrial chemicals, through the nitrosation of diethanolamine or triethanolamine by nitrosating agents like nitrites. Its presence, even at trace levels, is a significant concern for public health and product safety, necessitating robust analytical methods for its detection and quantification. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
This compound is a yellow to dark brown, highly viscous, odorless liquid at room temperature.[1] It is miscible with water and soluble in polar organic solvents.[2][3][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O₃ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Light yellow to dark brown, very viscous liquid | [1][5] |
| Odor | Odorless | [1] |
| Boiling Point | 114 °C at 1.4 mmHg; 125 °C at 0.01 mmHg | [1][2] |
| Vapor Pressure | 5.0 x 10⁻⁴ mmHg at 20 °C | [1][2] |
| Density | 1.26 g/cm³ | [2] |
| Solubility | Miscible with water; Soluble in polar solvents | [2][4][6] |
| Octanol/Water Partition Coefficient (log P) | -1.583 | [2] |
| Refractive Index | 1.4540 at 20 °C/D | [1] |
| Flash Point | 181 °C | [6] |
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference |
| Stability | Stable at room temperature in neutral or alkaline aqueous solutions in the dark for over 14 days. Slightly less stable in acidic solutions. Sensitive to light, especially UV light. | [1][2] |
| Decomposition | Decomposes at approximately 200 °C at 14 mmHg, emitting toxic fumes of nitrogen oxides. | [1] |
| Reactivity | Can be cyclized by sulfuric acid at 155 °C to form N-nitrosomorpholine. | [7] |
| Synthesis | Prepared by the reaction of diethanolamine with a nitrosating agent, such as sodium nitrite, in an acidic medium. | [1][8] |
Table 3: Spectral Data of this compound
| Spectral Data | Wavelength/Peak | Reference |
| UV Absorption (in water) | λmax: 234 nm (E= 470.7), 345 nm (Log E= 5.3) | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in a laboratory setting by the reaction of diethanolamine with sodium nitrite in an acidic environment.
Materials:
-
Diethanolamine
-
Sodium nitrite
-
Sulfuric acid
-
Silica gel
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve diethanolamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the stirred diethanolamine solution.
-
Acidify the reaction mixture by the dropwise addition of dilute sulfuric acid while maintaining the temperature below 5°C.
-
Allow the reaction to stir in the ice bath for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Determination of Physical Properties
The following protocols are based on OECD guidelines for the testing of chemicals and are adaptable for this compound.
Given that NDELA decomposes at higher temperatures, the boiling point is determined under reduced pressure. The dynamic method, which also allows for vapor pressure determination, is suitable.
Procedure (Dynamic Method):
-
Place a sample of NDELA into the measurement cell.
-
Reduce the pressure in the apparatus to the desired level.
-
Heat the sample gradually.
-
The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure. This is observed as the onset of boiling.
-
Record the temperature and pressure. Repeat at several different pressures to establish a vapor pressure curve.
The flask method is appropriate for substances like NDELA that are miscible with water.
Procedure (Flask Method):
-
Add an excess amount of NDELA to a known volume of water in a flask.
-
Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
-
After equilibration, centrifuge the sample to separate any undissolved NDELA.
-
Analyze the concentration of NDELA in the aqueous phase using a suitable analytical method such as HPLC-UV.
The shake flask method is suitable for determining the log P of NDELA.
Procedure (Shake Flask Method):
-
Prepare a stock solution of NDELA in either water or n-octanol.
-
Add appropriate volumes of the stock solution, water, and n-octanol to a centrifuge tube.
-
Shake the tube vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of NDELA in both the aqueous and n-octanol phases using HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Analytical Methods for Quantification
This method is highly selective for nitrosamines.
Sample Preparation (Air Samples):
-
Collect air samples on a glass fiber filter.
-
Extract the filter with 2-propanol.
Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column.
-
Thermal Energy Analyzer (TEA):
-
Pyrolyzer Temperature: ~500°C
-
Oxygen Flow Rate: ~5 mL/min
-
Cold Trap Temperature: ~-130°C
-
-
Inject an aliquot of the sample extract into the GC.
-
The GC separates the components of the sample.
-
The effluent from the GC column enters the TEA pyrolyzer, where the N-NO bond of any nitrosamine is thermally cleaved.
-
The resulting nitrosyl radical (.NO) reacts with ozone to produce electronically excited nitrogen dioxide (NO₂*).
-
As NO₂* decays to its ground state, it emits light, which is detected by a photomultiplier tube.
-
Quantify NDELA by comparing the peak area to that of a calibration curve prepared from known standards.
This method is often used for screening bulk samples.
Sample Preparation (Bulk Samples):
-
Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., water or 2-propanol).
-
Filter the sample solution before injection.
Instrumental Analysis:
-
HPLC System: With a suitable reversed-phase or normal-phase column (e.g., C18 or CN).
-
Mobile Phase: A mixture of solvents such as isooctane and acetone for normal-phase or water and methanol/acetonitrile for reversed-phase.
-
UV Detector: Set to monitor the absorbance at 234 nm.
-
Inject the prepared sample solution into the HPLC system.
-
The components are separated on the column.
-
The UV detector measures the absorbance of the eluate at 234 nm.
-
Identify and quantify NDELA by comparing the retention time and peak area to those of a standard solution.
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of significant toxicological concern. The detailed experimental protocols for its synthesis, the determination of its key physical properties, and its quantification by established analytical methods serve as a valuable resource for researchers, scientists, and professionals in drug development and product safety. Adherence to standardized methodologies is crucial for the accurate assessment and control of NDELA in various matrices.
References
- 1. filab.fr [filab.fr]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. laboratuar.com [laboratuar.com]
- 4. laboratuar.com [laboratuar.com]
- 5. laboratuar.com [laboratuar.com]
- 6. laboratuar.com [laboratuar.com]
- 7. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Nitrosodiethanolamine (NDELA) in Consumer Products: A Technical Guide for Researchers
An in-depth analysis of the occurrence, detection, and biological implications of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen found in various consumer goods. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of NDELA contamination, analytical methodologies, and its mechanism of action.
Executive Summary
This compound (NDELA) is a semi-volatile nitrosamine that is not intentionally added to consumer products but can form from the reaction of diethanolamine (DEA) or triethanolamine (TEA) with nitrosating agents. These precursor compounds are commonly used in a wide range of products, leading to the unintended presence of NDELA. Classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program, the presence of NDELA in consumer products is a significant public health concern. This guide summarizes the quantitative data on NDELA occurrence, details the analytical protocols for its detection, and elucidates its metabolic activation and subsequent cellular signaling pathways.
Occurrence of this compound in Consumer Products
NDELA has been detected in a variety of consumer products, with concentrations varying significantly depending on the product matrix, formulation, and storage conditions. The following table summarizes the reported quantitative data for NDELA in several product categories.
| Product Category | Product Type | NDELA Concentration Range | References |
| Cosmetics & Personal Care | Facial Cosmetics | 42 µg/kg to 49,000 µg/kg | |
| Lotions | <10 µg/kg to 140 µg/kg | ||
| Shampoos | <10 µg/kg to 260,000 µg/kg | ||
| Baby Shampoo | LOD: 0.1 ppb, LOQ: 0.4 ppb | [1] | |
| Soaps and Shampoos | 23 µg/kg to 992 µg/kg | [2] | |
| Metalworking Fluids | Semi-synthetic Fluids | 0.5 ppm to 4.3 ppm | [3] |
| Petroleum-based Lubricants | Up to 0.16 ppm | [3] | |
| Synthetic Fluids | Up to 55 ppm | [3] | |
| Tobacco Products | US Smoking Products (Tobacco) | 115 ppb to 420 ppb | [4] |
| US Smoking Products (Mainstream Smoke) | 10 ng/cigar or cigarette to 68 ng/cigar or cigarette | [4] | |
| Chewing Tobacco | 220 ppb to 280 ppb | [4] | |
| Snuff | 3,200 ppb to 6,800 ppb | [4] | |
| Pesticides | Dinoseb Formulations (Diethanolamine salt) | 116 ppm to 2,409 ppm | [5] |
Experimental Protocols for NDELA Analysis
Accurate quantification of NDELA in complex matrices requires sensitive and specific analytical methods. The following sections detail the methodologies for two common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for cosmetics and Gas Chromatography with Thermal Energy Analyzer (GC-TEA) for metalworking fluids.
LC-MS/MS Method for NDELA in Cosmetics
This method is adapted from validated procedures for the determination of NDELA in various cosmetic products.[2][6][7]
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of deuterated NDELA (d8-NDELA) internal standard.
-
Extraction:
-
For water-soluble samples (e.g., shampoos, lotions): Add 10 mL of deionized water and vortex for 1 minute to dissolve the sample.
-
For non-water-soluble samples (e.g., creams, ointments): Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) and homogenize using a high-speed disperser.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the NDELA and d8-NDELA with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2.1.2. Instrumental Analysis (UPLC-MS/MS)
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute NDELA, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
GC-TEA Method for NDELA in Metalworking Fluids
This protocol is based on the principles outlined in OSHA Method 31 for the analysis of NDELA.[1]
2.2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 0.25 g of the metalworking fluid into a 5 mL volumetric flask.
-
Extraction: Dilute to the mark with 2-propanol and mix thoroughly by shaking.
-
Cleanup (Optional, if matrix interference is high):
-
Transfer the 2-propanol extract to a larger vial and add an equal volume of dichloromethane.
-
Perform a liquid-liquid extraction with water to remove water-soluble interferences.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Derivatization (Optional but recommended for improved chromatography): The extract can be silylated to improve the volatility and chromatographic peak shape of NDELA. This typically involves reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2.2.2. Instrumental Analysis (GC-TEA)
-
Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a mid-polar column like a DB-17 or equivalent).
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program that starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 250°C) to elute NDELA, and holds for a few minutes.
-
Detector: Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines. The TEA pyrolyzes the nitrosamine to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). The light emitted as the excited NO₂ returns to its ground state is detected by a photomultiplier tube.
Signaling Pathways and Mechanism of Action
The carcinogenicity of NDELA is not due to the compound itself but rather its metabolic activation into a reactive electrophile that can damage DNA.
Metabolic Activation of NDELA
The primary pathway for the metabolic activation of NDELA is through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[8][9] This hydroxylation occurs on the carbon atom adjacent to the nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form glycolaldehyde and a highly reactive 2-hydroxyethyldiazonium ion.
Caption: Metabolic activation of NDELA via CYP2E1-mediated α-hydroxylation.
DNA Adduct Formation and Genotoxicity
The 2-hydroxyethyldiazonium ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. The primary adducts formed are N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine.[10] The formation of these adducts, particularly O6-(2-hydroxyethyl)guanine, can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.
The cellular response to NDELA-induced DNA damage involves the activation of complex DNA repair pathways. The primary mechanism for repairing O6-alkylguanine adducts is direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). However, if the level of DNA damage overwhelms the repair capacity of the cell, or if the repair mechanisms are faulty, the mutations can become permanent, increasing the risk of cancer development.
Caption: NDELA-induced DNA damage, mutation, and repair pathway.
Conclusion
The presence of this compound in consumer products remains a significant safety concern due to its carcinogenic potential. This technical guide has provided a comprehensive overview of the quantitative occurrence of NDELA, detailed analytical methodologies for its detection, and an in-depth look at its mechanism of action. For researchers and professionals in drug development and consumer product safety, continued monitoring of NDELA levels, refinement of analytical methods, and further investigation into its toxicological profile are crucial for mitigating public health risks. The provided experimental frameworks and pathway diagrams serve as a foundational resource for these ongoing efforts.
References
- 1. osha.gov [osha.gov]
- 2. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of this compound in cosmetic products by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide signaling | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Mutagenicity of this compound in a V79-derived cell line expressing two human biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and cellular interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of N-Nitrosodiethanolamine (NDELA) in Pharmaceuticals: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the regulatory limits, analytical methodologies, and risk assessment of N-Nitrosodiethanolamine (NDELA) in pharmaceutical products. This document provides a comprehensive overview of the current regulatory framework, detailed experimental protocols, and the toxicological pathways of this potent nitrosamine impurity.
Executive Summary
N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide. This compound (NDELA) is a specific nitrosamine that can form from common excipients and manufacturing processes. This guide synthesizes the current regulatory landscape for NDELA, focusing on the establishment of acceptable intake limits. It further provides detailed methodologies for the detection and quantification of NDELA and explores the molecular mechanisms of its carcinogenicity. The aim is to equip pharmaceutical professionals with the necessary knowledge to effectively manage the risks associated with NDELA contamination.
Regulatory Framework and Acceptable Intake Limits
The global regulatory approach to controlling nitrosamine impurities is largely harmonized under the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA-reactive (mutagenic) impurities in pharmaceuticals.[1][2] Nitrosamines are considered a "cohort of concern" due to their high carcinogenic potency, necessitating control measures that are more stringent than those for typical impurities.[1]
The primary tool for regulating nitrosamines is the establishment of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk over a lifetime.
Regulatory Limits for this compound (NDELA)
Regulatory bodies have established specific AI limits for a range of nitrosamines. For NDELA, the European Medicines Agency (EMA) has set a clear limit. The US Food and Drug Administration (FDA) and Health Canada provide a framework for determining AI limits, particularly for nitrosamine drug substance-related impurities (NDSRIs), through the Carcinogenic Potency Categorization Approach (CPCA).[3][4][5]
Table 1: Established Acceptable Intake (AI) Limits for this compound (NDELA) and Other Common Nitrosamines
| Nitrosamine Impurity | Regulatory Body | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| This compound (NDELA) | EMA | 1900 | Based on the most sensitive TD50 from robust datasets. |
| N-Nitrosodimethylamine (NDMA) | FDA, EMA, Health Canada | 96 | Compound-specific carcinogenicity data.[6] |
| N-Nitrosodiethylamine (NDEA) | FDA, EMA, Health Canada | 26.5 | Compound-specific carcinogenicity data.[3][6] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | Health Canada | 1500 | CPCA-derived.[4] |
| N-Nitrosodiisopropylamine (NDIPA) | Health Canada | 1500 | CPCA-derived.[4] |
| N-Nitrosoethylisopropylamine (NEIPA) | Health Canada | 400 | CPCA-derived.[4] |
Note: The FDA and Health Canada have not published a specific AI for NDELA in their primary guidance documents but the principles of the CPCA can be applied. The EMA's Appendix 1 provides the most direct regulatory limit for NDELA.
The Carcinogenic Potency Categorization Approach (CPCA)
When compound-specific carcinogenicity data for a nitrosamine is unavailable, the CPCA is a method used to assign a predicted carcinogenic potency category and a corresponding AI limit based on the structural features of the nitrosamine.[5] This risk-based approach is crucial for managing newly identified nitrosamines.
Risk Assessment and Mitigation
A thorough risk assessment is mandatory for all pharmaceutical products to evaluate the potential for nitrosamine formation or contamination.[1] This process involves a systematic evaluation of the manufacturing process, from raw materials to the final drug product and its storage.
Logical Workflow for Nitrosamine Risk Assessment
The following diagram illustrates the key steps in a typical nitrosamine risk assessment process, aligned with ICH M7 principles.
Experimental Protocols for NDELA Analysis
Accurate and sensitive analytical methods are critical for the detection and quantification of NDELA at trace levels in pharmaceutical matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
General Analytical Workflow
The following diagram outlines a typical workflow for the analysis of NDELA in a pharmaceutical product.
Detailed Methodology: LC-MS/MS
This protocol provides a representative method for the quantification of NDELA in a solid dosage form. Method validation is essential before implementation.
4.2.1. Sample Preparation
-
Accurately weigh and crush a representative number of tablets to obtain a homogenous powder.
-
Weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a suitable solvent (e.g., methanol/water mixture) and the internal standard (d8-NDELA).
-
Sonicate for 20-30 minutes to ensure complete dissolution/extraction.
-
Centrifuge or filter the sample to remove undissolved excipients.
-
The supernatant/filtrate is then ready for injection.
4.2.2. Chromatographic Conditions
-
Instrument: UPLC/HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 or a porous graphitic carbon (PGC) column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient to separate NDELA from matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
4.2.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDELA: Precursor ion (m/z) 135.1 → Product ions (m/z) 104.1 (quantifier), 74.1 (qualifier).
-
d8-NDELA (Internal Standard): Precursor ion (m/z) 143.1 → Product ion (m/z) 111.0.
-
-
Other Parameters: Optimize source temperature, gas flows, and collision energies for maximum sensitivity.
Detailed Methodology: GC-MS
For certain matrices, GC-MS can be a viable alternative. Derivatization is often required for NDELA to improve its chromatographic properties.
4.3.1. Sample Preparation and Derivatization
-
Extract NDELA from the sample matrix using a suitable solvent (e.g., dichloromethane).
-
Concentrate the extract.
-
Perform derivatization, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4.3.2. Chromatographic Conditions
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: An optimized temperature ramp to separate the derivatized NDELA from other components.
4.3.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.
-
Characteristic Ions: Monitor characteristic ions of the derivatized NDELA.
Toxicological Profile and Carcinogenic Signaling Pathway
NDELA is classified as a probable human carcinogen based on animal studies. Its carcinogenic effect is initiated by metabolic activation, primarily in the liver.
Mechanism of Carcinogenicity
The carcinogenicity of NDELA is dependent on its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This metabolic process leads to the formation of reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer if not repaired.
The following diagram illustrates the proposed signaling pathway for NDELA-induced carcinogenicity.
Conclusion
The control of this compound and other nitrosamine impurities is a critical aspect of pharmaceutical quality and patient safety. A thorough understanding of the regulatory limits, robust analytical testing, and a comprehensive risk assessment strategy are essential for compliance and for ensuring the safety of medicinal products. Continuous vigilance and the adoption of proactive mitigation strategies are paramount for the pharmaceutical industry to navigate the evolving regulatory landscape of these potent impurities. This technical guide provides a foundational resource for professionals in the field to address the challenges posed by NDELA.
References
- 1. ardena.com [ardena.com]
- 2. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. fda.gov [fda.gov]
- 4. Health Canada updated nitrosamine guidance - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Nitrosodiethanolamine (NDELA)
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It is not produced commercially but can form unintentionally in various consumer products, including cosmetics, personal care items, metalworking fluids, and certain pesticides, from the reaction of diethanolamine (DEA) or triethanolamine (TEA) with a nitrosating agent (e.g., nitrites).[2][3] Due to its potential health risks, regulatory bodies worldwide have set strict limits on the presence of NDELA in consumer goods, necessitating sensitive and reliable analytical methods for its detection and quantification.[4][5]
These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of NDELA in various matrices, intended for researchers, scientists, and professionals in drug development and quality control.
Analytical Methodologies
The determination of NDELA at trace levels is challenging due to its polar nature, thermal instability, and the complexity of sample matrices.[6] Several analytical techniques have been developed and validated for this purpose.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its high sensitivity, specificity, and applicability to a wide range of cosmetic and pharmaceutical matrices.[5][7][8] It allows for the direct analysis of the polar NDELA molecule with minimal derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods are also employed, often requiring derivatization of the polar NDELA to a more volatile form (e.g., trimethylsilyl derivative) to improve chromatographic performance.[6][9] GC coupled with a Thermal Energy Analyzer (TEA) offers high selectivity for nitrosamines.[10][11]
-
High-Performance Liquid Chromatography with Post-Column Photolysis and Derivatization (HPLC-PCD): This method involves the HPLC separation of NDELA, followed by post-column UV photolysis to cleave the nitroso group. The resulting nitrite is then reacted with a Griess reagent to form a colored azo dye, which is detected by a UV-Vis detector.[1][4]
Quantitative Data Summary
The performance of various analytical methods for NDELA detection is summarized in the table below, providing a comparison of their key validation parameters.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| UPLC-MS/MS | Cosmetics | 10 µg/kg | 20 µg/kg | 1 - 100 ng/mL (R² > 0.99) | 90.8 - 115.8 | [7] |
| UHPLC-MS/MS | Baby Shampoo | 0.1 ppb (ng/g) | 0.4 ppb (ng/g) | 0.2 - 40 ppb (R² > 0.995) | > 90.0 | [12] |
| LC-MS/MS | Cosmetics | 22.8 µg/kg | - | - | 48.3 - 112.7 | [5][8] |
| LC-MS/MS | Ethanolamines | - | < 10 ppb | 1 - 10 ppb (R² > 0.995) | 97.0 - 106.0 | [2][13] |
| GC/TEA | Air Samples | - | 0.42 µg/m³ | - | - | [10] |
| GC/MS (TMS deriv.) | Dinoseb Formulations | 0.15 ppm | - | - | 92.2 - 105.2 | [9] |
| LC/TEA | Dinoseb Formulations | 0.5 ppm | - | - | 92.2 - 105.2 | [9] |
Experimental Protocols
Protocol 1: Determination of NDELA in Cosmetics by UPLC-MS/MS
This protocol is based on a validated method for the rapid and sensitive quantification of NDELA in various cosmetic products.[7]
1. Scope: This method is applicable for the quantitative analysis of NDELA in cosmetic raw materials and finished products such as skin care, make-up, and hair products.
2. Principle: NDELA is extracted from the sample matrix using solvent extraction and cleaned up using solid-phase extraction (SPE). The extract is then analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source in positive mode. Quantification is performed using an internal standard (d8-NDELA).[7]
3. Apparatus and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column: Porous Graphitic Carbon (PGC) column
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (e.g., Bond Elut AccuCAT)
-
Centrifuge, Vortex mixer, Ultrasonic bath
-
Standard laboratory glassware
4. Reagents and Standards:
-
NDELA reference standard
-
d8-NDELA (internal standard)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate, Acetic acid
-
Ultrapure water
5. Standard Solution Preparation:
-
Stock Solutions (1000 ng/mL): Prepare stock solutions of NDELA and d8-NDELA in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDELA stock solution with the initial mobile phase to achieve a concentration range of 1-100 ng/mL.[7] Spike each standard with the internal standard (d8-NDELA) at a constant concentration.
6. Sample Preparation: [7]
-
Weighing: Accurately weigh 1.0 g of the cosmetic sample into a centrifuge tube.
-
Spiking: Add the internal standard (d8-NDELA) solution.
-
Extraction: Add an appropriate extraction solvent (e.g., water, methanol depending on the matrix), vortex, and sonicate for 10 minutes.
-
Centrifugation: Centrifuge the sample to separate solids.
-
SPE Cleanup:
-
Condition a mixed-mode SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute NDELA with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
7. UPLC-MS/MS Conditions: [7]
-
Column: Porous Graphitic Carbon (PGC)
-
Mobile Phase A: 1mM Ammonium acetate with 0.1% acetic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min)
-
Gradient: A suitable gradient program to achieve separation within approximately 7 minutes.
-
Injection Volume: 5-10 µL
-
Ionization: Electrospray (ESI), Positive Mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
8. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of NDELA to the internal standard (d8-NDELA) against the concentration of the standards.
-
Quantify NDELA in the samples using the linear regression equation derived from the calibration curve.
Protocol 2: Determination of NDELA by GC-MS after Derivatization
This protocol describes a general approach for analyzing NDELA using gas chromatography-mass spectrometry, which requires a derivatization step to increase the volatility of the analyte.[6][9]
1. Scope: This method is suitable for matrices where derivatization is feasible and provides an alternative to LC-MS/MS.
2. Principle: NDELA is extracted from the sample and derivatized to its more volatile trimethylsilyl (TMS) ether. The TMS-NDELA derivative is then analyzed by GC-MS.
3. Apparatus and Materials:
-
Gas chromatograph with a mass selective detector (MSD)
-
GC column suitable for nitrosamine analysis (e.g., mid-polarity column)
-
Autosampler
-
Heating block or oven for derivatization
-
Standard laboratory glassware
4. Reagents and Standards:
-
NDELA reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvents: Dichloromethane, Acetonitrile (GC grade)
5. Sample Preparation and Derivatization:
-
Extraction: Perform an appropriate extraction (e.g., liquid-liquid extraction) to isolate NDELA from the sample matrix.
-
Drying: Evaporate the extract to complete dryness under nitrogen. It is crucial to remove all moisture as the derivatizing agent is water-sensitive.
-
Derivatization: Add the derivatizing agent (e.g., 100 µL of BSTFA) and a solvent (e.g., acetonitrile) to the dried residue.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
-
Cooling: Allow the sample to cool to room temperature before GC-MS injection.
6. GC-MS Conditions:
-
Injection Port Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of e.g., 280°C.
-
Hold at the final temperature for several minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Monitor characteristic ions for TMS-NDELA.
7. Data Analysis:
-
Identify the TMS-NDELA peak based on its retention time and mass spectrum.
-
Quantify using an external or internal standard calibration curve prepared using derivatized standards.
Visualizations
Caption: Formation pathway of this compound (NDELA) from its precursors.
Caption: Experimental workflow for the analysis of NDELA by UPLC-MS/MS.
References
- 1. ijsdr.org [ijsdr.org]
- 2. longdom.org [longdom.org]
- 3. fda.gov [fda.gov]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in cosmetic products by LC-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of N-Nitrosodiethanolamine (NDELA) in Shampoo by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of N-Nitrosodiethanolamine (NDELA), a potential carcinogen, in shampoo formulations using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of NDELA, a derivatization step is employed to convert it into a more volatile trimethylsilyl (TMS) derivative, enabling effective separation and detection by GC-MS.[1] The sample preparation involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup to minimize matrix interference. The method is validated for its linearity, accuracy, and precision, making it suitable for routine quality control and regulatory compliance monitoring in the cosmetics industry.
Introduction
N-nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties. This compound (NDELA) is a non-volatile nitrosamine that can form in cosmetic and personal care products, such as shampoos, from the reaction of nitrosating agents with diethanolamine (DEA) or triethanolamine (TEA), which are common ingredients. Regulatory bodies worldwide have set strict limits on the presence of nitrosamines in consumer products to ensure consumer safety.
The analysis of NDELA in complex matrices like shampoo presents analytical challenges due to its high polarity and low volatility, making it unsuitable for direct GC analysis.[1] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for NDELA analysis, GC-MS offers a viable and widely available alternative.[2][3] This requires a derivatization step to increase the volatility of NDELA. Trimethylsilylation (TMS) is a common derivatization technique that replaces the active hydrogens on the hydroxyl groups of NDELA with TMS groups, creating a more volatile and thermally stable compound suitable for GC-MS analysis.[1][4]
This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of NDELA in shampoo samples by GC-MS.
Experimental Workflow
The overall experimental workflow for the analysis of NDELA in shampoo is depicted in the following diagram.
Experimental Protocols
Reagents and Materials
-
This compound (NDELA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), Hexane, Acetone, Methanol (all HPLC grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Deionized water
Sample Preparation
-
Extraction:
-
Accurately weigh approximately 2 g of the shampoo sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper aqueous layer to a new centrifuge tube.
-
Repeat the extraction of the remaining shampoo residue with another 10 mL of dichloromethane.
-
Combine the dichloromethane extracts.
-
-
Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined dichloromethane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane/dichloromethane (1:1, v/v) mixture to remove nonpolar interferences.
-
Elute the NDELA from the cartridge with 10 mL of acetone.
-
Pass the eluate through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Protocol
-
Reconstitution: Reconstitute the dried residue from the sample preparation step in 100 µL of anhydrous pyridine.
-
Derivatization Reaction:
-
Add 100 µL of BSTFA with 1% TMCS to the reconstituted sample.[5]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the NDELA-TMS derivative.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the NDELA-TMS derivative. Likely fragments would be selected for quantification and confirmation. |
Quantitative Data Summary
The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes typical quantitative data for NDELA analysis in cosmetics, gathered from various analytical methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 22.8 µg/kg | [2][6] |
| Limit of Quantification (LOQ) | 5.3 - 20 µg/kg | [7][8][9] |
| Linearity (R²) | > 0.995 | [2][3] |
| Recovery | 88.3 - 99% | [2][8] |
Signaling Pathways and Logical Relationships
While NDELA is a carcinogen, its direct signaling pathway is not typically the focus of an analytical method application note. The logical relationship in this context is the transformation of the analyte for detectability, as illustrated below.
Conclusion
The described GC-MS method with a preliminary TMS derivatization step provides a reliable and sensitive approach for the quantification of this compound in complex shampoo matrices. The sample preparation procedure effectively removes interfering substances, and the derivatization allows for excellent chromatographic separation and mass spectrometric detection. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the cosmetic industry for the monitoring of NDELA, ensuring product safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of this compound (NDELA) in cosmetics from the Dutch market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of N-Nitrosodiethanolamine (NDELA) using HPLC with Thermal Energy Analyzer (TEA) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine that is classified as a probable human carcinogen.[1] Its presence in various consumer products, such as cosmetics, personal care items, and metalworking fluids, is a significant safety concern.[1][2] Regulatory bodies worldwide have set strict limits on the concentration of NDELA in these products. Consequently, sensitive and selective analytical methods are crucial for the accurate quantification of NDELA to ensure consumer safety and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) is a robust and specific method for the determination of N-nitrosamines like NDELA.[3][4] The TEA detector offers high selectivity for nitrogen-containing compounds by pyrolyzing them to release a nitrosyl radical (•NO), which is then reacted with ozone to produce electronically excited nitrogen dioxide. The subsequent decay to the ground state emits light, which is detected by a photomultiplier tube. This specific detection mechanism minimizes interference from complex sample matrices.
This application note provides a detailed protocol for the quantification of NDELA using an HPLC-TEA system, including sample preparation, instrument parameters, and performance characteristics.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of NDELA using HPLC-TEA and a comparative LC-MS/MS method.
| Parameter | HPLC-TEA | LC-MS/MS | Source |
| Linearity Range | 2.5 - 100 ng | 1 - 100 ng/mL (R² > 0.99) | [3],[5] |
| Limit of Detection (LOD) | 200 pg per injection | 10 µg/kg (0.5 ng/mL in solution) | [2],[5] |
| Limit of Quantification (LOQ) | 0.42 µg/m³ (Reliable Quantitation Limit) | 20 µg/kg (1 ng/mL in solution) | [2],[5] |
| Recovery | 99.8% (from spiked filters) | 90.8 - 115.8% | [2],[5] |
| Precision | 6.2% (Standard Error of Estimate) | < 11.1% (Intra- and Inter-day precision) | [2],[5] |
Experimental Protocols
Sample Preparation (Cosmetics)
This protocol is a general guideline and may require optimization based on the specific cosmetic matrix.
a. Solid-Liquid Extraction (SLE):
-
Weigh approximately 1 gram of the cosmetic product into a beaker.[1]
-
Disperse the sample in 10 mL of a warm buffer solution (pH 4.41).[1]
-
Transfer the dispersion to a separatory funnel and extract three times with 20 mL portions of methylene chloride.[1]
-
Combine the organic layers and proceed to the cleanup step.
b. Column Cleanup:
-
Prepare a chromatographic tube with a small plug of glass wool at the bottom.
-
Add the sample mixture to the column and pack it lightly.[1]
-
Add 80 mL of hexane to the column to wash off non-polar interferences and discard the eluate.[1]
-
Elute the NDELA from the column with 125 mL of ethyl acetate, collecting the eluate in a beaker.[1]
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at approximately 35°C.[1]
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase or a suitable solvent like acetone.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-TEA Instrumentation and Conditions
The following instrumental parameters are based on established methods and may be adapted for specific instrumentation.[2]
a. HPLC System:
-
Column: DuPont Zorbax CN (4.6 mm i.d. x 25 cm) or equivalent.[2]
-
Mobile Phase: 60% isooctane / 40% acetone.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient.
b. Thermal Energy Analyzer (TEA) Conditions:
-
HPLC Pyrolyzer Temperature: 550°C.[2]
-
Oxygen Flow Rate: 5 mL/min.[2]
-
Chamber Pressure: 0.5 mm Hg.[2]
-
Cold Trap Temperature: -80°C (achieved with n-propanol, water, and liquid nitrogen).[2]
-
HPLC/TEA Interface Temperature: 150°C.[2]
-
Attenuation: 4.[2]
Calibration
-
Prepare a stock solution of NDELA in a suitable solvent such as 2-propanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards in the desired concentration range (e.g., to bracket the 2.5 to 100 ng range).[3]
-
Inject each standard into the HPLC-TEA system.
-
Construct a calibration curve by plotting the peak area response against the concentration of NDELA.
-
The linearity of the curve should be verified (R² > 0.99).
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the quantification of NDELA using the HPLC-TEA method.
Caption: Workflow for NDELA quantification by HPLC-TEA.
Conclusion
The HPLC-TEA method provides a sensitive and highly selective means for the quantification of this compound in complex matrices such as cosmetics. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The specificity of the Thermal Energy Analyzer makes it an invaluable tool for the trace-level detection of this carcinogenic compound, thereby safeguarding public health.
References
- 1. ijsdr.org [ijsdr.org]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-Nitrosodiethanolamine (NDELA) in Analytical Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine that is classified as a probable human carcinogen. Its presence in various consumer products, such as cosmetics, and as an impurity in pharmaceutical products is a significant safety concern. Accurate and sensitive analytical methods are crucial for the detection and quantification of NDELA at trace levels.
Direct analysis of NDELA can be challenging due to its polarity and thermal lability, which can lead to poor chromatographic performance and low sensitivity, particularly in gas chromatography (GC).[1] Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. For NDELA, derivatization is often employed to increase its volatility and thermal stability, making it more amenable to GC analysis.[1][2] This document provides detailed application notes and protocols for common derivatization techniques used in NDELA analysis.
Derivatization Techniques for NDELA Analysis
Several derivatization techniques have been successfully applied to the analysis of NDELA, primarily involving silylation and acylation of the hydroxyl groups.[1][2] These methods aim to create a less polar and more volatile derivative suitable for GC-based separation and detection.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl groups of NDELA with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule.[3] The most common silylating agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
Reaction:
NDELA + 2 BSTFA → NDELA-bis(TMS) ether + 2 N-trimethylsilyl-trifluoroacetamide
Materials:
-
This compound (NDELA) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of NDELA in a suitable solvent (e.g., methanol or acetone).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
For sample analysis, perform a suitable extraction and cleanup procedure to isolate NDELA from the sample matrix. A common approach involves solid-phase extraction (SPE).[4]
-
-
Solvent Evaporation:
-
Transfer a known volume of the sample extract or standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[3]
-
-
Derivatization Reaction:
-
Add 50-100 µL of an anhydrous solvent (e.g., pyridine) to reconstitute the dried residue.
-
Add 50-100 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes using a heating block or water bath.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS or GC-TEA system.
-
Workflow for Silylation of NDELA
Caption: Workflow for the silylation of NDELA using BSTFA.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For NDELA, the hydroxyl groups are converted to esters. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, leading to the formation of a trifluoroacetyl derivative. This derivative is highly volatile and suitable for GC analysis with electron capture detection (ECD) or mass spectrometry (MS).[1][2]
Reaction:
NDELA + 2 (CF₃CO)₂O → NDELA-bis(trifluoroacetate) + 2 CF₃COOH
Materials:
-
This compound (NDELA) standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl acetate or Dichloromethane)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation and extraction/cleanup steps as described for silylation.
-
-
Solvent Evaporation:
-
Transfer a known volume of the sample extract or standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried residue.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15-30 minutes, or heat at 50°C for 10-15 minutes to ensure complete reaction.
-
-
Excess Reagent Removal:
-
Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS or GC-ECD system.
-
Workflow for Acylation of NDELA
Caption: Workflow for the acylation of NDELA using TFAA.
Quantitative Data Summary
The choice of analytical method and derivatization technique significantly impacts the sensitivity and performance of NDELA analysis. The following table summarizes typical quantitative data from various methods.
| Analytical Method | Derivatization Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| GC-MS | Silylation (BSTFA) | 0.15 ppm | - | 92.2 - 105.2 | - | [5] |
| GC-TEA | None (Direct Injection) | - | 5.3 µg/kg | 86 - 112 | - | [6] |
| LC-TEA | None (Direct Injection) | 6.5 ng (0.5 ppm) | - | - | >0.99 | [5] |
| UPLC-MS/MS | None (Direct Injection) | 10 µg/kg | 20 µg/kg | 90.8 - 115.8 | >0.99 | [7][8] |
| LC-MS/MS | None (Direct Injection) | 22.8 µg/kg | - | 48.3 - 112.7 | - | [9] |
| LC-MS | None (Direct Injection) | - | <10 ppb | 97 - 106 | >0.995 | [10][11] |
Alternative: Analysis without Derivatization
Modern analytical techniques, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often allow for the direct analysis of NDELA without the need for derivatization.[7][8][9][10][11] These methods offer several advantages, including simpler sample preparation, reduced risk of derivatization artifacts, and high sensitivity and selectivity.[10]
Logical Relationship: Derivatization vs. Direct Analysis
Caption: Comparison of derivatization and direct analysis approaches for NDELA.
Conclusion
Derivatization techniques, particularly silylation and acylation, remain valuable tools for the analysis of this compound, especially when using gas chromatography. These methods effectively enhance the volatility and thermal stability of NDELA, enabling sensitive and reliable quantification. However, the advancement of LC-MS/MS technology provides a powerful alternative for the direct analysis of NDELA, often with simpler sample preparation and comparable or superior sensitivity. The choice of method will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis. Researchers and drug development professionals should carefully consider these factors when developing and validating methods for NDELA determination.
References
- 1. osha.gov [osha.gov]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of this compound (NDELA) in cosmetics from the Dutch market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of N-Nitrosodiethanolamine (NDELA) in Pharmaceutical Products
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosamines are a class of compounds classified as probable or possible human carcinogens.[1] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control nitrosamine impurities in their products.[2][3] N-Nitrosodiethanolamine (NDELA) is a potential nitrosamine impurity that can form in drug products containing active pharmaceutical ingredients (APIs) or excipients with secondary or tertiary amine moieties in the presence of nitrosating agents.
This application note provides a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of NDELA in pharmaceutical dosage forms. The method is designed to meet the rigorous requirements of regulatory guidelines and is suitable for use in quality control and drug development settings. The established acceptable intake (AI) for NDELA is 1900 ng/day.[4]
Experimental
Materials and Reagents
-
This compound (NDELA) reference standard
-
This compound-d8 (NDELA-d8) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Ammonium acetate (LC-MS grade)
Standard and Sample Preparation
Standard Stock Solution: Prepare a 1 mg/mL stock solution of NDELA in methanol. A separate stock solution of NDELA-d8 (1 mg/mL) should also be prepared in methanol. These stock solutions should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a suitable diluent (e.g., 10% methanol in water) to create calibration standards ranging from 0.5 to 100 ng/mL.[5] The internal standard working solution should be prepared at a concentration of 20 ng/mL.
Sample Preparation Protocol:
A generalized sample preparation workflow is presented below. Specific protocols for tablets and oral solutions are also provided.
Caption: General sample preparation workflow for NDELA analysis.
For Tablets (Immediate and Extended-Release):
-
Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of the API into a 15 mL centrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 10 mL of methanol or a suitable extraction solvent.
-
Vortex for 1 minute, followed by sonication for 30 minutes in a cooled bath.
-
Centrifuge at 4000 rpm for 15 minutes.[6]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.[6]
For Oral Solutions:
-
Pipette an accurate volume of the oral solution, equivalent to a single dose of the API, into a 15 mL centrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add a suitable solvent (e.g., methanol) to precipitate excipients if necessary.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.
LC-MS/MS Method
The following LC-MS/MS conditions are a robust starting point and may be further optimized for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC/UHPLC system |
| Column | Porous Graphitic Carbon (PGC) or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 1 mM Ammonium Acetate with 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10 °C |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| NDELA (Quantifier) | 135.0 | 74.1 | 100 | 15 |
| NDELA (Qualifier) | 135.0 | 104.0 | 100 | 10 |
| NDELA-d8 (IS) | 143.1 | 111.0 | 100 | 12 |
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7]
Caption: Key validation parameters according to ICH Q2(R1).
System Suitability
Before each validation run, a system suitability test must be performed by injecting a standard solution at a mid-range concentration (e.g., 20 ng/mL) five times. The acceptance criteria are as follows:
-
Peak Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 15.0%
-
Signal-to-Noise Ratio (S/N) at LOQ: ≥ 10
Specificity
Specificity was evaluated by analyzing blank matrix (placebo), and matrix spiked with NDELA and potential interfering substances. The absence of interfering peaks at the retention time of NDELA and its internal standard in the blank matrix demonstrates the method's specificity.
Linearity and Range
Linearity was assessed by analyzing calibration standards at a minimum of five concentration levels, ranging from 0.5 ng/mL to 100 ng/mL. The calibration curve was generated by plotting the peak area ratio of NDELA to NDELA-d8 against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.99.
Accuracy
Accuracy was determined by performing recovery studies on a placebo matrix spiked with NDELA at three concentration levels (low, medium, and high). The percentage recovery was calculated at each level.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of a spiked matrix at 100% of the target concentration on the same day.
-
Intermediate Precision: Evaluated by repeating the analysis on a different day with a different analyst and/or instrument.
The acceptance criterion for both repeatability and intermediate precision is an RSD of ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3, while the LOQ is the concentration that gives a signal-to-noise ratio of at least 10.[5]
Validation Results Summary
The following tables summarize the expected performance data for this validated LC-MS/MS method.
Table 5: Linearity and Range
| Parameter | Result |
| Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Equation | Linear |
Table 6: Accuracy
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low | 95.8 | 80 - 120 |
| Medium | 99.2 | 80 - 120 |
| High | 101.5 | 80 - 120 |
Table 7: Precision
| Precision Type | RSD (%) | Acceptance Criteria (%) |
| Repeatability | < 10.0 | ≤ 15.0 |
| Intermediate Precision | < 12.0 | ≤ 15.0 |
Table 8: LOD and LOQ
| Parameter | Concentration (ng/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Conclusion
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound (NDELA) in pharmaceutical products. The method has been validated according to ICH Q2(R1) guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. The established LOQ is well below the levels required to ensure compliance with the acceptable intake limit for NDELA. This method is suitable for routine quality control testing and can be readily implemented in a regulated laboratory environment to support drug safety and compliance efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
Protocol for the Determination of N-Nitrosodiethanolamine (NDELA) in Cosmetics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosodiethanolamine (NDELA) is a potent carcinogen that can form in cosmetic products from the reaction of secondary or tertiary amines (such as diethanolamine - DEA or triethanolamine - TEA) with a nitrosating agent.[1][2] Due to its potential health risks, the presence of NDELA in cosmetics is strictly regulated.[3][4][5] The European Union, for instance, has set a maximum limit of 50 µg/kg for NDELA in cosmetic products.[3][6][7] This document provides a detailed protocol for the testing of NDELA in various cosmetic matrices, drawing from established analytical methodologies.
The primary analytical techniques for the determination of NDELA in cosmetics are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8] Both methods offer high sensitivity and selectivity required for detecting trace levels of NDELA.
Experimental Workflow
The general workflow for the analysis of NDELA in cosmetic samples involves sample preparation, which includes extraction and cleanup, followed by instrumental analysis for separation and detection.
Figure 1: General experimental workflow for NDELA testing in cosmetics.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the determination of NDELA in a wide range of cosmetic products.[9][10]
1. Sample Preparation
The sample preparation procedure aims to extract NDELA from the cosmetic matrix and remove interfering substances. A common approach involves dilution followed by Solid Phase Extraction (SPE) cleanup.[9][10][11]
-
Protocol:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add a known amount of an internal standard, such as d8-NDELA, to the sample.[10]
-
Dilute the sample with 20 mL of deionized water and vortex for 1 minute.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the NDELA from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[10]
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Protocol:
-
Chromatographic Column: A porous graphitic carbon (PGC) column or a C18 column is typically used.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 1mM ammonium acetate with 0.1% acetic acid) and an organic solvent (e.g., methanol) is often employed.[10][11]
-
Flow Rate: Typically around 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[10][12]
-
Method 2: Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
This method is highly specific for nitrosamines and has been historically used for NDELA analysis.[8]
1. Sample Preparation
This method often involves a more extensive cleanup procedure using column chromatography.[8]
-
Protocol:
-
Dilute the cosmetic sample with water.
-
Adsorb the diluted sample onto a kieselguhr column.
-
Elute the NDELA from the kieselguhr column with n-butanol.
-
Transfer the eluate to a silica gel column for further cleanup.
-
Elute the NDELA from the silica gel column with acetone.
-
Dry the eluate and redissolve the residue in dichloromethane for GC-TEA analysis.[8]
-
2. GC-TEA Analysis
-
Instrumentation: A gas chromatograph equipped with a Thermal Energy Analyzer (TEA).
-
Protocol:
-
GC Column: A capillary column suitable for polar compounds.
-
Injector Temperature: Typically around 200-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium or Nitrogen.
-
TEA Detector: The TEA detector is highly selective for the nitrosyl group, providing excellent specificity for nitrosamines.
-
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance characteristics of the analytical methods for NDELA determination in cosmetics.
| Parameter | LC-MS/MS Method | GC-TEA Method | Reference |
| Limit of Detection (LOD) | 10 µg/kg | - | [10][11] |
| Limit of Quantification (LOQ) | 20 µg/kg | 5.3 µg/kg | [8][10][11] |
| Average Recovery | 88.3% - 115.8% | 99% | [8][9][10][11] |
| Linearity (R²) | > 0.99 | - | [10][11][12] |
| Precision (RSD) | < 11.1% | Repeatability: 7.6% | [8][9][10][11] |
Signaling Pathways and Logical Relationships
The formation of NDELA in cosmetic products is a chemical reaction that is not a biological signaling pathway. The logical relationship for its formation is as follows:
Figure 2: Formation of NDELA in cosmetics from precursors.
The described protocols provide robust and reliable methods for the determination of NDELA in cosmetic products. The choice between LC-MS/MS and GC-TEA will depend on the available instrumentation and the specific requirements of the analysis. Adherence to these testing protocols is crucial for ensuring the safety and regulatory compliance of cosmetic products.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Determination of nine prohibited N -nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06553C [pubs.rsc.org]
- 3. European safety committee to comment on nitrosamines in cosmetics [cosmeticsdesign-europe.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. filab.fr [filab.fr]
- 8. Occurrence of this compound (NDELA) in cosmetics from the Dutch market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in cosmetic products by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. | Sigma-Aldrich [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro N-Nitrosodiethanolamine (NDELA) Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a carcinogenic compound that can be found as a contaminant in various consumer products, including cosmetics and cutting fluids. Assessing the toxicological profile of NDELA is crucial for human health risk assessment. This document provides detailed application notes and protocols for a panel of in vitro cell culture assays to evaluate the cytotoxicity, genotoxicity, and underlying mechanisms of NDELA-induced toxicity. The featured assays are essential tools for screening and characterizing the hazardous potential of this compound.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant toxicological data. For NDELA toxicity studies, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is metabolically competent and expresses a range of phase I and phase II drug-metabolizing enzymes, including cytochrome P450s, making it suitable for studying compounds that require metabolic activation to exert their toxicity.
-
V79 (Chinese Hamster Lung Fibroblasts): These cells are commonly used in genotoxicity assays. Wild-type V79 cells have low metabolic capacity. For assessing metabolically activated genotoxins like NDELA, co-incubation with a liver S9 fraction or using genetically engineered V79 cells expressing specific CYP enzymes (e.g., CYP2E1) is necessary.[1]
-
TK6 (Human Lymphoblastoid Cells): This suspension cell line is widely used in genotoxicity testing, particularly for assessing mutagenicity at the thymidine kinase (TK) locus.
Data Presentation: Quantitative Toxicity of NDELA
In vitro toxicological data for this compound (NDELA) is limited in publicly available literature. The following table provides a template for summarizing key quantitative data. Researchers should populate this table with their experimentally derived values. For context, representative IC50 values for other compounds in the recommended cell lines are provided as a general reference.
| Cell Line | Assay | Endpoint | NDELA Concentration | Result (e.g., IC50, % DNA in Tail) | Reference/Internal Data ID |
| HepG2 | MTT | Cell Viability | Various | IC50: To be determined | |
| Comet Assay | DNA Strand Breaks | Various | To be determined | ||
| Annexin V/PI | Apoptosis | Various | To be determined | ||
| DCFH-DA | ROS Production | Various | To be determined | ||
| V79 (+S9) | MTT | Cell Viability | Various | IC50: To be determined | |
| Comet Assay | DNA Strand Breaks | Various | To be determined | ||
| V79-hCYP2E1 | Gene Mutation | HPRT Locus | Concentration-dependent | Induces gene mutations | [1] |
Note: The carcinogenicity of NDELA is considered less potent than other nitrosamines like NDMA.[2] This may be reflected in higher concentrations required to observe toxic effects in in vitro assays.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Materials:
-
Target cells (e.g., HepG2, V79)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (NDELA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for HepG2) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of NDELA in complete culture medium. For V79 cells lacking metabolic activity, supplement the medium with an appropriate concentration of hamster or rat liver S9 fraction and cofactors.
-
Remove the existing medium from the wells and add 100 µL of the NDELA-containing medium (or control medium) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against NDELA concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Genotoxicity Assessment: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[4][5][6]
Materials:
-
Treated cells
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: After treatment with NDELA (with S9 for metabolically incompetent cells), harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with LMP agarose (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using comet scoring software, quantifying parameters such as % DNA in the tail, tail length, and tail moment.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with NDELA, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11][12]
Materials:
-
Treated cells in a 24- or 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Expose cells to various concentrations of NDELA for the desired time period. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.
-
Wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., via a parallel viability assay) or protein concentration. Express the results as a fold change relative to the untreated control.
Signaling Pathways and Mechanistic Insights
Metabolic Activation of NDELA
NDELA requires metabolic activation to exert its genotoxic effects. This is primarily mediated by cytochrome P450 enzymes, with CYP2E1 being a key player.[1]
References
- 1. Mutagenicity of this compound in a V79-derived cell line expressing two human biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) | PLOS One [journals.plos.org]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR/ATM targets are phosphorylated by ATR in response to hypoxia and ATM in response to reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. ATR‐dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling | The EMBO Journal [link.springer.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
N-Nitrosodiethanolamine (NDELA) as a Reference Standard in Chromatographic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Nitrosodiethanolamine (NDELA) as a reference standard in various chromatographic techniques. NDELA is a nitrosamine compound that can be found as a contaminant in cosmetics, pharmaceuticals, and industrial products.[1][2][3] Its potential carcinogenicity necessitates sensitive and accurate analytical methods for its detection and quantification.[4] These protocols are designed to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures for monitoring NDELA levels in different matrices.
Introduction
This compound (NDELA) is formed from the reaction of diethanolamine or triethanolamine with nitrosating agents.[2][5] Due to its classification as a potential human carcinogen, regulatory bodies have set strict limits for its presence in consumer products.[1] Chromatographic methods are essential for the selective and sensitive determination of NDELA at trace levels. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Thermal Energy Analyzer (GC-TEA) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a certified reference standard is critical for the accuracy and validity of these analytical methods.[6] NDELA analytical standards are commercially available and should be handled with appropriate safety precautions due to their potential health risks.[4][6]
Experimental Protocols
Protocol 1: Analysis of NDELA in Cosmetics using HPLC with Post-Column Photolysis and Derivatization
This method is based on the official DIN EN ISO 10130:2009 method and is suitable for the analysis of NDELA in cosmetic products.[1] The procedure involves HPLC separation, followed by UV photolysis to cleave the N-nitroso bond, and subsequent post-column derivatization to form a colored azo dye that is detected spectrophotometrically.[7]
2.1.1. Materials and Reagents
-
This compound (NDELA) reference standard[6]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
N-(1-naphthyl)ethylenediamine dihydrochloride
-
Sulfanilamide
-
Orthophosphoric acid (85%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2.1.2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of NDELA reference standard and dissolve it in methanol in a volumetric flask. Store this solution in the dark at 2-8°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
2.1.3. Sample Preparation
-
Aqueous Samples: Dilute the sample with water and pass it through a conditioned C18 SPE cartridge. Elute the NDELA with methanol.[7]
-
Emulsions, Oils, and Solids: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and extract with water. The aqueous phase is then cleaned up using a C18 SPE cartridge as described above.[7]
2.1.4. Chromatographic Conditions
| Parameter | Value |
| Column | Spherisorb ODS-2, 4.6 x 150 mm[1] |
| Guard Column | Reversed-phase C18, 4.6 x 20 mm[1] |
| Mobile Phase | Isocratic mixture of water and methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 30 °C[1] |
| Injection Volume | 20 µL |
2.1.5. Post-Column Derivatization
-
Photochemical Reactor: The column eluent is passed through a UVE™ photochemical reactor with a 1.0 mL reactor volume to cleave the N-nitroso bond, forming nitrite.[1][7]
-
Reagent Preparation:
-
Reaction: The nitrite-containing eluent is mixed with the derivatization reagent in a post-column derivatization system (e.g., Onyx PCX).[1]
-
Detection: The resulting purple azo dye is detected by a UV/Vis detector at 540 nm.[7]
Protocol 2: Analysis of NDELA in Air Samples using GC-TEA
This method is suitable for the determination of NDELA in air samples collected on glass fiber filters and is based on OSHA Method 31.[8] The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitrosamines.[8]
2.2.1. Materials and Reagents
-
NDELA reference standard
-
2-Propanol, GC grade
-
Gelman Type A glass fiber filters
2.2.2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Prepare as described in Protocol 1, using 2-propanol as the solvent.
-
Working Standard Solutions: Dilute the stock solution with 2-propanol to prepare working standards. A solution of 0.4 µg/mL is equivalent to the target concentration for air samples based on a recommended air volume of 480 L.[8]
2.2.3. Sample Collection and Preparation
-
Sample Collection: Collect air samples using Gelman Type A glass fiber filters in open-face cassettes at a flow rate of 2 L/min for a total volume of 480 L. Protect filters from light during and after sampling.[8]
-
Extraction: Extract the filters with 2-propanol.[8]
2.2.4. GC-TEA Conditions
| Parameter | Value |
| GC Column | Capillary column suitable for nitrosamine analysis |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperatures | Inlet: 200-250°C, Detector: 500-600°C |
| Oven Program | Temperature gradient optimized for NDELA separation |
| Detector | Thermal Energy Analyzer (TEA) |
Protocol 3: Direct Determination of NDELA in Ethanolamines by LC-MS/MS
This highly sensitive and selective method allows for the direct quantification of NDELA in ethanolamine samples without extensive sample cleanup or derivatization.[5]
2.3.1. Materials and Reagents
-
NDELA reference standard (purity ≥90%)[5]
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
2.3.2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Prepare a stock solution of NDELA in water.[5]
-
Working Standards (0.8 to 8 ppb): Prepare working standards by further dilution of the stock solution in water.[5]
2.3.3. Sample Preparation
Dissolve the ethanolamine sample in water and inject it directly into the LC-MS/MS system.[5]
2.3.4. LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC system[5] |
| Column | Dionex IonPac CS18 cation exchange column[5] |
| Mobile Phase | Gradient elution with an aqueous solution containing formic acid and an organic modifier |
| MS System | Agilent 6460 Triple Quadrupole LC/MS[5] |
| Ionization | Heated Electrospray (HESI), positive ion mode[5] |
| MRM Transition | Precursor ion m/z 135.0 → Product ions m/z 74.1 (quantifier) and m/z 104.0 (qualifier)[3][5] |
Data Presentation
Table 1: Summary of Chromatographic Methods for NDELA Analysis
| Method | Matrix | Sample Preparation | Column | Detector | Limit of Quantification (LOQ) |
| HPLC-Post-Column Derivatization | Cosmetics | SPE cleanup[7] | Spherisorb ODS-2[1] | UV/Vis (540 nm)[7] | Not specified |
| GC-TEA | Air | Solvent extraction[8] | Capillary | TEA | 0.42 µg/m³[8] |
| LC-MS/MS | Ethanolamines | Direct injection[5] | Dionex IonPac CS18[5] | Triple Quadrupole MS[5] | <10 ppb[5] |
| LC-MS/MS | Baby Shampoo | SPE cleanup[3] | ZORBAX Eclipse Plus C-18[3] | Triple Quadrupole MS[3] | 0.4 ppb[3] |
Experimental Workflow Visualization
Caption: General experimental workflow for the chromatographic analysis of NDELA.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. ovid.com [ovid.com]
- 8. osha.gov [osha.gov]
Application Notes and Protocols for Air Sampling and Analysis of N-Nitrosodiethanolamine (NDELA) in Occupational Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile organic compound classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Occupational exposure to NDELA is a significant concern, particularly in industries where ethanolamines and nitrosating agents are present, such as in the use of metalworking fluids.[2][3] This document provides detailed application notes and protocols for the sampling and analysis of airborne NDELA in occupational environments, enabling accurate exposure assessment and risk management.
Application
This protocol is applicable to the determination of this compound in workplace air for industrial hygiene and occupational exposure assessment. The primary method is based on the established procedures from the Occupational Safety and Health Administration (OSHA).[3]
Principle of the Method
A known volume of air is drawn through a glass fiber filter to collect NDELA, which is likely to be present in an aerosolized form.[3] The filter is then extracted with a suitable solvent, and the extract is analyzed by Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) detector, which is highly selective for N-nitroso compounds.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the OSHA-validated method for NDELA air sampling and analysis.[3]
Table 1: Method Performance and Detection Limits
| Parameter | Value | Reference |
| Reliable Quantitation Limit | 0.42 µg/m³ (for a 480 L air sample) | [3] |
| Detection Limit of Analytical Procedure | 200 pg per injection | [3] |
| Overall Analytical Method Recovery | 99.8% | [3] |
| Standard Error of Estimate | 6.2% | [3] |
Table 2: Reported Occupational Air Concentrations of NDELA
| Industry/Setting | Concentration Range (µg/m³) | Notes | Reference |
| Metal Factories | Trace to 0.193 | No correlation found with fluid concentrations. | [2] |
| Metal Industry (Germany, 1991-93) | < 0.01 to 3.66 (Arithmetic Mean: 0.2) | N=132 samples. | [2] |
Experimental Protocols
Air Sampling Protocol
This protocol details the collection of airborne NDELA using personal or area air sampling pumps.
Materials:
-
Sampling Pump: Personal sampling pump calibrated to a flow rate of 2 L/min.
-
Sampling Media: Gelman Type A glass fiber filter (or equivalent) housed in an open-face 37-mm cassette. No backup pad should be used.[3]
-
Calibration Equipment: Calibrated rotameter or other suitable flow-measuring device.
-
Light-protective pouch or aluminum foil.
Procedure:
-
Calibrate the personal sampling pump with a representative filter cassette in line to a flow rate of 2 L/min.
-
Remove the plugs from the filter cassette and connect the cassette to the sampling pump with flexible tubing. The open face of the cassette should be oriented downwards during sampling.
-
Place the sampling assembly on the employee's lapel for personal breathing zone sampling or in a stationary location for area sampling.
-
Sample for a sufficient duration to obtain a total air volume of 480 liters.[3]
-
After sampling, turn off the pump and immediately cap the filter cassette.
-
Protect the filter cassette from light during and after sampling by placing it in a light-protective pouch or wrapping it in aluminum foil, as NDELA is light-sensitive.[2][3]
-
Prepare at least one blank filter cassette for each set of samples. The blank should be handled in the same manner as the samples, but no air is drawn through it.
-
Ship the samples and blanks to the laboratory for analysis.
Sample Preparation and Analysis Protocol
This protocol outlines the extraction and analysis of the collected filter samples.
Materials and Reagents:
-
2-Propanol, reagent grade.
-
This compound (NDELA) standard.
-
Anion exchange resin (e.g., Dowex 1-X8).
-
Scintillation vials (20 mL).
-
Mechanical shaker.
-
Gas Chromatograph (GC) equipped with a Thermal Energy Analyzer (TEA).
-
GC column suitable for nitrosamine analysis.
-
Syringes, pipettes, and volumetric flasks.
Procedure:
Sample Extraction:
-
Carefully remove the glass fiber filter from the cassette and place it in a 20-mL scintillation vial.
-
Add 5.0 mL of 2-propanol to the vial.
-
Cap the vial and shake it on a mechanical shaker for 1 hour.
Analysis by GC-TEA:
-
Transfer an aliquot of the sample extract to a clean vial for GC analysis.
-
Set up the GC-TEA system according to the manufacturer's instructions. Typical GC conditions may involve a temperature-programmed run to achieve separation.
-
Inject a 5 µL aliquot of the sample extract into the GC.
-
Analyze the sample and quantify the NDELA concentration by comparing the peak area to a calibration curve prepared from standard solutions of NDELA in 2-propanol.
Standard Preparation:
-
Prepare a stock solution of NDELA in 2-propanol.
-
Prepare a series of working standards by diluting the stock solution with 2-propanol to cover the expected concentration range of the samples. A standard containing 0.4 µg/mL of NDELA is equivalent to the target concentration for a 480 L air sample.[3]
-
Store the standard solutions in well-sealed, dark containers under refrigeration.[3]
Confirmation (Optional):
-
The presence of NDELA can be confirmed by High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA).[3]
Visualizations
Experimental Workflow for NDELA Air Sampling and Analysis
Caption: Workflow for NDELA air sampling and analysis.
Formation Pathway of NDELA in Metalworking Fluids
Caption: Formation of NDELA from precursors in metalworking fluids.
References
Application Notes and Protocols for the Determination of N-Nitrosodiethanolamine (NDELA) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Human exposure to NDELA can occur through various routes, including dermal contact with contaminated products like cosmetics, lotions, and metalworking fluids, as well as through ingestion and inhalation.[3][4] Given its toxicological profile, the accurate and sensitive determination of NDELA in biological fluids such as urine, blood, plasma, and serum is crucial for assessing human exposure, conducting toxicokinetic studies, and ensuring safety in drug development.
This document provides detailed application notes and standardized protocols for the quantitative analysis of NDELA in biological matrices. The methodologies described herein are primarily based on advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for detecting trace levels of NDELA.
Analytical Methodologies
The determination of NDELA in complex biological matrices necessitates robust analytical methods capable of high selectivity and sensitivity. The most commonly employed and validated techniques are chromatography-based methods coupled with mass spectrometry.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of biological samples. It often involves minimal sample preparation and provides reliable quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[5][6]
2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for NDELA analysis. However, due to the low volatility and polar nature of NDELA, derivatization is often required to improve its chromatographic behavior and sensitivity.[7][8] Common derivatization approaches include silylation to form a more volatile trimethylsilyl derivative.[8]
3. High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA): The Thermal Energy Analyzer (TEA) is a highly specific detector for nitrosamines. While sensitive, its availability is less common than mass spectrometers.[9]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the determination of NDELA in biological and other relevant matrices. This allows for a comparative assessment of different analytical approaches.
Table 1: Performance of LC-MS/MS Methods for NDELA Analysis
| Matrix | Sample Preparation | LOQ | LOD | Linearity Range | Recovery (%) | Citation |
| Urine | Solid Phase Extraction (SPE) | 0.0002 ng/mL (NDBA) - 0.0793 ng/mL (NDMA) | - | >0.999 (r²) | 85.8 - 108.7 | [5] |
| Drug Product | Dilution with Methanol/Water | 0.1 ng/mL | - | 0.1 - 20 ng/mL | 89.5 - 112.0 | [10] |
| Medicines | Extraction | 0.05 µg/g | - | - | - | [11] |
| Cosmetics | SPE and Liquid-Liquid Extraction | 20 µg/kg | 10 µg/kg | 1 - 100 ng/mL | 90.8 - 115.8 | [12] |
| Baby Shampoo | SPE | - | - | 0.2 - 40 ppb | >90.0 | [4] |
Table 2: Performance of GC-MS Methods for NDELA Analysis
| Matrix | Sample Preparation | Derivatization | LOQ | LOD | Recovery (%) | Citation |
| Dinoseb Formulations | Ion-Exchange & SPE | Trimethylsilyl | - | 0.15 ppm (0.02 ng) | 92.2 - 105.2 | [8] |
| Sartan Drugs | Dichloromethane Extraction | None | 15 ppb | - | 70 - 130 | [13] |
Experimental Protocols
Protocol 1: Determination of NDELA in Human Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of N-nitrosamines in urine.[5]
1. Materials and Reagents:
-
This compound (NDELA) certified reference standard
-
This compound-d8 (NDELA-d8) as an internal standard (IS)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, HPLC grade
-
Deionized water (≥18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve NDELA standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with a suitable solvent (e.g., 10% methanol in water) to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of NDELA-d8 in methanol (e.g., 1 µg/mL).
3. Sample Preparation (Solid Phase Extraction):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample (e.g., at 3000 x g for 10 minutes) to remove particulate matter.[11]
-
Take a 5 mL aliquot of the supernatant and add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the NDELA and IS from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatograph (HPLC/UHPLC).
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm). A porous graphitic carbon (PGC) column can also be effective.[12]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for NDELA (e.g., m/z 135.1 > 104.1 and 135.1 > 74.1) and NDELA-d8 (e.g., m/z 143.1 > 111.0).[4][10][12]
5. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of NDELA to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of NDELA in the urine samples from the calibration curve.
Protocol 2: Determination of NDELA in Human Plasma/Serum by LC-MS/MS
1. Materials and Reagents:
-
Same as Protocol 1.
-
Protein precipitation solvent (e.g., cold acetonitrile or methanol).
2. Sample Preparation (Protein Precipitation & SPE):
-
Thaw frozen plasma/serum samples on ice.
-
To a 1 mL aliquot of plasma/serum, add the internal standard solution.
-
Add 3 volumes of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Collect the supernatant.
-
Proceed with Solid Phase Extraction as described in Protocol 1, step 3, starting from loading the supernatant onto the conditioned SPE cartridge.
3. LC-MS/MS Analysis and Quantification:
-
Follow steps 4 and 5 from Protocol 1.
Visualizations
Experimental Workflow for NDELA Analysis in Biological Fluids
Caption: Workflow for NDELA analysis in biological fluids.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Method Validation Considerations
The validation of the analytical method is a critical step to ensure the reliability of the generated data. Key validation parameters that must be assessed include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The protocols and data presented provide a comprehensive guide for the determination of this compound in biological fluids. The use of LC-MS/MS is highly recommended for its superior sensitivity and specificity. Proper method validation is paramount to ensure the generation of accurate and reliable data for exposure assessment and clinical research. These application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. osha.gov [osha.gov]
- 8. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. fda.gov.tw [fda.gov.tw]
- 12. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edqm.eu [edqm.eu]
Application Notes and Protocols for the Analysis of N-Nitrosodiethanolamine (NDELA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various sample preparation techniques for the quantitative analysis of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen that can be found as a contaminant in pharmaceuticals, cosmetics, and other consumer products.[1][2] The selection of an appropriate sample preparation method is critical for accurate and sensitive detection of NDELA, which is often present at trace levels in complex matrices.[3]
Introduction to NDELA and Analytical Challenges
This compound (NDELA) is a semi-volatile N-nitrosamine that can form from precursor amines such as diethanolamine (DEA) and triethanolamine (TEA) in the presence of nitrosating agents.[2] Its analysis is often complicated by the sample matrix, necessitating effective cleanup procedures to remove interfering substances.[4] Furthermore, the potential for artifactual formation of N-nitrosamines during sample preparation requires the addition of inhibitors like ammonium sulfamate.[3][4] Analytical methods for NDELA often involve derivatization to improve its chromatographic properties and detection sensitivity, particularly for gas chromatography (GC) techniques.[3][4]
Comparative Data of Sample Preparation Techniques
The following table summarizes the performance of various sample preparation techniques for NDELA analysis, providing key quantitative data for easy comparison.
| Technique | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME) | Cosmetics (lipophilic creams, hydrophilic shower gel) | LC-UV/Vis | 1.1 ng/mL | 3.6 ng/mL | 87 - 117 | [5] |
| Mixed-Mode Solid Phase Extraction (SPE) | Cosmetic ingredients and products | UPLC-MS/MS | 10 µg/kg | 20 µg/kg | 90.8 - 115.8 | [6][7] |
| Liquid-Liquid Extraction (LLE) with C18 Cleanup | Cosmetics | LC-MS-MS | 22.8 µg/kg | - | 48.3 - 112.7 | [8] |
| Direct Injection | Ethanolamines | LC-MS-MS | - | 10 ppb | 97 - 107 | [9][10] |
| Ion-Exchange Chromatography | Dinoseb formulations | LC/TEA | 0.5 ppm | - | 92.2 - 105.2 | [11] |
| Ion-Exchange Chromatography | Dinoseb formulations | GC/MS | 0.15 ppm | - | 92.2 - 105.2 | [11] |
| Solid Phase Extraction (SPE) - Oasis HLB | Baby Shampoo | LC/MS | - | 5 - 10 ng/g | - | [12][13] |
Experimental Protocols
Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME) for Cosmetics
This method is suitable for the extraction of the highly polar NDELA from both lipophilic and hydrophilic cosmetic matrices.[5]
Protocol:
-
Sample Preparation:
-
Weigh 0.1 g of the cosmetic sample (cream or gel) into a 7.5 mL glass centrifuge tube.
-
Add 5 mL of toluene and dissolve/disperse the sample using ultrasonication or vortex agitation.
-
Add approximately 0.1–0.2 g of anhydrous sodium sulfate to remove residual water.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the entire supernatant (5 mL) to a clean 7.5 mL glass centrifuge tube.[1]
-
-
RP-DLLME Procedure:
-
Prepare a mixture of 750 µL of acetone (disperser solvent) and 125 µL of water (extraction solvent).
-
Rapidly inject this mixture into the 5 mL of toluene sample solution.
-
A cloudy solution will form. Centrifuge at 6000 rpm for 5 minutes to separate the phases.
-
The fine sedimented aqueous phase (approximately 100 µL) is collected using a microsyringe.[5]
-
-
Analysis:
-
The collected aqueous phase is then analyzed by LC-UV/Vis.
-
Post-column photolysis is used to convert NDELA to nitrite, which is then derivatized with Griess Reagent to form a colored azo-dye for spectrophotometric detection at 540 nm.[5]
-
Mixed-Mode Solid Phase Extraction (SPE) for Cosmetic Products
This UPLC-MS/MS method is highly sensitive and specific for the detection of NDELA in a variety of cosmetic raw materials and finished products.[6][7]
Protocol:
-
Sample Pre-cleanup (Matrix Dependent):
-
Aqueous samples: Dilute with water.
-
Emulsions, oils, and solid materials: Dissolve in dichloromethane and extract with water.[12]
-
-
Mixed-Mode SPE:
-
Use a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT).
-
Condition the cartridge with methanol and then water.
-
Load the pre-cleaned sample extract onto the cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 30% aqueous methanol) to remove interferences.
-
Elute NDELA with a suitable solvent (e.g., methanol).
-
-
Final Extract Preparation:
-
Analysis:
Direct Injection for Ethanolamines
For simpler matrices like ethanolamines, a direct analysis approach can be employed, minimizing sample preparation steps.[9][10]
Protocol:
-
Sample Preparation:
-
Accurately weigh about 2 g of the ethanolamine sample (MEA, DEA, or TEA) into a 10 mL volumetric flask.
-
Dilute to the mark with water.
-
Vortex mix for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter.[9]
-
-
Analysis:
Logical Relationships of Sample Preparation Techniques
The choice of a sample preparation technique is dictated by the complexity of the sample matrix and the required sensitivity of the analytical method.
Derivatization for GC Analysis
For GC-based analysis, derivatization of NDELA is often necessary to improve its volatility and thermal stability.[3][4] Silylation is a common derivatization technique where active hydrogens in the NDELA molecule are replaced with a trimethylsilyl (TMS) group.[14][15]
General Silylation Protocol:
-
After extraction and cleanup, the sample extract is evaporated to dryness.
-
A silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the dry residue.
-
The reaction mixture is heated to facilitate the derivatization.
-
The resulting TMS-derivatized NDELA is then analyzed by GC, often with a selective detector like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS).[4][11]
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable analysis of NDELA. For complex matrices such as cosmetics, techniques like SPE and DLLME offer effective cleanup and preconcentration. For simpler matrices, direct injection can be a rapid and efficient approach. The choice of the final analytical instrument (LC-MS/MS, GC-TEA, etc.) will also influence the sample preparation strategy, particularly the need for derivatization. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust methods for NDELA analysis in various sample types.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Determination of nine prohibited N -nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06553C [pubs.rsc.org]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Determination of this compound in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. longdom.org [longdom.org]
- 11. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrosodiethanolamine (NDELA) Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the analysis of N-Nitrosodiethanolamine (NDELA).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of NDELA, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor or Inconsistent Analyte Recovery
Symptoms:
-
Low recovery of NDELA in spiked samples.[1]
-
High variability in recovery between replicate samples.
-
Inability to achieve target limits of detection or quantification.
Possible Cause: Significant ion suppression or enhancement caused by co-eluting matrix components is a common cause of poor and inconsistent recovery.[1][2]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor NDELA recovery.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate NDELA from complex matrices. A mixed-mode SPE has been shown to be effective for cosmetic samples.[4][5]
-
Liquid-Liquid Extraction (LLE): This technique can partition NDELA into a solvent where interfering matrix components are less soluble.[6]
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[3][7] However, this may compromise the sensitivity of the assay.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[7][8] A deuterated analog of NDELA, such as d8-NDELA, will co-elute and experience similar ionization suppression or enhancement as the target analyte, allowing for accurate correction.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[8] This helps to mimic the matrix effects observed in the samples, leading to more accurate quantification.[2]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate NDELA from co-eluting matrix components.[2]
-
Adjust the mobile phase composition and gradient elution profile.[2]
-
Consider using a different column chemistry, such as a porous graphitic carbon (PGC) column, which has been shown to be effective for NDELA analysis.[4][5] A cation exchange column has also been used to reduce ion suppression from ethanolamine matrices.[9][10]
-
Issue 2: Poor Peak Shape and Shifting Retention Times
Symptoms:
Possible Cause:
-
Column Contamination: Accumulation of non-volatile matrix components on the analytical column.[8]
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and matrix.[8]
Solutions:
-
Implement a Column Wash: After each analytical batch, flush the column with a strong solvent to remove contaminants.[8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[8]
-
Optimize Mobile Phase: Adjust the pH and organic solvent ratio of the mobile phase to improve peak shape and retention time consistency.[8]
-
Sample Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of NDELA analysis?
A: Matrix effects are the alteration of the ionization efficiency of NDELA by co-eluting, undetected components in the sample matrix.[11] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[11]
Q2: How can I determine if my NDELA analysis is affected by matrix effects?
A: The post-extraction spike method is a widely accepted approach to quantitatively assess matrix effects.[11] This involves comparing the peak area of NDELA spiked into a blank matrix extract with the peak area of NDELA at the same concentration in a neat solvent.[11] A significant difference between the two indicates the presence of matrix effects.[11] A post-column infusion experiment can also be performed to identify regions of ion suppression in the chromatogram.[10][12]
Q3: What are the most common sources of matrix effects in NDELA analysis?
A: In pharmaceutical and cosmetic products, common sources of matrix effects include active pharmaceutical ingredients (APIs), excipients (e.g., mannitol, lactose), surfactants, and other formulation components.[6][11][13] In ethanolamine samples, the high concentration of ethanolamines themselves can cause significant ion suppression.[9][10]
Q4: Is it better to minimize matrix effects or compensate for them?
A: The best strategy depends on the required sensitivity of the assay.[3] When high sensitivity is crucial, efforts should be made to minimize matrix effects through optimized sample preparation and chromatography.[3] If some level of matrix effect is unavoidable, compensation strategies like using a stable isotope-labeled internal standard or matrix-matched calibration are necessary for accurate quantification.[3]
Q5: Can I use a different nitrosamine's stable isotope-labeled internal standard for NDELA analysis?
A: It is highly recommended to use a stable isotope-labeled internal standard that is structurally identical to the analyte (e.g., d8-NDELA for NDELA).[6] This ensures that the internal standard has the same chromatographic and mass spectrometric behavior as the analyte, providing the most accurate correction for matrix effects.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for NDELA in a specific sample matrix.
Materials:
-
Blank matrix sample (known to be free of NDELA)
-
NDELA analytical standard
-
Reconstitution solvent (typically the initial mobile phase)
-
LC-MS/MS system
Procedure:
-
Prepare Blank Matrix Extract: Process the blank matrix sample through the entire sample preparation procedure (e.g., extraction, cleanup). Reconstitute the final extract in a known volume of reconstitution solvent.[11]
-
Prepare Sample A (Post-Spike Sample): Spike a known amount of NDELA standard solution into the blank matrix extract to achieve a final concentration within the calibration range.[11]
-
Prepare Sample B (Neat Solution Standard): Prepare a standard solution of NDELA in the reconstitution solvent at the exact same final concentration as Sample A.[11]
-
LC-MS/MS Analysis: Inject both Sample A and Sample B into the LC-MS/MS system and acquire the data under the same conditions.[11]
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) x 100[11]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Sample Cleanup of a Cosmetic Sample using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from a cosmetic sample prior to NDELA analysis.
Materials:
-
Cosmetic sample
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 SPE cartridge
-
Centrifuge tubes (50 mL)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to dissolve or disperse the sample.[13]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[13]
-
Sample Loading: Load the sample solution onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[13]
-
Elution: Elute the NDELA from the cartridge with 5 mL of methanol.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[13]
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]
Data Presentation
Table 1: Recovery of NDELA from Spiked Ethanolamine Samples with Optimized Chromatography
| Matrix | Spiked NDELA Concentration | % Recovery |
| Triethanolamine (TEA) | 10 ppb | 97.5%[10] |
| Diethanolamine (DEA) | 10 ppb | 105.7%[10] |
| Monoethanolamine (MEA) | 10 ppb | 105.9%[10] |
Table 2: LC-MS/MS Parameters for NDELA Analysis
| Parameter | Condition | Reference |
| LC System | HPLC or UHPLC | [13] |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | [13] |
| Mobile Phase A | 0.1% Formic acid in water | [13] |
| Mobile Phase B | 0.1% Formic acid in methanol | [13] |
| Gradient | 5% B to 95% B over 10 minutes | [13] |
| Flow Rate | 0.3 mL/min | [13] |
| Injection Volume | 5 µL | [13] |
| MS System | Triple quadrupole mass spectrometer | [13] |
| Ionization Source | Electrospray ionization (ESI) in positive mode | [13] |
| MRM Transition (Quantifier) | m/z 134.9 -> 103.7 | [4] |
| MRM Transition (Qualifier) | m/z 134.9 -> 73.7 | [4] |
| Internal Standard (d8-NDELA) | m/z 143.1 -> 111.0 | [4] |
Visualization of Logical Relationships
Caption: Decision tree for addressing significant matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing N-Nitrosodiethanolamine (NDELA) Detection in Water Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity of N-Nitrosodiethanolamine (NDELA) detection in aqueous samples. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your analytical workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of NDELA in water samples.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient Extraction: The SPE cartridge may not be retaining NDELA effectively, or the elution solvent may be inappropriate. | Optimize the SPE method. Ensure the sorbent is appropriate for a polar compound like NDELA. A common choice is activated coconut charcoal or graphitized carbon.[1][2] Ensure complete drying of the sorbent before elution, as residual water can hinder recovery.[3] Use an effective elution solvent like dichloromethane or methanol.[1][3] |
| Analyte Degradation: NDELA is sensitive to light and certain pH conditions. | Protect samples and standards from light by using amber vials.[4] Maintain a controlled pH throughout the sample preparation and analysis process.[4] | |
| Ion Suppression/Enhancement (LC-MS/MS): Co-eluting matrix components can interfere with the ionization of NDELA. | Incorporate a robust sample cleanup step using Solid Phase Extraction (SPE).[5] Utilize a matrix-matched calibration curve to compensate for matrix effects.[4] Employ an isotopically labeled internal standard, such as N-Nitrosodiethylamine-d4 (NDEA-d4), to normalize the signal.[4] Consider using a cation exchange column to separate NDELA from interfering amines in the matrix.[6][7] | |
| Poor Peak Shape (Tailing or Fronting) | Co-elution with Matrix Components: Interfering compounds in the sample matrix can affect the chromatography. | Improve sample cleanup procedures to remove interfering substances.[5] |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for NDELA. | Optimize the mobile phase. A common mobile phase for LC-MS analysis of NDELA is a gradient of water and methanol or acetonitrile with a formic acid modifier.[4][7] | |
| Column Issues: The analytical column may be degraded or not suitable for the analysis. | Use a column appropriate for polar compounds, such as a C18 or a porous graphitic carbon column.[5] Ensure the column is properly conditioned and has not exceeded its lifetime. | |
| High Variability in Results | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Automate the sample preparation workflow where possible, for example, by using an automated SPE system.[8] |
| Instrumental Instability: Fluctuations in the analytical instrument can lead to inconsistent results. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Matrix Effects: Variable ion suppression or enhancement between samples can cause high variability. | Use a stable isotope-labeled internal standard to correct for these variations.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting NDELA in water at low concentrations?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of NDELA in water samples at trace levels.[9] The use of Multiple Reaction Monitoring (MRM) mode allows for high specificity and low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[7]
Q2: How can I improve the recovery of NDELA during solid-phase extraction (SPE)?
A: To improve recovery, ensure the SPE sorbent is thoroughly dried before elution. Residual water can significantly reduce the efficiency of the elution step.[3] A study showed that completely drying the sorbent using dry air led to recoveries of over 95% for several N-nitrosamines.[3] Also, verify that the chosen elution solvent and volume are optimal for desorbing NDELA from the sorbent.
Q3: What are matrix effects and how can I mitigate them in my LC-MS/MS analysis?
A: Matrix effects occur when components of the sample matrix co-elute with the analyte of interest (NDELA) and affect its ionization efficiency in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
To mitigate matrix effects:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as d8-NDELA, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to your samples. This helps to mimic and compensate for the matrix effects.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Effective Sample Cleanup: Employing a thorough sample preparation method, like SPE, can remove many interfering compounds.[5]
Q4: Are there alternatives to LC-MS/MS for NDELA detection?
A: Yes, other methods include Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[11] GC-TEA is highly selective for nitrosamines, while HPLC-UV is a more common technique but generally less sensitive than LC-MS/MS and may require derivatization of NDELA to achieve lower detection limits.[11][12]
Q5: How should I store my water samples before analysis to prevent NDELA degradation?
A: To prevent degradation, samples should be stored in amber glass containers to protect them from light.[4] It is also advisable to store them at a low temperature (e.g., 4°C) and analyze them as soon as possible after collection.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the detection of NDELA and other nitrosamines in water.
Table 1: Comparison of Detection Limits for Various Analytical Methods
| Analytical Method | Analyte | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence Detection (after derivatization) | N-Nitrosamines | 0.5 - 1.4 ng/L | [3] |
| LC-MS/MS | NDELA | 0.87 ppb (ng/mL) | [7] |
| GC-TEA | NDELA | 200 pg per injection | [11] |
| LC-MS/MS | NDELA | LOQ: 0.4 ppb (ng/mL) | [10] |
| GC-MS/MS | N-Nitrosamines | <10 ng/L | [1] |
Table 2: Recovery Rates for NDELA using Different Sample Preparation Techniques
| Sample Preparation Method | Analytical Method | Analyte | Recovery Rate | Reference |
| Solid-Phase Extraction (with complete drying) | HPLC-Fluorescence | N-Nitrosamines | > 95.1% | [3] |
| Direct Injection (with cation exchange column) | LC-MS/MS | NDELA | 97% - 106% | [7] |
| Solid-Phase Extraction | GC-MS/MS | N-Nitrosamines | 71.5% - 88.0% | [1] |
| Solid-Phase Extraction | LC-MS/MS | NDELA | > 90.0% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific water matrices.
-
Conditioning: Condition a graphitized carbon SPE cartridge (e.g., 0.5 g/6 mL) by passing 6 mL of dichloromethane, followed by 6 mL of methanol, and then 9 mL of reagent water through the cartridge.[1]
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[1][3]
-
Drying: After loading the sample, dry the SPE cartridge thoroughly. This is a critical step to ensure high recovery. Apply a vacuum to the cartridge for at least 10 minutes. For improved drying, a stream of dry air or nitrogen can be passed through the cartridge.[1][3]
-
Elution: Elute the retained NDELA from the cartridge with 10 mL of dichloromethane.[1]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: The concentrated sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of NDELA
These are example parameters and may need to be adjusted based on the specific instrument and column used.
-
LC System: UHPLC or HPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in methanol[4]
-
Gradient: A suitable gradient to separate NDELA from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
References
- 1. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pjoes.com [pjoes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. osha.gov [osha.gov]
- 12. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifactual N-Nitrosodiethanolamine (NDELA) Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the artifactual formation of N-Nitrosodiethanolamine (NDELA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is artifactual NDELA formation?
A1: Artifactual NDELA formation refers to the unintended chemical creation of this compound (NDELA) in a sample during the processes of sample collection, storage, or analysis. This can lead to an overestimation of the actual amount of NDELA present in the original sample, resulting in inaccurate and unreliable data.
Q2: What are the primary causes of artifactual NDELA formation during sample preparation?
A2: The primary causes include the simultaneous presence of nitrosating agents (like nitrites or nitrogen oxides) and precursor amines (diethanolamine [DEA] or triethanolamine [TEA]) within the sample matrix.[1] Several factors can accelerate this reaction:
-
Acidic Conditions: A low pH environment significantly promotes the conversion of nitrites into more potent nitrosating agents.[2]
-
Elevated Temperatures: Higher temperatures during sample processing or storage can increase the rate of the nitrosation reaction.[2]
-
Presence of Light: Exposure to light, particularly UV light, can also contribute to the formation of NDELA.[2]
-
Sample Matrix: The complexity of the sample matrix can sometimes contribute to or catalyze the formation of nitrosamines.
Q3: How can I prevent or minimize the artifactual formation of NDELA?
A3: Several strategies can be employed to mitigate the risk of artifactual NDELA formation:
-
Use of Scavengers/Inhibitors: Adding chemical agents that react with and neutralize nitrosating agents is a common and effective approach. Commonly used scavengers include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and ammonium sulfamate.[3][4]
-
pH Control: Maintaining a neutral or slightly alkaline pH during sample preparation can significantly slow down the nitrosation reaction.
-
Temperature Control: Whenever possible, keep samples cool during preparation and storage to reduce reaction kinetics.
-
Light Protection: Protect samples from light by using amber vials or by working in a dimly lit environment.[3]
-
Use High-Purity Reagents: Ensure that all solvents and reagents used are of high purity and free from contaminating amines and nitrites.
Q4: Which scavenger should I choose, and at what concentration?
A4: The choice of scavenger and its optimal concentration can depend on the sample matrix and the specific analytical method. Ascorbic acid and α-tocopherol are widely used antioxidants. Studies have shown that Vitamin E can be particularly effective in acidic conditions.[5] It is recommended to add these inhibitors at concentrations between 100 and 1000 µg/mL.[6] Refer to the data in the tables below for a comparison of scavenger effectiveness.
Q5: Can the analytical method itself contribute to NDELA formation?
A5: Yes, certain analytical conditions can inadvertently promote NDELA formation. For example, the high temperatures used in the injection port of a gas chromatograph (GC) can lead to in-situ formation if precursors are present. This is a key reason why liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for nitrosamine analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of NDELA detected, suspecting artifactual formation. | Presence of residual nitrosating agents (e.g., nitrites) and precursor amines (DEA, TEA) in the sample. Acidic pH of the sample or extraction solvent. Elevated temperature during sample preparation. | 1. Incorporate a scavenger: Add ascorbic acid, α-tocopherol, or ammonium sulfamate to your sample preparation workflow. 2. Adjust pH: If compatible with your analyte and method, adjust the pH of your sample and solvents to be neutral or slightly alkaline. 3. Control Temperature: Perform sample preparation steps on ice or in a cooled environment. |
| Inconsistent NDELA results across replicate samples. | Non-homogenous distribution of precursors or inhibitors. Variable light exposure during sample handling. Inconsistent timing of sample preparation steps. | 1. Ensure thorough mixing: Vortex or sonicate samples after the addition of any reagents, especially scavengers, to ensure uniform distribution. 2. Protect from light: Use amber vials and minimize exposure to direct light for all samples and standards.[3] 3. Standardize workflow: Follow a consistent and timed protocol for all sample preparation steps. |
| NDELA detected in blank or control samples. | Contamination of solvents, reagents, or glassware with nitrosamines or their precursors. | 1. Use high-purity reagents: Utilize freshly opened, high-purity solvents and reagents. 2. Thoroughly clean glassware: Implement a rigorous cleaning protocol for all glassware. 3. Run solvent blanks: Analyze all solvents used in the sample preparation to ensure they are free from contamination. |
| Low recovery of NDELA during analysis. | Degradation of NDELA during sample preparation (e.g., due to light exposure). Matrix effects causing ion suppression in LC-MS analysis. | 1. Protect from light: As NDELA is light-sensitive, ensure all steps are performed with minimal light exposure.[3] 2. Optimize sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 3. Use an internal standard: Incorporate a stable isotope-labeled internal standard (e.g., d8-NDELA) to compensate for matrix effects and recovery losses.[4] |
Data Presentation: Efficacy of Nitrosating Agent Scavengers
The following tables summarize the effectiveness of different scavengers in inhibiting NDELA formation based on available data.
Table 1: Inhibition of NDELA Formation by Vitamin E and Vitamin C at pH 2
| Scavenger | Concentration (µg/mL) | NDELA Reduction (%) |
| Vitamin E (α-tocopherol) | 100 | Significant Reduction |
| 1000 | Significant Reduction | |
| Vitamin C (Ascorbic Acid) | 100 | Moderate Reduction |
| 1000 | Moderate Reduction |
Source: Adapted from studies on NDELA formation in cosmetic products. At high concentrations, Vitamin E was found to be more effective than Vitamin C at significantly decreasing residual NDELA under acidic conditions (pH 2).[5][6][7]
Table 2: General Recommendations for Scavenger Concentrations
| Scavenger | Recommended Concentration Range | Notes |
| Vitamin E (α-tocopherol) | 100 - 1000 µg/mL | Particularly effective in acidic conditions.[5][6][7] |
| Vitamin C (Ascorbic Acid) | 100 - 1000 µg/mL | A widely used and effective inhibitor.[6] |
| Ammonium Sulfamate | Varies by method | Often recommended in standard analytical procedures for nitrosamine analysis.[3] |
Experimental Protocols
Protocol 1: General Sample Preparation with Scavenger Addition for LC-MS/MS Analysis
This protocol provides a general framework for preparing liquid and solid samples for NDELA analysis while minimizing artifactual formation.
Materials:
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Sample containing potential NDELA and precursors
-
Ascorbic acid or α-tocopherol
-
High-purity methanol
-
High-purity water
-
d8-NDELA internal standard solution
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
Amber autosampler vials
Procedure:
-
Sample Weighing/Aliquoting:
-
For solid samples: Accurately weigh approximately 250 mg of the homogenized sample into a 15 mL centrifuge tube.[6]
-
For liquid samples: Pipette a known volume (e.g., 1 mL) into a 15 mL centrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of d8-NDELA internal standard solution to each sample. This is crucial for accurate quantification.[4]
-
Scavenger Addition:
-
Prepare a stock solution of the chosen scavenger (e.g., 10 mg/mL ascorbic acid in water).
-
Add an appropriate volume of the scavenger stock solution to the sample to achieve a final concentration in the recommended range (e.g., 100-1000 µg/mL).
-
-
Extraction:
-
Add a suitable extraction solvent (e.g., methanol or a water/methanol mixture). A common approach is to add 0.25 mL of methanol, vortex-mix, and sonicate for 5 minutes.[6]
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.[4]
-
-
Centrifugation: Centrifuge the samples to pellet any solid material (e.g., at 3000 x g).[6]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial.
-
Analysis: Analyze the sample by LC-MS/MS.
Protocol 2: Sample Preparation using Ammonium Sulfamate (Based on OSHA Method)
This protocol is adapted from established methods for the analysis of NDELA and utilizes ammonium sulfamate as the nitrosation inhibitor.[3]
Materials:
-
Sample
-
Ammonium sulfamate
-
Ethyl acetate
-
Acetone
-
Silica gel column
-
Rotary evaporator or nitrogen evaporator
-
Appropriate solvent for final dilution (e.g., 2-propanol)
Procedure:
-
Sample Preparation: Weigh or pipette a known amount of the sample.
-
Inhibitor Addition: Add ammonium sulfamate to the sample to prevent artifactual nitrosamine formation.[3]
-
Extraction: Add ethyl acetate to the sample, mix thoroughly, and filter the mixture.
-
Column Chromatography: Pass the filtrate through an open silica gel column.
-
Washing: Wash the column with ethyl acetate to remove unwanted components.
-
Elution: Elute the NDELA from the column using acetone.
-
Concentration: Evaporate the acetone fraction under vacuum at 50°C.[3]
-
Reconstitution: Dilute the residue with a suitable solvent for analysis by GC-TEA or LC-MS.
Visualizations
Caption: Chemical pathway for the artifactual formation of NDELA.
Caption: A typical workflow for sample preparation to minimize NDELA formation.
Caption: A logical flowchart for troubleshooting unexpected high NDELA results.
References
- 1. youtube.com [youtube.com]
- 2. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov.tw [fda.gov.tw]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-Nitrosodiethanolamine (NDELA) Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of N-Nitrosodiethanolamine (NDELA) analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound (NDELA) analytical standards?
A1: Neat NDELA standards should be stored in a refrigerator at 2-8°C.[1] It is crucial to protect the standard from light, especially UV light, to prevent degradation.[2][3] The container should be well-sealed to prevent contamination. Due to its classification as a potential carcinogen, it must be stored in a secure, locked location with restricted access.[4][5]
Q2: How should I prepare working solutions of NDELA?
A2: The preparation of working solutions depends on the intended analytical method.
-
For HPLC/UV analysis: Dilute a known quantity of NDELA to the desired concentration range with water or 2-propanol.[4]
-
For HPLC/TEA and GC/TEA analysis: Dilute a known quantity of NDELA to the working range with 2-propanol.[4]
-
General Practice: Always prepare fresh solutions for analysis. If storage is necessary, store the solutions in well-sealed, dark containers under refrigeration.[4] To minimize the risk of artificial formation of other nitrosamines, the use of inhibitors like ammonium sulfamate may be considered in certain sample matrices.[2]
Q3: What is the expected shelf life of NDELA standard solutions?
A3: The shelf life of NDELA standard solutions is limited and depends heavily on storage conditions. When stored in the dark in neutral or alkaline aqueous solutions, NDELA can be stable for more than 14 days at room temperature.[3] However, it is less stable in acidic solutions.[3] For optimal accuracy, it is best practice to prepare working solutions fresh weekly.[6] Always refer to the expiry date provided on the label of the commercial standard.[1]
Q4: What are the main factors that affect the stability of NDELA?
A4: The primary factors affecting NDELA stability are:
-
Light: NDELA is sensitive to light, particularly UV light, which causes rapid photolytic degradation.[2][3]
-
pH: NDELA is more stable in neutral and alkaline solutions and less stable in acidic conditions.[3][7][8]
-
Temperature: Higher temperatures accelerate the degradation of NDELA.[1][9]
-
Presence of Nitrosating Agents: In solution, the presence of nitrites or nitrogen oxides can lead to the formation of NDELA from diethanolamine or triethanolamine, which may be present as impurities.[10]
Q5: What are the known degradation products of NDELA?
A5: Under various conditions, NDELA can degrade into several products. Metabolic studies have identified metabolites such as N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN).[11] Another identified metabolite is the mutagenic N-nitroso-2-hydroxymorpholine.[11] Degradation can also occur through the cleavage of the N-NO bond (denitrosation), especially under acidic conditions.[7]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: The hydroxyl groups on NDELA can interact with active silanol groups on the HPLC column packing.[12] 2. Column Degradation: The column may be aging or have a void at the inlet.[13][14] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of NDELA and its interaction with the stationary phase.[13] | 1. Use an End-Capped Column: Select a column where the residual silanol groups are deactivated.[13] 2. Adjust Mobile Phase pH: Use a buffer to maintain a consistent pH and minimize silanol interactions.[13] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, replace it with a new one.[14] 4. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[15] |
| Poor Sensitivity / Low Peak Response | 1. Degradation of Standard: The NDELA standard may have degraded due to improper storage or preparation. 2. Low Injection Volume: The amount of analyte injected on the column is insufficient. 3. Detector Settings Not Optimized: The UV wavelength or other detector parameters may not be optimal for NDELA. | 1. Prepare Fresh Standards: Always use freshly prepared standard solutions from a properly stored stock. 2. Increase Injection Volume: If the method allows, increase the volume of the injected sample. 3. Optimize Detector Wavelength: Ensure the UV detector is set to the maximum absorbance wavelength for NDELA (around 234 nm or 345 nm in water).[11] |
| Ghost Peaks or Carryover | 1. Injector Contamination: Residual NDELA from a previous high-concentration sample may be present in the injection system. 2. Insufficient Wash Cycle: The needle wash or injector wash may not be effectively cleaning the system between injections. | 1. Perform Blank Injections: Run several blank injections (mobile phase or solvent) to flush the system. 2. Optimize Wash Solvent: Use a stronger wash solvent in the autosampler wash routine. |
| Irreproducible Retention Times | 1. Mobile Phase Inconsistency: The composition of the mobile phase is not stable, possibly due to improper mixing or evaporation.[15] 2. Temperature Fluctuations: The column temperature is not stable. 3. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column compartment or oven. 3. Increase Equilibration Time: Allow sufficient time for the column to equilibrate between injections and after gradient runs. |
Data Presentation
Table 1: Factors Influencing NDELA Stability (Qualitative Summary)
| Factor | Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| pH | Acidic (e.g., pH 2) | Lower | Acid-Catalyzed Hydrolysis (Denitrosation) | Diethanolamine, Nitrosating agents |
| Neutral to Alkaline | Higher | - | - | |
| Light | UV or Strong Visible Light | Lower | Photolytic Cleavage | Radical intermediates, Amines |
| Dark / Amber Vial | Higher | - | - | |
| Temperature | Elevated (e.g., 40-50°C) | Lower | Thermal Denitrosation | Nitrosyl radicals |
| Refrigerated (2-8°C) | Higher | - | - | |
| Oxidizing Agents | Presence of H₂O₂ or other ROS | Lower | Oxidative Degradation | Nitrite, Nitrate derivatives |
Note: This table represents expected trends based on general nitrosamine chemistry and available literature. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of NDELA Standard Solutions for HPLC
Objective: To prepare accurate and stable standard solutions of NDELA for calibration.
Materials:
-
This compound (NDELA) analytical standard (neat or in a certified solution)
-
Methanol or 2-Propanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with screw caps
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Allow the neat NDELA standard to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the neat standard and dissolve it in a known volume of methanol or 2-propanol in a volumetric flask.
-
Alternatively, if using a certified solution, perform a serial dilution to achieve the desired stock concentration.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock standard solution with the appropriate solvent (e.g., water for reversed-phase HPLC, or the mobile phase) to prepare a series of working standards at different concentrations covering the expected range of the samples.
-
-
Storage:
-
Store the stock and working standard solutions in amber glass vials at 2-8°C.
-
Protect from light at all times by wrapping vials in aluminum foil if amber vials are not available.
-
Prepare fresh working standards weekly.
-
Protocol 2: HPLC-UV Method for NDELA Analysis
Objective: To quantify NDELA in a sample matrix using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: DuPont Zorbax CN, 4.6-mm i.d. × 25 cm (or equivalent)[4]
-
Mobile Phase: 60% isooctane / 40% acetone[4]
-
Flow Rate: 1 mL/min[4]
-
Injection Volume: 10 µL[4]
-
UV Detection Wavelength: 234 nm or 345 nm
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Inject the prepared working standards in increasing order of concentration.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Prepare the sample by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter.
-
Inject the prepared sample into the HPLC system.
-
-
Quantification:
-
Identify the NDELA peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of NDELA in the sample using the calibration curve.
-
Visualizations
Caption: Experimental Workflow for NDELA Analysis.
References
- 1. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. osha.gov [osha.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijsdr.org [ijsdr.org]
- 7. An HPLC-UV method for the direct evaluation of this compound in some cosmetic products and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lctsbible.com [lctsbible.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of N-Nitrosodiethanolamine (NDELA) Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of N-Nitrosodiethanolamine (NDELA) from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting NDELA from soil?
A1: The most prevalent methods for extracting NDELA from soil and other complex matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] Emerging techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are also being explored to enhance extraction efficiency and reduce solvent consumption.
Q2: Why is sample cleanup a critical step in NDELA analysis?
A2: Soil is a complex matrix containing numerous organic and inorganic compounds that can interfere with the accurate quantification of NDELA.[4] A thorough cleanup step is essential to remove these interfering substances, which can cause matrix effects, suppress or enhance the analytical signal, and lead to inaccurate results.[1]
Q3: How can I prevent the artificial formation of NDELA during sample preparation?
A3: N-nitrosamines can form artifacts during sample preparation if precursors (secondary or tertiary amines) and nitrosating agents are present. To inhibit this, it is recommended to add ammonium sulfamate or sodium ascorbate and alpha-tocopherol to the sample.[4]
Q4: What are the recommended analytical techniques for quantifying NDELA?
A4: The most common and reliable analytical techniques for the quantification of NDELA are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used as a screening method.[4][5]
Q5: How does soil type affect extraction efficiency?
A5: Soil composition, including organic matter content, clay content, and pH, can significantly influence the extraction efficiency of NDELA.[7] Soils with high organic matter or clay content may require more rigorous extraction conditions or specific cleanup steps to achieve satisfactory recovery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of NDELA from soil.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low/Poor Recovery of NDELA | - Inefficient extraction from the soil matrix.- Inappropriate extraction solvent.- Suboptimal pH of the extraction solution.- Loss of analyte during cleanup.- Degradation of NDELA. | - Optimize the extraction method (e.g., increase shaking time, use UAE or MAE).- Test a range of solvents with varying polarities (see Table 1).- Adjust the pH of the extraction solvent (see Table 2).- Evaluate different SPE sorbents or dSPE cleanup materials (see Table 3).- Protect samples from light, as NDELA is light-sensitive.[4] |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Matrix effects causing variable ion suppression/enhancement.- Instrumental instability. | - Automate sample preparation where possible to improve consistency.- Implement a robust sample cleanup procedure to minimize matrix effects.[1]- Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for variability.- Verify instrument performance, including autosampler precision and detector stability.[1] |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | - Co-elution with matrix components.- Secondary interactions with the analytical column.- Inappropriate mobile phase or gradient. | - Modify chromatographic conditions (e.g., mobile phase pH, organic modifier).- Experiment with a different column chemistry (e.g., biphenyl instead of C18).[1]- Ensure the sample diluent is compatible with the initial mobile phase. |
| Presence of Interfering Peaks | - Inadequate sample cleanup.- Contamination from labware or solvents. | - Optimize the cleanup step by testing different sorbents (see Table 3).- Use high-purity solvents and thoroughly clean all glassware.- Analyze a procedural blank to identify sources of contamination. |
| Analyte Degradation | - Exposure to light.- Unstable pH conditions. | - Protect samples from light at all stages of the experiment by using amber vials or covering glassware with aluminum foil.[4]- Maintain a neutral or slightly alkaline pH during storage and extraction, as nitrosamines can be less stable in acidic conditions. |
Data Presentation
Table 1: Comparison of Common Extraction Solvents for Polar Analytes from Soil
| Solvent | Polarity Index | Pros | Cons | Typical Application |
| Acetonitrile | 5.8 | - Good extraction efficiency for a wide range of polar compounds.- Miscible with water.- Commonly used in QuEChERS methods.[8] | - Can be expensive.- May co-extract interfering compounds. | QuEChERS, Ultrasonic-Assisted Extraction |
| Methanol | 5.1 | - Effective for extracting polar compounds.- Readily available and relatively inexpensive. | - Can extract a significant amount of matrix components, requiring extensive cleanup. | Solid-Phase Extraction, Liquid-Liquid Extraction |
| Water | 10.2 | - Excellent for highly polar and water-soluble compounds like NDELA.- Environmentally friendly. | - May not be efficient for less polar contaminants.- Can lead to emulsions during LLE. | Initial extraction solvent, especially in QuEChERS |
| Ethyl Acetate | 4.4 | - Good for moderately polar compounds.- Can be used in LLE and SPE. | - Less effective for highly polar compounds like NDELA.- Can co-extract non-polar interferences. | Cleanup solvent in some procedures[4] |
| Dichloromethane | 3.1 | - Effective for a broad range of compounds. | - Environmental and health concerns.- Can form emulsions. | Liquid-Liquid Extraction |
Table 2: Influence of pH on NDELA Extraction Efficiency (General Guidance)
| pH Range | Effect on NDELA Stability | Effect on Extraction | Recommendation |
| Acidic (pH < 5) | - Potential for degradation, especially under harsh acidic conditions. | - May enhance the extraction of acidic co-contaminants. | - Generally not recommended for NDELA extraction due to stability concerns. If necessary, use with caution and minimize exposure time. |
| Neutral (pH 6-8) | - Generally stable. | - Good starting point for method development. | - Recommended for initial extraction experiments. |
| Alkaline (pH > 8) | - Generally stable. | - Can improve the extraction of basic compounds while minimizing the extraction of acidic interferences. | - Can be beneficial for cleaner extracts, especially for soils with high humic acid content. |
Table 3: Comparison of dSPE/SPE Cleanup Sorbents
| Sorbent | Target Interferences | Potential for NDELA Loss | Comments |
| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, pigments | Low | Commonly used in QuEChERS for a wide range of analytes.[9] |
| C18 (Octadecyl) | Non-polar interferences (e.g., lipids, waxes) | Low | Effective for removing non-polar matrix components.[9] |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | High | Very effective for removing pigments, but can strongly retain planar molecules. Use with caution for NDELA.[10] |
| Z-Sep® | Lipids, pigments | Moderate | A zirconia-based sorbent with strong cleanup capabilities.[9] |
| Florisil® | Polar interferences | Low to Moderate | A magnesium silicate adsorbent. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for NDELA Extraction from Soil
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., NDELA-d8).
-
Add ammonium sulfamate to prevent artifact formation.
-
-
Extraction:
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium citrate sesquihydrate).
-
Immediately shake for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Ultrasonic-Assisted Solvent Extraction with SPE Cleanup
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Add ammonium sulfamate.
-
Add 20 mL of the extraction solvent (e.g., a mixture of acetonitrile and water).
-
-
Extraction:
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the NDELA with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Transfer the filtered extract to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
-
Mandatory Visualization
Caption: General workflow for the extraction and analysis of NDELA from soil.
Caption: Troubleshooting decision tree for low NDELA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] QuEChERS and soil analysis. An Overview. | Semantic Scholar [semanticscholar.org]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosodiethanolamine (NDELA) Stability
Welcome to the technical support center for N-Nitrosodiethanolamine (NDELA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of NDELA during storage and experimentation. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of NDELA.
Q1: My NDELA standard solution is showing a progressive decrease in concentration over a short period. What could be the cause?
A1: Rapid degradation of NDELA is often due to improper storage conditions. The primary factors that accelerate NDELA degradation are exposure to light, elevated temperatures, and acidic pH.[1][2] NDELA is particularly sensitive to ultraviolet (UV) light, which can cause rapid photolytic degradation.[2][3]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure your NDELA solutions are stored in a cool, dark place. Refrigeration at 2-8°C is recommended.[4] Use amber glass vials or wrap containers in aluminum foil to protect them from light.[1]
-
Check Solution pH: NDELA is more stable in neutral to alkaline aqueous solutions and slightly less stable in acidic conditions.[2] If your solution is acidic, consider adjusting the pH to be closer to neutral, if your experimental design permits.
-
Review Solvent Purity: Ensure the solvents used to prepare your solutions are of high purity and free from contaminants that could catalyze degradation.
Q2: I am observing unexpected peaks in the chromatogram of my stored NDELA sample. What are the likely degradation products?
A2: The degradation of NDELA can lead to the formation of several byproducts. Under photolytic conditions (exposure to UV light), the primary degradation pathway involves the cleavage of the N-NO bond (denitrosation).[1] This can result in the formation of diethanolamine, monoethanolamine, nitrite (NO₂⁻), and nitrate (NO₃⁻).[5] Under strongly acidic conditions, the formation of nitrate is more prevalent, while nitrite formation is more common at a pH between 4 and 10.[1][5] At elevated temperatures, NDELA may also decompose, emitting toxic fumes of nitrogen oxides.[2]
Q3: Can I use antioxidants to prevent the degradation of my NDELA samples?
A3: Yes, antioxidants can be effective in inhibiting the degradation of NDELA, particularly under conditions that favor nitrosation. Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid) have been shown to inhibit the formation and degradation of NDELA, especially under acidic conditions (pH 2).[6][7] At concentrations of 100 or 1000 µg/mL, Vitamin E can significantly decrease the degradation of NDELA.[6][7] However, their effectiveness is reduced in neutral or basic solutions.[6][7]
Q4: What is the expected shelf-life of an NDELA standard solution?
A4: In neutral or alkaline aqueous solutions, NDELA is stable for more than 14 days at room temperature when stored in the dark.[2] However, in acidic solutions, its stability is slightly reduced.[2] For long-term storage, it is recommended to keep the solutions refrigerated at 2-8°C in tightly sealed, light-protected containers.[4][8]
Quantitative Data on NDELA Degradation
The following tables summarize quantitative data on the factors affecting NDELA stability.
Table 1: Effect of pH on the Photodegradation Rate of NDELA
| pH | Pseudo-first-order degradation rate constant (L/W-min) |
| 2 | 2.49 × 10⁻² |
| 4 | 1.25 × 10⁻² |
| 7 | 8.32 × 10⁻³ |
| 10 | 6.48 × 10⁻³ |
| (Data adapted from a study on the UV photodegradation of N-nitrosamines in water. The degradation rate decreases as the pH increases, indicating greater stability in neutral and alkaline conditions under UV irradiation.)[5] |
Table 2: Relative Order of NDELA Degradation Under Various Conditions at pH 2
| Condition | Relative Degradation Level (from most to least degrading) |
| 50°C | 1 |
| 40°C | 2 |
| UV light (2 W/m²) | 3 |
| Visible light (4000 lux) | 4 |
| Fluorescent light | 5 |
| 25°C | 6 |
| 10°C | 7 |
| (This table shows the relative impact of different storage conditions on NDELA degradation in an acidic environment. Higher temperatures and UV light are the most significant factors.)[6][7] |
Experimental Protocols
Protocol for a Typical NDELA Stability Study Using HPLC-UV
This protocol outlines a general procedure for assessing the stability of NDELA in a solution under various storage conditions.
1. Materials and Reagents:
-
This compound (NDELA) standard of known purity
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (or other appropriate buffer components for pH adjustment)
-
Amber glass vials with screw caps
-
Calibrated pH meter
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of NDELA Stock and Working Solutions:
-
Prepare a stock solution of NDELA (e.g., 1 mg/mL) in a suitable solvent such as methanol or water. Store this stock solution in an amber vial at 2-8°C.
-
From the stock solution, prepare working solutions at the desired concentration (e.g., 10 µg/mL) in the matrix to be tested (e.g., water, buffer at a specific pH).
3. Stability Study Design:
-
Divide the working solution into several amber vials.
-
Expose the vials to different conditions to be tested (e.g., different temperatures, light conditions, pH values). Include a control group stored under optimal conditions (e.g., 2-8°C in the dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each vial for analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of NDELA on a C18 column is a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: 235 nm
-
-
Analysis: Inject the samples from the stability study onto the HPLC system.
-
Quantification: Determine the concentration of NDELA in each sample by comparing the peak area to a calibration curve prepared from freshly diluted standards.
5. Data Analysis:
-
Calculate the percentage of NDELA remaining at each time point for each condition relative to the initial concentration (time 0).
-
Plot the percentage of remaining NDELA versus time for each condition to visualize the degradation profile.
Visualizations
Caption: Factors influencing NDELA degradation and prevention strategies.
Caption: Simplified degradation pathway of NDELA.
Caption: Workflow for an NDELA stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-亚硝基二乙醇胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
Technical Support Center: Interference Removal in Electrochemical Detection of N-Nitrosodiethanolamine (NDELA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the electrochemical detection of N-Nitrosodiethanolamine (NDELA).
Troubleshooting Guide
This guide addresses common problems encountered during the electrochemical detection of NDELA, offering potential causes and solutions.
| Problem | Potential Causes | Solutions |
| Poor Sensitivity / Weak Signal | 1. Low concentration of NDELA in the sample.2. Inefficient electron transfer at the electrode surface.3. Presence of inhibitors in the sample matrix.4. Electrode surface fouling. | 1. Implement a sample pre-concentration step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME).2. Modify the electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance surface area and improve signal amplification.[1]3. Use electrocatalysts incorporated into the electrode to facilitate the electrochemical reaction of NDELA.4. For reusable electrodes, polish the surface between measurements. For screen-printed electrodes, use a new one for each sample.[1] |
| Overlapping Peaks / Lack of Selectivity | 1. Presence of interfering species with similar redox potentials to NDELA.2. Co-elution of interfering compounds from the sample matrix. | 1. Modify the working electrode with a molecularly imprinted polymer (MIP) to create specific recognition sites for NDELA.[1]2. Optimize electrochemical parameters such as the potential waveform, scan rate, and pH of the supporting electrolyte to better resolve the NDELA peak.[1]3. Implement a robust sample cleanup procedure like SPE to remove interfering substances before analysis.[1] |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Complex sample matrices (e.g., cosmetics, biological fluids) altering the solution's conductivity.2. Fouling of the electrode surface by matrix components. | 1. Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[1]2. Use the standard addition method for calibration, which can help compensate for matrix effects by calibrating in the sample matrix itself.[1]3. Employ sample preparation techniques like liquid-liquid extraction to isolate NDELA from the complex matrix.[1] |
| Irreproducible Results | 1. Inconsistent sample preparation.2. Electrode surface degradation or contamination.3. Fluctuations in experimental conditions (e.g., temperature, pH). | 1. Standardize the sample preparation protocol and ensure consistency across all samples.2. For reusable electrodes, establish a consistent cleaning and polishing routine. For disposable electrodes, ensure they are from the same batch and stored correctly.3. Control and monitor the temperature and pH of the supporting electrolyte during measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the electrochemical detection of NDELA?
A1: Common sources of interference in the electrochemical detection of NDELA, particularly in complex matrices like cosmetics, include:
-
Other electroactive compounds: Ingredients in cosmetic formulations or other contaminants with similar oxidation or reduction potentials to NDELA can cause overlapping signals.[1]
-
Matrix components: High concentrations of surfactants, emulsifiers, and other excipients in cosmetic products can lead to electrode fouling or alter the conductivity of the sample solution, causing matrix effects.[1][2]
-
Structurally similar compounds: Other nitrosamines or amines present in the sample may interfere with the detection of NDELA.[1]
Q2: How can I improve the selectivity of my electrochemical sensor for NDELA?
A2: To enhance the selectivity of your sensor, consider the following strategies:
-
Electrode Modification: The use of molecularly imprinted polymers (MIPs) is a highly effective method for creating specific binding sites for NDELA on the electrode surface, thereby increasing selectivity.[1]
-
Optimization of Electrochemical Parameters: Fine-tuning the applied potential, scan rate, and pH of the supporting electrolyte can help to resolve the electrochemical signal of NDELA from those of interfering species.[1]
Q3: What sample preparation techniques are effective for removing interferences before electrochemical analysis of NDELA?
A3: Robust sample preparation is crucial for minimizing interference. Effective techniques include:
-
Solid-Phase Extraction (SPE): This is a powerful cleanup technique that can selectively extract NDELA from a complex sample matrix while removing many interfering compounds.[1][3][4]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This method can be used to extract and pre-concentrate NDELA from aqueous samples into a small volume of organic solvent, effectively separating it from water-soluble interferents.[2][5]
-
Filtration: For samples with particulate matter, filtration can prevent fouling of the electrode surface.[1]
Q4: Can I use a masking agent to reduce interference?
A4: Yes, in some cases, masking agents can be used to selectively complex with interfering metal ions or other species, preventing them from interfering with the electrochemical measurement of the target analyte.[6] The suitability of a masking agent would depend on the specific interferent and the NDELA detection method.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of NDELA, providing a benchmark for researchers.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-UV/Vis with DLLME | Cosmetic Products | 1.1 ng/mL | 3.6 ng/mL | 87 - 117 | [5] |
| UPLC-MS/MS | Cosmetic Products | 10 µg/kg | 20 µg/kg | 90.8 - 115.8 | [4] |
| Open-Tubular Capillary Electrochromatography | Cosmetic Samples | 1 ppm (injected) | - | - | [7] |
| LC-MS/MS | Baby Shampoo | 0.1 ppb | 0.4 ppb | > 90 | |
| LC-MS/MS | Ethanolamines | < 1 ppb | 10 ppb | 97 - 106 | [8][9] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the cleanup of cosmetic samples prior to NDELA analysis and may require optimization.
-
Sample Dispersion: Weigh 1.0 g of the cosmetic sample into a centrifuge tube. Add 10 mL of a suitable solvent (e.g., water, ethanol) and vortex for 1 minute to dissolve or disperse the sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the NDELA with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.
Electrochemical Detection of NDELA (General Protocol)
This protocol outlines the general steps for the electrochemical detection of NDELA using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
Electrode Preparation:
-
For solid electrodes (e.g., glassy carbon electrode), polish the surface with alumina slurry, sonicate in deionized water and ethanol, and then dry it.
-
For screen-printed electrodes, use a new electrode for each measurement to ensure reproducibility.
-
-
Electrochemical Cell Setup: Assemble a three-electrode system with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the supporting electrolyte.
-
Blank Measurement: Record the voltammetric response of the supporting electrolyte alone to establish a baseline.
-
Sample Measurement: Add a known volume of the prepared sample solution to the electrochemical cell and record the voltammogram under the optimized conditions (e.g., potential range, scan rate, pulse height).
-
Quantification: The concentration of NDELA can be determined from the peak current of the voltammogram using a calibration curve prepared with standard solutions of NDELA.
Visualizations
Caption: Experimental workflow for the electrochemical detection of NDELA.
Caption: Troubleshooting logic for interference in NDELA electrochemical detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. longdom.org [longdom.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of N-Nitrosodiethanolamine (NDELA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Nitrosodiethanolamine (NDELA).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound (NDELA)?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as NDELA, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization, ultimately leading to a decreased signal intensity.[2][3] Ion suppression is a significant concern because it can result in inaccurate quantification, reduced sensitivity, and poor method reproducibility.[1][4]
Q2: How can I determine if ion suppression is affecting my NDELA analysis?
A2: A widely used and effective technique to identify ion suppression is the post-column infusion experiment.[1] This involves infusing a constant flow of an NDELA standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. After establishing a stable baseline signal for NDELA, a blank matrix sample is injected. A dip or decrease in this baseline at the retention time of NDELA indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
Q3: What are the common sources of ion suppression when analyzing NDELA in various samples like cosmetics or pharmaceuticals?
A3: Common sources of ion suppression are endogenous components from the sample matrix itself, such as salts, lipids, proteins, and carbohydrates.[3][5] Exogenous substances introduced during sample preparation, like polymers leached from plasticware, can also contribute.[4] For NDELA analysis in specific matrices like cosmetics, ingredients such as surfactants and emulsifiers can be major contributors to ion suppression. In pharmaceutical analysis, excipients and active pharmaceutical ingredients (APIs) can interfere with NDELA ionization.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your NDELA analysis.
Issue 1: Low NDELA signal intensity and poor sensitivity.
This could be a primary indication of ion suppression. The following steps can help troubleshoot and mitigate this issue.
-
Sample Preparation and Cleanup: Rigorous sample cleanup is one of the most effective ways to reduce matrix effects.[3]
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components. For NDELA in cosmetic products, a mixed-mode SPE (Bond Elut AccuCAT) has been shown to be effective.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate NDELA from interfering substances.[3]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[2] However, this is only feasible if the NDELA concentration is high enough to be detected after dilution.[8]
-
-
Chromatographic Separation: Optimizing the chromatographic conditions can separate NDELA from co-eluting, suppression-inducing compounds.[3]
-
Column Chemistry: For the analysis of NDELA in an ethanolamine matrix, a cation exchange column was used to avoid ion suppression and improve sensitivity.[9][10] A porous graphitic carbon (PGC) column has also been successfully used for the chromatographic separation of NDELA.[7]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation of NDELA from matrix components.[3]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression.[8][11] If your analyte is amenable, switching to APCI could be a viable solution.
-
Ionization Mode: Switching between positive and negative ionization modes can sometimes help, as fewer matrix components may ionize in one mode compared to the other.[2] NDELA can be monitored using positive ion ESI.[7]
-
Issue 2: Inconsistent and irreproducible quantitative results for NDELA.
Inconsistent results are often a symptom of variable ion suppression between samples.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to compensate for matrix effects and improve accuracy and precision.[3] For NDELA analysis, d8-NDELA has been used as an internal standard.[7] The ratio of the analyte to the internal standard should remain consistent even if ion suppression varies.[3]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for ion suppression by ensuring that the standards and samples experience the same degree of suppression.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a solution of NDELA in the initial mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Deliver this solution at a low, constant flow rate (e.g., 10 µL/min) via a syringe pump and a T-fitting placed between the LC column and the MS ion source.
-
Set up the LC-MS system with the analytical method used for NDELA analysis.
-
-
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Start the infusion of the NDELA solution and wait for a stable signal in the mass spectrometer.
-
Inject a solvent blank to establish the baseline signal.
-
Inject a prepared blank matrix extract (a sample known to not contain NDELA, prepared using your standard sample preparation method).
-
-
Data Analysis:
-
Monitor the NDELA signal throughout the chromatographic run.
-
A decrease in the signal at any point during the run indicates the presence of ion-suppressing components eluting from the column at that time.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for NDELA in Cosmetics
This protocol is adapted from a method for analyzing NDELA in cosmetic products.[7]
-
Sample Pre-treatment: Establish sample cleanup steps consisting of solvent and liquid-liquid extraction tailored to the various sample matrix types prior to SPE.[7]
-
SPE Cartridge: Use a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT).[7]
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elution: Elute NDELA with an appropriate solvent mixture (e.g., methanol with an acid or base modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Recovery | LC-MS-MS with C18 cleanup | Cosmetics | Average 88.3% (range 48.3-112.7%) | |
| LC-MS-MS with Cation Exchange Column | Ethanolamine | 97% to 106% | [10] | |
| UPLC-MS/MS with Mixed Mode SPE | Cosmetics | 90.8-115.8% (Accuracy) | [7] | |
| Limit of Detection (LOD) | LC-MS-MS with C18 cleanup | Cosmetics | 22.8 µg/kg | |
| UPLC-MS/MS with Mixed Mode SPE | Cosmetics | 10 µg/kg | [7] | |
| Limit of Quantification (LOQ) | UPLC-MS/MS with Mixed Mode SPE | Cosmetics | 20 µg/kg | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
selection of internal standards for N-Nitrosodiethanolamine analysis
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the selection and use of internal standards in the analysis of N-Nitrosodiethanolamine (NDELA).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for accurate NDELA quantification?
A1: An internal standard is crucial for accurate and precise quantification, especially at the trace levels required for nitrosamine analysis.[1] The principle of using an IS is based on isotope dilution mass spectrometry.[1] By adding a known amount of the IS to every sample, standard, and blank at the beginning of the workflow, it can effectively compensate for:
-
Analyte Loss: It corrects for the loss of NDELA during complex sample preparation, extraction, and cleanup steps.[2]
-
Matrix Effects: In complex matrices like cosmetics or drug products, other compounds can interfere with the ionization of NDELA in the mass spectrometer, causing either signal suppression or enhancement.[1] An ideal IS co-elutes with the analyte and experiences the same matrix effects, allowing for a reliable correction.[1][3]
-
Instrument Variability: It accounts for minor variations in injection volume and mass spectrometer response between runs.[1][4]
Regulatory bodies such as the FDA and EMA strongly recommend using stable isotope-labeled internal standards to ensure the validity of analytical data for nitrosamine impurities.[2]
Q2: What is the most appropriate internal standard for NDELA analysis?
A2: The most suitable and widely used internal standard for NDELA analysis is its stable isotope-labeled (deuterated) analog, This compound-d8 (NDELA-d8) .[5][6][7] Because NDELA-d8 is chemically and physically almost identical to NDELA, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling accurate quantification based on the ratio of their signals.[1][2]
Q3: What are the primary analytical techniques used for NDELA analysis with an internal standard?
A3: The most common, sensitive, and selective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1] LC-MS/MS is often preferred as it can analyze the highly polar NDELA compound directly, whereas GC-based methods typically require a chemical derivatization step to make the analyte more volatile.[8][9]
Q4: Can I use a different, non-isotopically labeled nitrosamine as an internal standard?
A4: While technically possible, it is not recommended. A non-isotopic analog (e.g., N-nitrosopyrrolidine) may have different chemical properties, leading to different extraction efficiencies and chromatographic retention times.[10] Most importantly, it will not co-elute with NDELA and therefore cannot accurately compensate for matrix-specific ion suppression or enhancement, which is a primary reason for using an IS.[3] Deuterated standards are the gold standard for correcting these effects.[2]
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of NDELA and its deuterated internal standard, NDELA-d8, using LC-MS/MS with Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference(s) |
| This compound (NDELA) | 135.1 | 74.1 | 104.0 | [11][12][13] |
| This compound (NDELA) | 134.9 | 103.7 | 73.7 | [5][6] |
| This compound-d8 (IS) | 143.1 | 111.0 | - | [5][6][13] |
Experimental Protocols
Protocol: NDELA Analysis in a Cosmetic Product by LC-MS/MS
This protocol provides a general methodology for the determination of NDELA using NDELA-d8 as an internal standard. It should be validated for each specific matrix.
1. Reagents and Materials:
-
NDELA reference standard
-
NDELA-d8 internal standard[7][]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)[5][15]
-
0.22 µm syringe filters
2. Standard Solution Preparation:
-
NDELA Stock Solution (1 mg/mL): Accurately weigh and dissolve NDELA standard in methanol.
-
NDELA-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve NDELA-d8 in methanol.[2]
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NDELA stock solution in a suitable solvent (e.g., 10% methanol in water). Spike each calibration standard with a fixed concentration of the NDELA-d8 internal standard.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Accurately weigh 1.0 g of the cosmetic sample into a centrifuge tube.
-
Add a known amount of NDELA-d8 internal standard solution (e.g., 100 ng/mL).[16]
-
Add 10 mL of ultrapure water and vortex thoroughly to dissolve or disperse the sample.
-
Centrifuge the sample to pellet any insoluble material.
-
Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering matrix components (e.g., with water or a low-percentage organic solvent).
-
Elute the NDELA and NDELA-d8 from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase starting condition (e.g., 250 µL).[16]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.[1]
4. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 3.0 mm x 100 mm, 3.5 µm) or a porous graphitic carbon (PGC) column.[6]
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.[6][12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.
5. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of both NDELA and NDELA-d8.[1]
-
Calculate the ratio of the NDELA peak area to the NDELA-d8 peak area for each standard and sample.[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NDELA standards.
-
Determine the concentration of NDELA in the samples by interpolating their peak area ratios from the calibration curve.[1]
Troubleshooting Guide
Issue 1: Poor or inconsistent recovery of the internal standard (NDELA-d8).
-
Possible Cause: The sample preparation and extraction procedure is not optimized for the specific sample matrix. Components in the matrix may be interfering with the extraction of NDELA-d8.
-
Solution:
-
Re-evaluate Extraction: If using SPE, ensure the cartridge type (e.g., C18, mixed-mode) is appropriate for both the analyte and the matrix.[15] Experiment with different wash and elution solvents to improve recovery.
-
Check for Matrix Overload: Highly concentrated or complex samples can overload the SPE cartridge. Try diluting the sample further before extraction.
-
Consider LLE: For certain matrices, a liquid-liquid extraction (LLE) may provide better and more consistent recovery.[17]
-
Issue 2: High variability in results between replicate injections.
-
Possible Cause: This could be an issue with instrument performance or incomplete sample cleanup leading to inconsistent matrix effects.
-
Solution:
-
Check IS Response: First, examine the peak area of the internal standard (NDELA-d8) across all injections. If the IS area is stable, the issue is likely related to the analyte itself or co-eluting interferences not shared by the IS. If the IS area is also highly variable, suspect an issue with the autosampler, injection port, or ion source.
-
Improve Sample Cleanup: Inconsistent matrix effects can cause high variability. Enhance the sample cleanup procedure by adding more rigorous wash steps in your SPE protocol or by employing a different extraction technique.[1]
-
Check for Contamination: Ensure there is no carryover from a previous high-concentration sample. Run blank injections between samples to confirm.
-
Issue 3: Low signal or no detectable peak for NDELA, even when the internal standard peak is present.
-
Possible Cause: Severe ion suppression specific to the analyte's retention time, or degradation of the NDELA analyte.
-
Solution:
-
Diagnose Ion Suppression: A common technique is to perform a post-column infusion experiment.[3] Infuse a constant flow of NDELA standard into the MS while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of NDELA confirms ion suppression.
-
Improve Chromatography: Modify the LC gradient to better separate NDELA from the co-eluting, suppressing matrix components.[11]
-
Check Analyte Stability: NDELA can be degraded by light.[9] Ensure samples are protected from light during collection and processing by using amber vials and minimizing exposure.
-
Issue 4: The calculated concentration of NDELA is unexpectedly high (potential false positive).
-
Possible Cause: Contamination of the sample, solvent, or instrument, or an interfering compound in the matrix that has the same MRM transition as NDELA.
-
Solution:
-
Analyze Blanks: Process a "method blank" (a sample with no analyte that goes through the entire extraction procedure) to check for contamination from reagents or labware.
-
Confirm with Qualifier Ion: A key advantage of MS/MS is specificity. Check the qualifier ion transition for NDELA. The ratio of the qualifier to quantifier peak area in the sample should match the ratio observed in a clean standard solution.[13] A significant deviation suggests an interference.
-
Improve Chromatographic Resolution: If an interference is suspected, adjust the LC method to achieve baseline separation between the interference and the NDELA peak.
-
Visualizations
Caption: Experimental workflow for the analysis of NDELA using an internal standard.
Caption: Logical troubleshooting workflow for NDELA analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
- 17. ikw.org [ikw.org]
Technical Support Center: N-Nitrosodiethanolamine (NDELA) Stability and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodiethanolamine (NDELA). The following sections address common issues related to the impact of pH on NDELA stability and extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of NDELA in aqueous solutions at different pH levels?
A1: this compound (NDELA) is generally more stable in neutral and alkaline aqueous solutions when protected from light.[1] It is known to be slightly less stable in acidic solutions, with degradation being accelerated under strongly acidic conditions.[1][2] However, one study indicated that NDELA was resistant to hydrolytic degradation at pH 4, 7, and 9 in the absence of light.[3]
Q2: How does pH influence the photodegradation of NDELA?
A2: The photodegradation of NDELA is significantly influenced by pH, especially under UV light. The rate of photodegradation decreases as the pH increases. Studies have shown that the degradation of NDELA is faster in acidic conditions (pH 2) and slows down as the solution becomes more alkaline (up to pH 10).[2][4] Therefore, to minimize photodegradation, it is advisable to handle NDELA solutions at neutral to alkaline pH and always protect them from light.[1][5]
Q3: What are the optimal pH conditions for the formation of NDELA from its precursors?
A3: The formation of NDELA from its precursors, such as diethanolamine (DEA) and triethanolamine (TEA), and a nitrosating agent is highly pH-dependent. Acidic conditions, particularly a pH range of 3-5, are considered high-risk for the nitrosation reaction to occur.[5][6] While the reaction can also happen at near-neutral pH with bacterial action or at basic pH with certain catalysts, acidic environments significantly promote the formation of NDELA.[5][7]
Q4: What is the impact of pH on the extraction of NDELA from different sample matrices?
A4: The pH of the sample and extraction solvent is a critical parameter for efficient NDELA extraction. The optimal pH can vary depending on the sample matrix and the chosen extraction method. For instance, in the analysis of cosmetic products, extraction procedures have been developed using buffers at both acidic (pH 4.41) and alkaline (pH 9) conditions.[7][8] The pH adjustment aims to optimize the partitioning of NDELA into the extraction solvent and can also help to minimize matrix effects.
Troubleshooting Guides
Issue 1: Rapid degradation of NDELA standard in solution.
-
Possible Cause: The pH of the solution may be too acidic, or the solution is being exposed to light.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your standard solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH for storage.
-
Protect from Light: Store all NDELA standards and samples in amber vials or protect them from ambient and UV light sources at all times.[1][5]
-
Temperature Control: Store solutions at a controlled, cool temperature to minimize thermal degradation.
-
Fresh Preparation: Prepare fresh working solutions from a stock standard for each experiment to ensure accuracy.
-
Issue 2: Low recovery of NDELA during sample extraction.
-
Possible Cause: The pH of the sample-solvent mixture may not be optimal for the extraction of NDELA from the specific matrix.
-
Troubleshooting Steps:
-
pH Adjustment: Experiment with adjusting the pH of the sample homogenate before extraction. Test a range of pH values (e.g., acidic, neutral, and alkaline) to determine the optimal condition for your sample type.
-
Solvent Selection: Ensure the chosen extraction solvent is appropriate for NDELA (which is soluble in polar solvents) and the adjusted pH of the sample.[5] Solvents like methylene chloride and dimethyl carbonate have been used.[8][9]
-
Extraction Technique: Consider alternative extraction techniques such as Solid Phase Extraction (SPE), which can offer better cleanup and recovery.[8][10][11]
-
Matrix Effects: If working with complex matrices like cosmetics or pharmaceuticals, perform matrix-matched calibrations to account for any suppression or enhancement of the analytical signal.[12]
-
Quantitative Data
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant of NDELA under UV Photolysis
| pH | Pseudo-First-Order Degradation Rate Constant (L/W-min) |
| 2 | 2.49 × 10⁻² |
| 4 | 1.85 × 10⁻² |
| 6 | 1.23 × 10⁻² |
| 8 | 8.12 × 10⁻³ |
| 10 | 6.48 × 10⁻³ |
Data adapted from a study on the UV photolysis of N-nitrosamines in water.[4]
Experimental Protocols
Protocol 1: General Procedure for NDELA Stability Study under Different pH Conditions (Dark Conditions)
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 10).
-
Standard Preparation: Prepare a stock solution of NDELA in a suitable solvent (e.g., methanol or water).
-
Sample Incubation: Spike a known concentration of the NDELA stock solution into each buffer to create the test samples.
-
Storage: Store the test samples in amber vials at a constant temperature in the dark.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.
-
Quenching (if necessary): If there is a possibility of further reaction, quench the sample (e.g., by rapid freezing or pH adjustment).
-
Analysis: Analyze the concentration of NDELA in each aliquot using a validated analytical method such as LC-MS/MS.[10][12]
-
Data Evaluation: Plot the concentration of NDELA versus time for each pH to determine the degradation kinetics.
Protocol 2: General Liquid-Liquid Extraction (LLE) Procedure for NDELA from a Cream-Based Cosmetic Product
-
Sample Preparation: Weigh 1 gram of the cosmetic product into a centrifuge tube.
-
Dispersion: Add 10 mL of a warm buffer solution (the pH of which should be optimized, e.g., pH 4.4 or 9.0) and vortex to disperse the sample.[7][8]
-
Extraction: Add 20 mL of an appropriate extraction solvent (e.g., methylene chloride).
-
Mixing: Shake the mixture vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the organic extracts.
-
Concentration: Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for analysis by an instrumental method like LC-MS/MS.[10][11]
Visualizations
Caption: Logical relationship of pH and UV light on NDELA stability.
Caption: A typical workflow for the extraction and analysis of NDELA.
References
- 1. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Analysis of N-Nitrosodiethanolamine (NDELA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal column selection and troubleshooting for the analysis of N-Nitrosodiethanolamine (NDELA).
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for analyzing this compound (NDELA)?
A1: The most common techniques for NDELA analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also frequently used for its high sensitivity and selectivity.[5][6]
Q2: Is derivatization necessary for NDELA analysis?
A2: Derivatization is often required for GC analysis to improve the volatility and thermal stability of NDELA.[1][3][4] Common derivatization methods include acylation, trifluoroacylation, and trimethylsilylation.[3][4] For HPLC and LC-MS/MS analysis, derivatization is typically not necessary.[1][5]
Q3: What are the common detectors used for NDELA analysis?
A3: Common detectors include the Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines, Ultraviolet (UV) detectors, and Mass Spectrometry (MS) detectors.[1][3][4]
Q4: How can I prevent the artificial formation of NDELA during sample preparation?
A4: To inhibit the artifactual formation of N-nitrosamines, it is recommended to add ammonium sulfamate or sodium ascorbate and alpha-tocopherol to the sample.[1]
Q5: What are the regulatory limits for NDELA in pharmaceutical products?
A5: Regulatory agencies like the FDA have set acceptable intake (AI) limits for nitrosamine impurities. For some nitrosamines, the limit can be as low as 26.5 nanograms per day.[7][8][9][10] It is crucial to consult the latest guidance from relevant authorities for specific products.
Column Selection for NDELA Separation
Choosing the appropriate column is critical for achieving optimal separation and accurate quantification of NDELA. The selection depends on the chosen analytical technique and the sample matrix.
HPLC Columns
| Stationary Phase | Column Example | Dimensions | Key Advantages | Reference |
| Cyano (CN) | DuPont Zorbax CN | 4.6-mm i.d. x 25 cm | Good for normal-phase HPLC. | [1] |
| C18 | Agilent ZORBAX Eclipse Plus C-18 | 3.0 x 100 mm | Versatile for reversed-phase HPLC, providing good retention for NDELA.[11] | [11] |
| Porous Graphitic Carbon (PGC) | Not specified | Not specified | Achieves chromatographic separation within 7 minutes with gradient elution.[6][12] | [6][12] |
| Cation Exchange | Dionex IonPac CS 18 | Not specified | Helps to avoid ion suppression and improves sensitivity in LC-MS analysis.[5] | [5] |
GC Columns
| Stationary Phase | Column Example | Dimensions | Key Advantages | Reference |
| 10% SP-1000 on 80/100 Supelcoport | Packed Glass Column | 3 ft x 1/4-in. o.d. (2-mm i.d.) | Suitable for packed column GC methods. | [1] |
| 5% Diphenyl-95% Dimethyl Polysiloxane | RTX-5 MS | 30 m length, 0.025 mm I.D., 0.25 mm df | Standard capillary column for GC-MS analysis. | [13] |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of NDELA.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks)
-
Possible Causes:
-
Active sites on the column interacting with the analyte.
-
Inappropriate mobile phase pH.
-
Column degradation.
-
Sample solvent mismatch with the mobile phase.
-
-
Solutions:
-
Use a column with better inertness or a different stationary phase.
-
Optimize the mobile phase pH.
-
Replace the column.
-
Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
-
Issue 2: Low Sensitivity / High Limit of Quantitation (LOQ)
-
Possible Causes:
-
Matrix effects causing ion suppression (in LC-MS).
-
Insufficient sample concentration.
-
Non-optimal detector settings.
-
Decomposition of NDELA.
-
-
Solutions:
-
Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6]
-
Use a cation exchange column to minimize ion suppression.[5]
-
Concentrate the sample extract.
-
Optimize detector parameters (e.g., spray voltage, collision energy in MS).
-
Protect samples from light, as NDELA is light-sensitive.[1]
-
Issue 3: Inconsistent Retention Times
-
Possible Causes:
-
Fluctuations in mobile phase composition or flow rate.
-
Temperature variations.
-
Column equilibration issues.
-
-
Solutions:
-
Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed.
-
Use a column oven to maintain a stable temperature.
-
Ensure the column is adequately equilibrated with the mobile phase before injection.
-
Experimental Protocols
HPLC-TEA Method for NDELA Analysis
This protocol is based on the OSHA Method for this compound.[1]
1. Sample Preparation: a. Extract the sample with 2-propanol. b. To prevent artifactual nitrosamine formation, add ammonium sulfamate. c. For complex matrices, a cleanup step using a silica gel column may be necessary.
2. HPLC Conditions:
- Column: DuPont Zorbax CN, 4.6-mm i.d. x 25 cm
- Mobile Phase: 60% isooctane / 40% acetone
- Flow Rate: 1 mL/min
- Injection Volume: 10 µL
3. TEA Conditions:
- HPLC Pyrolyzer Temperature: 550°C
- Oxygen Flow Rate: 5 mL/min
- Pressure: 0.5 mm Hg
- Cold Trap Temperature: -80°C
GC-TEA Method for NDELA Analysis
This protocol is also based on the OSHA Method.[1]
1. Sample Preparation: a. Extract air samples collected on glass fiber filters with 2-propanol. b. Derivatization may be required for improved chromatography.
2. GC Conditions:
- Column: 3 ft x 1/4-in. o.d. (2-mm i.d.) glass column packed with 10% SP-1000 on 80/100 Supelcoport
- On-column injection
3. TEA Conditions:
- GC Pyrolyzer Temperature: 500°C
- Oxygen Flow Rate: 5 mL/min
- Pressure: 0.5 mm Hg
- Cold Trap Temperature: -130°C
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common NDELA analysis issues.
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. longdom.org [longdom.org]
- 6. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. artixio.com [artixio.com]
- 8. fda.gov [fda.gov]
- 9. New nitrosamine limits arenât just a regulatory update - theyâre forcing a fundamental rethink of pharmaceutical process design to stay compliant. â ReactWise [reactwise.com]
- 10. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. agilent.com [agilent.com]
- 12. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. | Sigma-Aldrich [sigmaaldrich.com]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Enhancing Reproducibility in N-Nitrosodiethanolamine (NDELA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of N-Nitrosodiethanolamine (NDELA) experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDELA) and why is its accurate measurement important?
A1: this compound (NDELA) is a semi-volatile organic compound classified as a probable human carcinogen (Group 2B by IARC).[1] It can form in various products, including cosmetics, personal care products, and metalworking fluids, from precursor chemicals like diethanolamine (DEA) and triethanolamine (TEA) in the presence of nitrosating agents.[2][3] Accurate and reproducible measurement of NDELA is crucial for quality control, regulatory compliance, and ensuring consumer safety.[1]
Q2: What are the common analytical techniques used for NDELA quantification?
A2: Several analytical techniques are employed for the quantification of NDELA. The most common and sensitive methods include Gas Chromatography-Thermal Energy Analysis (GC-TEA), High-Performance Liquid Chromatography-Thermal Energy Analysis (HPLC-TEA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and colorimetric assays have also been used.[1]
Q3: What are the primary factors that affect the reproducibility of NDELA experimental results?
A3: The reproducibility of NDELA analysis can be influenced by several factors, including:
-
Sample Matrix Complexity: The diverse and complex nature of sample matrices (e.g., creams, lotions, industrial fluids) can interfere with NDELA extraction and detection.[1][2]
-
Sample Preparation Inconsistencies: Variations in extraction efficiency, sample cleanup, and derivatization can lead to inconsistent results.[2][6]
-
Artifactual Formation: NDELA can form during the analytical process itself if precursors and nitrosating agents are present, leading to falsely elevated results. The addition of inhibitors like ammonium sulfamate can help prevent this.[2][7]
-
Instrumental Variability: Differences in instrument sensitivity, calibration, and maintenance can contribute to variability between analyses.[8]
-
Co-elution of Interfering Compounds: Other compounds in the sample matrix may co-elute with NDELA, leading to inaccurate quantification.[8][9]
Q4: How can I prevent the artificial formation of NDELA during my experiment?
A4: To prevent the artifactual formation of NDELA, it is recommended to add an inhibitor of nitrosation to the sample as early as possible in the analytical workflow. Ammonium sulfamate is a commonly used inhibitor for this purpose.[2][7] Additionally, controlling the pH and temperature during sample preparation can also help minimize artificial formation.[2][8]
Troubleshooting Guides
Issue 1: Low or No Recovery of NDELA
Symptoms:
-
The concentration of NDELA in spiked samples is significantly lower than the expected value.
-
No NDELA peak is detected in samples where it is expected to be present.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction) for your specific sample matrix.[6] Ensure thorough mixing and adequate extraction time. |
| Analyte Loss During Sample Cleanup | Evaluate each step of your cleanup procedure for potential loss of NDELA. Consider using a milder cleanup method or a different solid-phase extraction (SPE) sorbent. |
| Degradation of NDELA | NDELA is sensitive to light, especially UV light.[2] Protect samples and standards from light by using amber vials and minimizing exposure. |
| Improper pH of Extraction Solvent | The pH of the sample and extraction solvent can influence the stability and extraction efficiency of NDELA.[8] Adjust the pH to an optimal range for your method. |
| Ion Suppression in LC-MS/MS | Co-eluting matrix components can suppress the ionization of NDELA, leading to a lower signal.[8][10] Improve chromatographic separation, enhance sample cleanup, or use a deuterated internal standard (d8-NDELA) to compensate for matrix effects.[6] |
Issue 2: High Variability in Replicate Measurements
Symptoms:
-
Poor precision (high relative standard deviation, %RSD) in replicate injections of the same sample or standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps are performed consistently for all replicates. Use calibrated pipettes and precise measurements. |
| Instrument Instability | Check the stability of your analytical instrument (e.g., LC pump flow rate, MS source stability). Perform system suitability tests before each analytical run. |
| Contamination | Carryover from previous injections can lead to variability. Implement a thorough wash step between injections. |
| Non-Homogeneous Sample | For solid or semi-solid samples, ensure that the sample is thoroughly homogenized before taking an aliquot for analysis. |
Issue 3: Suspected Co-elution with an Interfering Peak
Symptoms:
-
The NDELA peak in the chromatogram is broad, asymmetrical, or has a shoulder.
-
The mass spectrum of the peak shows ions that are not characteristic of NDELA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Modify the chromatographic conditions to improve resolution. This can include changing the mobile phase composition, gradient profile, column temperature, or using a different analytical column with higher selectivity.[9] |
| Complex Sample Matrix | Enhance the sample cleanup procedure to remove interfering compounds before analysis. This may involve using a more selective SPE cartridge or performing an additional liquid-liquid extraction step.[6] |
Data Presentation
Table 1: Comparison of Analytical Methods for NDELA Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Recovery (%) | Key Advantages | Common Challenges |
| LC-MS/MS | 10 µg/kg[6] | 20 µg/kg[6] | 90.8 - 115.8%[6] | High sensitivity and specificity. | Matrix effects, ion suppression.[8] |
| GC-TEA | 0.42 µg/m³ (air sample)[7] | 200 ng/sample[7] | >75%[7] | Highly specific for nitrosamines. | Requires derivatization for volatile compounds.[2] |
| HPLC-TEA | - | - | - | Good for non-volatile nitrosamines. | Less sensitive than GC-TEA.[5] |
| RP-DLLME-LC-UV/Vis | 1.1 ng/mL[4] | 3.6 ng/mL[4] | - | Rapid and requires small sample volumes. | Lower specificity compared to MS-based methods. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of NDELA in Cosmetics
This protocol is a generalized procedure based on published methods and should be optimized for specific sample types and instrumentation.[6]
1. Sample Preparation: a. Weigh 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water). c. Add a known amount of deuterated NDELA (d8-NDELA) as an internal standard. d. Vortex for 2 minutes to ensure thorough mixing. e. Centrifuge at 4000 rpm for 10 minutes. f. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT) with methanol followed by water. b. Load the supernatant from the sample preparation step onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. d. Elute the NDELA and internal standard with a suitable elution solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the initial mobile phase.
3. UPLC-MS/MS Analysis:
- Column: Porous graphitic carbon (PGC) column or equivalent.[6]
- Mobile Phase A: 1mM ammonium acetate with 0.1% acetic acid in water.[6]
- Mobile Phase B: Methanol.[6]
- Gradient: A suitable gradient to separate NDELA from matrix components.
- Injection Volume: 5-10 µL.
- Ionization Mode: Electrospray Ionization (ESI) Positive.[6]
- MRM Transitions:
- NDELA: m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier).[6]
- d8-NDELA: m/z 143.1 > 111.0.[6]
Visualizations
Caption: A generalized experimental workflow for the analysis of NDELA.
Caption: A logical troubleshooting guide for low NDELA recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to the Analysis of N-Nitrosodiethanolamine (NDELA): GC-TEA vs. HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
The presence of N-Nitrosodiethanolamine (NDELA), a probable human carcinogen, in pharmaceuticals, cosmetics, and other consumer products is a significant safety concern. Accurate and reliable analytical methods are crucial for its detection and quantification at trace levels. This guide provides a comprehensive comparison of two prominent analytical techniques used for NDELA analysis: Gas Chromatography with Thermal Energy Analyzer (GC-TEA) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for GC-TEA and HPLC-MS in the context of NDELA analysis, based on published experimental data.
| Performance Parameter | GC-TEA | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.08 ng (with derivatization)[1] | 0.1 ppb (0.1 ng/mL)[2], 10 µg/kg (in cosmetics)[3] |
| Limit of Quantitation (LOQ) | 0.42 µg/m³ (in air samples)[4] | 0.4 ppb (0.4 ng/mL)[2], 20 µg/kg (in cosmetics)[3], 0.05 µg/g (in medicines)[5] |
| Accuracy (Recovery) | 91% to 100%[1] | 90.8% to 115.8%[3], 97% to 107%[6][7], >90.0%[2] |
| Precision (RSD) | Not explicitly stated in reviewed sources | < 11.1%[3] |
| Linearity (R²) | Not explicitly stated in reviewed sources | > 0.995[2][6][7], > 0.99[3] |
| Derivatization Required? | Yes (typically silylation)[1][8] | No[6][7] |
Analytical Workflows
The operational workflows for GC-TEA and HPLC-MS differ significantly, primarily in the sample preparation and separation stages.
Caption: Comparative workflows for NDELA analysis using GC-TEA and HPLC-MS.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both GC-TEA and HPLC-MS analysis of NDELA.
GC-TEA Experimental Protocol
The analysis of NDELA by GC-TEA typically requires a derivatization step to improve its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Extraction: Samples are often extracted with a suitable solvent like 2-propanol.[4] For complex matrices, a cleanup procedure using solid-phase extraction (SPE) with anion exchange resins may be employed to remove interfering substances.[4]
-
Derivatization: The extracted NDELA is converted to a more volatile derivative, commonly a trimethylsilyl (TMS) derivative, by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
2. GC-TEA Conditions:
-
Gas Chromatograph: An Agilent GC system or equivalent.
-
Column: A capillary column suitable for nitrosamine analysis, such as a DB-WAX.[9]
-
Injector: Splitless injection is commonly used.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at 40°C, holding for 1 minute, then ramping to 190°C.[8]
-
Carrier Gas: Helium is typically used as the carrier gas.[8]
-
Thermal Energy Analyzer (TEA): The TEA detector is highly selective for nitroso compounds. The GC pyrolyzer temperature is typically set around 500-550°C.[4]
HPLC-MS Experimental Protocol
HPLC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the direct analysis of NDELA without derivatization.
1. Sample Preparation:
-
Direct Dilution: For simpler matrices, samples can be dissolved in a suitable solvent like water, vortexed, and filtered before injection.[6][7]
-
Solid-Phase Extraction (SPE): For more complex matrices like cosmetics or baby shampoo, a C18 SPE cartridge can be used for cleanup and concentration of the analyte.[2]
2. HPLC-MS/MS Conditions:
-
Liquid Chromatograph: An Agilent 1290 Infinity LC system or equivalent.[2]
-
Column: A reverse-phase column such as a ZORBAX Eclipse Plus C18 is commonly used.[2] A cation exchange column can also be employed to minimize ion suppression.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) is frequently used for its high sensitivity and selectivity.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[2][6][7] Atmospheric pressure chemical ionization (APCI) can also be used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition (e.g., m/z 135.1 → 74.1 for NDELA).[2][6][7]
Logical Comparison of Methodologies
The choice between GC-TEA and HPLC-MS for NDELA analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision-making framework for selecting between GC-TEA and HPLC-MS.
Conclusion
Both GC-TEA and HPLC-MS are powerful techniques for the determination of NDELA.
-
GC-TEA is a highly selective and established method, particularly for volatile nitrosamines. However, the requirement for derivatization for non-volatile compounds like NDELA can add complexity and time to the analysis.
-
HPLC-MS/MS has emerged as the preferred method for many applications due to its high sensitivity, specificity, and the ability to analyze NDELA directly without derivatization. This simplifies sample preparation and increases sample throughput. The use of tandem mass spectrometry (MS/MS) minimizes matrix interferences and provides confident identification and quantification.
For researchers and professionals in drug development and quality control, HPLC-MS/MS generally offers a more robust, sensitive, and efficient solution for the analysis of NDELA in a variety of sample matrices. However, GC-TEA remains a viable and valuable technique, especially in laboratories where it is already established for nitrosamine analysis. The choice of method should be based on a careful evaluation of the specific analytical requirements, including regulatory guidelines, sample characteristics, and available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. | Sigma-Aldrich [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Inter-Laboratory Validated Analytical Methods for N-Nitrosodiethanolamine (NDELA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen that can be present as a contaminant in various products. The focus is on inter-laboratory validated methods and the supporting data to ensure accuracy and reliability in NDELA analysis across different laboratories.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for NDELA determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed techniques based on published validation data.
| Parameter | HPLC with Post-Column Photolysis & Derivatization (ISO 10130) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Thermal Energy Analyzer (GC-TEA) |
| Principle | Chromatographic separation followed by UV photolysis to cleave the N-NO bond, and subsequent colorimetric detection. | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | Gas chromatographic separation followed by chemiluminescence detection of nitrosyl radical. |
| Inter-laboratory Validation | Yes (CTPA collaborative study)[1] | Single-laboratory validations are common; inter-laboratory data is less publicly available. | Single-laboratory validations are common. |
| Limit of Detection (LOD) | ~1.1 ng/mL | 10 µg/kg (0.5 ng/mL in standard solution)[2] | 200 pg per injection[3] |
| Limit of Quantitation (LOQ) | ~3.6 ng/mL | 20 µg/kg (1 ng/mL in standard solution)[2] | 5.3 µg/kg[4] |
| Accuracy (Recovery) | Good | 90.8-115.8%[2] | 86-112%[4] |
| Precision (Repeatability) | Good (Established in collaborative study)[1] | Intra-day precision < 11.1%[2] | Good |
| Precision (Reproducibility) | Good (Established in collaborative study)[1] | Inter-day precision < 11.1%[2] | Good |
| Specificity | High, confirmed by analysis without photolysis. | Very high, based on specific mass transitions. | High, TEA is highly selective for N-nitroso compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of the key experimental protocols for the compared methods.
HPLC with Post-Column Photolysis and Derivatization (Based on ISO 10130)
This method was collaboratively evaluated by the United Kingdom's Cosmetic Toiletry and Perfumery Association (CTPA) and is the basis for the ISO 10130 standard.[1]
-
Sample Preparation:
-
Aqueous samples are diluted with water and cleaned up using solid-phase extraction (SPE) with a C18 cartridge.
-
Emulsions, oils, and solid materials are dissolved in dichloromethane and extracted with water.[1]
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC).
-
Column: Reversed-phase C18.
-
Mobile Phase: A suitable gradient of aqueous buffer and organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Column Reaction:
-
Detection:
-
The azo dye is detected by a UV-Vis detector at approximately 540 nm.[1]
-
-
Confirmation:
-
The presence of NDELA is confirmed by repeating the analysis without UV photolysis; the absence of a peak at the retention time of NDELA confirms its identity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the determination of NDELA in various matrices, including cosmetics.[2][5]
-
Sample Preparation:
-
Systematic sample preparation steps are developed based on the product type, which may include solvent extraction, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for cleanup.[2]
-
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC) or HPLC.[2]
-
Column: A porous graphitic carbon (PGC) column or a C18 column.[2]
-
Mobile Phase: Typically a gradient elution with an aqueous solution containing a modifier (e.g., ammonium acetate and acetic acid) and an organic solvent like methanol.[2]
-
-
Detection:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for NDELA (e.g., m/z 134.9 > 103.7 as a quantifier and m/z 134.9 > 73.7 as a qualifier).[2] An internal standard, such as d8-NDELA, is often used for accurate quantification.[2]
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
A classic and highly selective method for the analysis of volatile N-nitrosamines, which can also be applied to the analysis of less volatile nitrosamines like NDELA, sometimes requiring derivatization.
-
Sample Preparation:
-
The sample is diluted with water, adsorbed onto a solid support (e.g., kieselgur column), and eluted with an organic solvent like n-butanol.[4]
-
The extract is then further cleaned up using a silica gel column, eluted with acetone.[4]
-
The final eluate is dried and reconstituted in a suitable solvent (e.g., dichloromethane) for injection.[4]
-
-
Chromatography:
-
System: Gas Chromatograph (GC).
-
Column: A capillary column suitable for the analysis of polar compounds.
-
Injection: Splitless injection is commonly used.
-
-
Detection:
-
System: Thermal Energy Analyzer (TEA). The TEA pyrolyzes the N-nitroso compounds to release the nitrosyl radical (•NO), which then reacts with ozone to produce excited-state nitrogen dioxide. The light emitted upon its return to the ground state is detected by a photomultiplier tube. This process is highly specific to N-nitroso compounds.
-
Visualizing the Validation Process
The following diagrams illustrate the workflow of an inter-laboratory validation study and the relationship between key validation parameters.
References
- 1. A method for the determination of this compound in personal care products - collaboratively evaluated by the CTPA Nitrosamines Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Occurrence of this compound (NDELA) in cosmetics from the Dutch market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Comparative Analysis of the Toxicological Profiles of N-Nitrosodiethanolamine (NDELA) and N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of two significant nitrosamine compounds: N-Nitrosodiethanolamine (NDELA) and N-Nitrosodimethylamine (NDMA). Both are classified as probable human carcinogens and are of considerable interest to the scientific and regulatory communities. This document summarizes key toxicological data, outlines experimental methodologies, and illustrates the metabolic pathways that underpin their toxicity.
Executive Summary
N-Nitrosodimethylamine (NDMA) is demonstrably more acutely toxic and is a more potent carcinogen and mutagen than this compound (NDELA). The oral LD50 in rats for NDMA is approximately 37 mg/kg, whereas for NDELA it is significantly higher at around 7500 mg/kg, indicating a much lower acute toxicity for NDELA.[1][2] Both compounds are genotoxic, primarily through the formation of DNA adducts following metabolic activation. However, the metabolic pathways and the nature of the ultimate carcinogens differ significantly. NDMA is activated by cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6) to form a highly reactive methyldiazonium ion.[3][4][5][6][7][8][9][10][11] In contrast, NDELA's genotoxicity is mediated through a pathway involving alcohol dehydrogenase and sulfotransferase.[12] Carcinogenicity studies have shown NDMA to induce tumors in a wide range of organs, most notably the liver, lungs, and kidneys, across multiple animal species.[3] NDELA has also been shown to be carcinogenic in animals, inducing liver, kidney, and respiratory tract tumors.[13][14]
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for NDELA and NDMA, facilitating a direct comparison of their potency.
| Acute Toxicity | This compound (NDELA) | N-Nitrosodimethylamine (NDMA) |
| Oral LD50 (Rat) | 7500 mg/kg[1][9][15] | 37.0 mg/kg[2] |
| Subcutaneous LD50 (Hamster) | 11,000 mg/kg[1] | Not readily available |
| Inhalation LC50 (Rat, 4h) | Not readily available | 78 ppm[3] |
| Carcinogenicity | This compound (NDELA) | N-Nitrosodimethylamine (NDMA) |
| Species | Rat, Hamster[1][13][14] | Rat, Mouse, Hamster, Mink, and others[3] |
| Primary Target Organs | Liver, Kidney, Nasal Cavity, Trachea[1][13][14] | Liver, Lung, Kidney[3] |
| Route of Exposure | Oral (drinking water), Subcutaneous injection[1][13][14] | Oral, Inhalation[3] |
| Classification | Reasonably anticipated to be a human carcinogen[4] | Probable human carcinogen (Group B2 - EPA), Reasonably anticipated to be a human carcinogen[4][16][17] |
| Genotoxicity | This compound (NDELA) | N-Nitrosodimethylamine (NDMA) |
| Ames Test (Bacterial Reverse Mutation Assay) | Generally considered non-mutagenic in standard Ames assays.[18] | Mutagenic with metabolic activation, though sensitivity can be low in standard tests.[19][20] |
| In vivo Micronucleus Test | Negative in the hen's egg test (HET-MN).[18] | Positive in the rat liver micronucleus assay.[21][22] |
| Mechanism | DNA adduct formation after metabolic activation.[12][23][24] | DNA alkylation by the methyldiazonium ion.[3][8][10] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. Below are generalized protocols for common assays used to evaluate the toxicity of nitrosamines.
Acute Oral Toxicity (LD50) Determination in Rats
The median lethal dose (LD50) is determined to assess the acute toxicity of a substance. A typical protocol involves the following steps:
-
Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (or both) are used. Animals are acclimated to laboratory conditions.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of doses is prepared.
-
Administration: A single dose of the test substance is administered to each animal via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, based on the number of mortalities at each dose level.[25][26][27][28][29]
Carcinogenicity Study in Rats (Drinking Water)
Long-term studies are conducted to evaluate the carcinogenic potential of a substance upon prolonged exposure.
-
Animal Selection and Grouping: A large cohort of rats (e.g., Fischer 344) of both sexes is randomly assigned to control and treatment groups.
-
Dose Preparation and Administration: The test substance is dissolved in the drinking water at various concentrations. The solutions are provided to the respective treatment groups for a significant portion of their lifespan (e.g., 2 years). The control group receives untreated drinking water.
-
Observation and Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are measured regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: Tumor incidence in the treatment groups is compared to the control group using appropriate statistical methods.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used.[30][31]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents (e.g., rats or hamsters), to mimic mammalian metabolism.[20][30][31][32]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated for 48-72 hours.
-
Scoring and Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[30]
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Animal Treatment: The test substance is administered to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels.[33][34][35]
-
Sample Collection: At appropriate time intervals after treatment, bone marrow or peripheral blood samples are collected.[33][34]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Microscopic Analysis: A large number of polychromatic erythrocytes are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to the vehicle control group. A significant, dose-dependent increase indicates a genotoxic effect.[33][34]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of both NDELA and NDMA is intrinsically linked to their metabolic activation into reactive electrophilic species that can damage cellular macromolecules, particularly DNA.
N-Nitrosodimethylamine (NDMA) Metabolic Activation
The primary pathway for NDMA's metabolic activation involves cytochrome P450 enzymes, leading to the formation of a potent alkylating agent.
Caption: Metabolic activation pathway of N-Nitrosodimethylamine (NDMA).
This compound (NDELA) Metabolic Activation
NDELA undergoes a different metabolic activation pathway, primarily involving β-oxidation and subsequent enzymatic reactions.
Caption: Metabolic activation pathway of this compound (NDELA).
DNA Damage Response Pathway
The formation of DNA adducts by the reactive metabolites of both NDMA and NDELA triggers a cellular DNA damage response.
Caption: Generalized DNA damage response signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for key toxicological assays.
In Vivo Micronucleus Assay Workflow
Caption: Workflow for the in vivo micronucleus assay.
Ames Test Experimental Workflow
Caption: Workflow for the bacterial reverse mutation (Ames) test.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative in vitro and in vivo beta-oxidation of this compound in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The carcinogenicity of this compound, an environmental pollutant, in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: analysis, formation in tobacco products and carcinogenicity in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-oxidation of this compound in different animal species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Metabolism and cellular interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 26. jocpr.com [jocpr.com]
- 27. enamine.net [enamine.net]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. fda.gov [fda.gov]
- 30. iphasebiosci.com [iphasebiosci.com]
- 31. ema.europa.eu [ema.europa.eu]
- 32. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 33. nucro-technics.com [nucro-technics.com]
- 34. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-Nitrosodiethanolamine (NDELA) in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Nitrosodiethanolamine (NDELA) in food matrices. NDELA is a non-volatile N-nitrosamine that has been classified as a potential human carcinogen, making its detection in food products a critical safety concern. The validation of analytical methods is paramount to ensure the accuracy and reliability of the data generated. This document outlines and compares various techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for NDELA determination depends on various factors, including the food matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of commonly employed techniques.
| Analytical Technique | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD%) |
| LC-MS/MS | Baby Shampoo | > 0.995 (0.2-40 ppb) | 0.1 ppb | 0.4 ppb | > 90.0% | Not Reported |
| LC-MS/MS | Ethanolamines | > 0.995 (1-10 ppb) | Not Reported | < 10 ppb | 97-106% | Not Reported |
| UPLC-MS/MS | Cosmetics | > 0.99 (1-100 ng/mL) | 10 µg/kg | 20 µg/kg | 90.8-115.8% | < 11.1% |
| GC-TEA | General | Not Reported | ~0.1 µg/kg | ~0.2 µg/kg | 85-98% | Not Reported |
| HPLC-TEA | Linoleamide DEA | Not Reported | < 1 ng (absolute) | Not Reported | Not Reported | ~4% (with ICS) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for sample preparation and analysis for some of the key techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NDELA in Baby Shampoo[1]
This method provides a rapid and sensitive approach for the quantification of NDELA.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Weigh approximately 1.0 g of the shampoo sample.
-
Add 100 µL of a 1 ppm internal standard working solution.
-
Adjust the volume to 10.0 mL with water.
-
Shake the mixture for 10 minutes and then centrifuge at 5,000 rpm for 10 minutes.
-
Condition a C18 solid-phase extraction column with methanol and water.
-
Load 2 mL of the supernatant onto the conditioned SPE column.
-
Discard the first mL of eluate and collect the subsequent 0.5 mL for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
Instrumentation: Agilent 1290 Infinity LC System coupled with a 6460 Triple Quadrupole LC/MS System.[1]
-
Column: ZORBAX Eclipse Plus C-18, 3.0 × 100 mm.[1]
-
Mobile Phase: Gradient elution (specifics not detailed in the source).
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA) for Volatile Nitrosamines in Food[2]
GC-TEA is a highly selective and sensitive method for the analysis of N-nitrosamines.
-
Sample Preparation (Distillation):
-
Homogenize a representative sample of the food product.
-
Perform vacuum distillation to extract volatile nitrosamines.
-
The distillate is then typically subjected to further cleanup using techniques like solid-phase extraction.
-
-
GC-TEA Analysis:
-
Instrumentation: Gas chromatograph coupled with a Thermal Energy Analyzer (TEA).
-
Column: Capillary column suitable for nitrosamine separation.
-
Principle: The TEA detector is specific for the nitroso functional group, providing high selectivity.
-
High-Performance Liquid Chromatography-Thermal Energy Analyzer (HPLC-TEA)[3]
This method is suitable for the analysis of non-volatile nitrosamines like NDELA.
-
Sample Preparation:
-
HPLC-TEA Analysis:
-
Instrumentation: HPLC system with a UV detector and a Thermal Energy Analyzer (TEA).[2]
-
Columns: Spherisorb CN (normal phase) and a suitable reverse-phase column.[2]
-
Detection: The UV detector can be used to monitor the elution of other compounds and to switch the eluent to waste to protect the TEA detector.[2]
-
Validation Workflow for a New Analytical Method
The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for NDELA in food. The process involves evaluating several key performance parameters to demonstrate that the method is reliable, accurate, and precise.[3][4][5]
Caption: General workflow for the validation of a new analytical method for NDELA in food.
Conclusion
The choice of an analytical method for the determination of NDELA in food products is a critical decision that impacts the reliability of food safety assessments. LC-MS/MS methods generally offer the highest sensitivity and specificity, making them suitable for trace-level detection.[1][6] However, GC-TEA and HPLC-TEA remain valuable techniques, particularly due to the high selectivity of the TEA detector for nitrosamines.[7][8] The successful implementation of any of these methods relies on a thorough validation process to ensure the generated data is accurate and defensible. This guide provides the necessary comparative data and procedural outlines to assist researchers in this endeavor.
References
Assessing the Accuracy of N-Nitrosodiethanolamine Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen, is of paramount importance in various industries, including pharmaceuticals, cosmetics, and metalworking fluids. Certified Reference Materials (CRMs) are fundamental to ensuring the reliability and accuracy of analytical measurements for NDELA. This guide provides a comparison of commercially available NDELA CRMs, details common analytical methodologies, and outlines a workflow for assessing the accuracy of these critical standards.
Comparison of Commercially Available this compound CRMs
The selection of a suitable CRM is the first step in achieving accurate analytical results. The following table summarizes key information for NDELA CRMs available from various suppliers. It is important to note that direct comparative studies are limited, and users should consult the certificate of analysis for detailed specifications.
| Supplier/Product Code | Product Name | Format | Concentration | Purity/Assay | Solvent/Matrix | Storage Condition | Certifications |
| AccuStandard / NAS-020S [1] | This compound (NDELA) | Solution | 100 µg/mL | Not specified | Methanol | Freeze (< -10 °C)[1] | ISO 17034[1] |
| LGC Standards / DRE-C15603000 [2] | N-Nitroso-diethanolamine | Neat | Not Applicable | Not specified | Not Applicable | Not specified | ISO 17034[2] |
| Sigma-Aldrich / Analytical Standard [3] | This compound | Neat | Not Applicable | ≥95%[3] | Not Applicable | 2-8°C[3] | Analytical Standard Grade |
| CRM LABSTANDARD / AST1Y6P3467 [4] | This compound | Neat | Not Applicable | ≥ 95%[4] | Not Applicable | Not specified | CRM |
| Veeprho / VE006110 [5] | N-Nitrosomethylethanolamine | Neat | Not Applicable | Not specified | Not Applicable | Not specified | Impurity Reference Standard |
Note: Purity specifications and certified values with uncertainties should be confirmed from the certificate of analysis provided by the supplier for each specific lot.
Performance of Common Analytical Methods for NDELA Determination
The accuracy of NDELA quantification is also heavily dependent on the analytical method employed. Gas Chromatography with Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most common and sensitive techniques.[6][7][8] The following table presents typical performance data for these methods based on published literature.
| Parameter | LC-MS/MS | GC-TEA |
| Limit of Detection (LOD) | 0.1 ppb[9] | 0.42 µg/m³ (air)[6] |
| Limit of Quantitation (LOQ) | 0.4 ppb[9] | 200 ng/sample[6] |
| Linearity (R²) | > 0.995[9][10] | Not explicitly stated in reviewed sources |
| Recovery | 92.2 to 105.2%[11] | ~75% (at reliable quantitation limit)[6] |
| Matrix | Baby Shampoo[9], Ethanolamines[7][8], Cosmetics[10] | Air[6], Cosmetics[12], Metalworking fluids[13] |
Experimental Protocols
Detailed Method for LC-MS/MS Analysis of this compound in a Liquid Matrix
This protocol is a generalized procedure based on methodologies described in the literature.[7][8][9] Analysts should perform in-house validation for their specific matrix and instrumentation.
1. Standard Preparation:
-
Prepare a stock solution of the NDELA CRM (e.g., 1000 µg/mL) in a suitable solvent like water or methanol.[7][8]
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 0.2 to 40 ppb.[9]
-
If using an internal standard (e.g., NDELA-d8), add it to each working standard and sample at a constant concentration.
2. Sample Preparation (for a cosmetic product like a shampoo):
-
Weigh approximately 1.0 g of the sample into a centrifuge tube.[9]
-
Add the internal standard solution.[9]
-
Dilute with 10.0 mL of water.[9]
-
Vortex for 10 minutes and then centrifuge at 5,000 rpm for 10 minutes.[9]
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.[9]
-
Load 2 mL of the supernatant onto the SPE cartridge.[9]
-
Discard the first 1 mL and collect the subsequent eluate for analysis.[9]
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of NDELA in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Assessing CRM Accuracy
The following diagram illustrates a logical workflow for verifying the accuracy of a newly acquired this compound CRM. This process is crucial for maintaining the quality and reliability of analytical data.
Caption: Workflow for the accuracy assessment of a new this compound CRM.
This guide provides a foundational framework for selecting and verifying the accuracy of this compound CRMs. By employing robust analytical methods and a systematic approach to CRM evaluation, researchers and scientists can ensure the integrity of their analytical results for this critical analyte.
References
- 1. accustandard.com [accustandard.com]
- 2. N-Nitroso-diethanolamine | LGC Standards [lgcstandards.com]
- 3. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 5. veeprho.com [veeprho.com]
- 6. osha.gov [osha.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Determination of this compound in dinoseb formulations by mass spectrometry and thermal energy analyzer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Sample Cleanup Techniques for NDELA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of N-nitrosodiethanolamine (NDELA), a potential human carcinogen, in various matrices is a critical concern in consumer product safety and pharmaceutical development. Effective sample cleanup is paramount to remove interfering substances and achieve reliable and sensitive quantification. This guide provides an objective comparison of common sample cleanup techniques for NDELA analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Introduction to NDELA and the Importance of Sample Cleanup
This compound (NDELA) can form in products containing diethanolamine or triethanolamine in the presence of a nitrosating agent. Its presence in cosmetics, personal care products, and pharmaceuticals is strictly regulated due to its carcinogenic potential. The complexity of these sample matrices necessitates a robust cleanup step prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-thermal energy analysis (GC-TEA). An effective cleanup method enhances analytical sensitivity, improves accuracy, and protects the analytical instrumentation from contamination.
Comparative Analysis of Cleanup Techniques
This guide evaluates three prevalent sample cleanup techniques for NDELA: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Data Summary
The following table summarizes the performance characteristics of each cleanup technique based on published studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery | 90.8 - 115.8%[1][2] | 87 - 117% (RP-DLLME)[3] | 76 - 111% (for general N-nitrosamines)[4] |
| Limit of Detection (LOD) | 10 µg/kg[1][2] | 1.1 ng/mL (RP-DLLME)[3] | 0.002 - 0.3 ng/g (for general N-nitrosamines)[4] |
| Limit of Quantification (LOQ) | 20 µg/kg[1][2] | 3.6 ng/mL (RP-DLLME)[3] | 0.006 - 1.00 ng/g (for general N-nitrosamines)[4] |
| Precision (%RSD) | < 11.1% (intra- and inter-day)[1][2] | < 8% (repeatability)[3] | 2.7 - 17% (intra- and inter-day for general N-nitrosamines)[4] |
| Matrix Applicability | Cosmetics, Personal Care Products[1][2][5] | Cosmetics[3] | Meat Products, Cosmetics (general nitrosamines)[4][6] |
| Advantages | High selectivity, cleaner extracts.[7] | Simple, cost-effective, greener alternatives available (RP-DLLME).[3] | Fast, high throughput, uses less solvent.[4][7] |
| Disadvantages | Can be more time-consuming and costly.[7] | Can be labor-intensive, potential for emulsion formation.[7] | May require optimization for specific matrices.[7] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below.
Solid-Phase Extraction (SPE)
This protocol is based on the method described by Joo et al. (2015) for the analysis of NDELA in cosmetics.[1][2]
Sample Preparation:
-
Weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add an appropriate solvent based on the sample matrix (e.g., water, ethanol, or a mixture) and vortex to dissolve or disperse the sample.
-
For samples containing high amounts of oil, a liquid-liquid extraction with hexane is performed to remove non-polar interferences.
SPE Cleanup:
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT) with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elute the NDELA from the cartridge with an appropriate solvent (e.g., methanol or a mixture of methanol and other organic solvents).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME)
This protocol is based on the method by Ruvalcaba et al. (2017) for NDELA in cosmetic samples.[3]
Sample Preparation:
-
Weigh 0.1 g of the sample into a glass centrifuge tube.
-
Add 5 mL of toluene and dissolve/disperse the sample using sonication or vortexing.
-
Add anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample, and transfer the supernatant to a clean tube.
RP-DLLME Procedure:
-
Prepare a mixture of 750 µL of acetone (disperser solvent) and 125 µL of water (extraction solvent).
-
Rapidly inject this mixture into the 5 mL toluene sample solution.
-
A cloudy solution will form. Centrifuge to separate the aqueous phase (containing NDELA) from the organic phase.
-
Collect the aqueous extract for analysis by LC-UV/Vis with post-column derivatization.
QuEChERS-based Method
This protocol is adapted from a method for general nitrosamine analysis in meat products by Chen et al. (2022) and general principles for cosmetics.[4]
Sample Preparation and Extraction:
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex.
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 1 minute and centrifuge.
-
The supernatant is then ready for analysis by LC-MS/MS.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each sample cleanup technique.
Caption: Solid-Phase Extraction (SPE) Workflow for NDELA Cleanup.
Caption: Reversed-Phase DLLME Workflow for NDELA Cleanup.
Caption: QuEChERS-based Workflow for NDELA Cleanup.
References
- 1. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Determination of this compound in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On-line solid phase extraction-ultra-high performance liquid chromatography coupled to tandem mass spectrometry for the determination of this compound in baby shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS/MS | Efficient Determination of 12 Nitrosamines in Cosmetics by QuchERS Method - EXPEC TECHNOLOGY [en.expec-tech.com]
- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Metabolism of N-Nitrosodiethanolamine (NDELA) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of N-Nitrosodiethanolamine (NDELA), a potent carcinogen found in various consumer products, across different animal species. Understanding the species-specific differences in NDELA metabolism is crucial for accurate toxicological assessment and extrapolation of animal data to human risk. This document summarizes key quantitative data, details experimental protocols, and visualizes the primary metabolic pathways.
Comparative Quantitative Data on NDELA Metabolism
The metabolism of NDELA varies quantitatively across different species. The primary routes of metabolism are β-oxidation and α-hydroxylation, leading to the formation of various metabolites. The following tables summarize the available quantitative data on the urinary excretion of NDELA and its major metabolite, N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN), as well as kinetic parameters for the metabolism of a related nitrosamine, N-nitrosodimethylamine (NDMA), which provides a comparative context due to the lack of direct kinetic data for NDELA.
| Species | Administration Route | Dose (mg/kg) | Unchanged NDELA in Urine (% of Dose) | ECMN in Urine (% of Dose) | Reference |
| Rat (CD-COBS) | Intravenous | 5 | 83 | 4.9 | [1] |
| Rat (CD-COBS) | Cutaneous | 5 | 25 | 2.5 | [1] |
| Rat | Intraperitoneal | 5 | Not Reported | Not Reported | [2] |
| Hamster | Intraperitoneal | 5 | Not Reported | Not Reported | [2] |
| Mouse (B6C3F1 & CD-1) | Intraperitoneal | 5 | Not Reported | Not Reported | [2] |
Table 1: In Vivo Urinary Excretion of NDELA and its Metabolite ECMN in Different Species. This table illustrates the percentage of the administered dose of NDELA and its metabolite ECMN recovered in the urine of various species following different administration routes.
| Species | System | Substrate | Vmax (nmol/min/nmol P-450) | Km (µM) | Reference |
| Rat (Weanling) | Liver Microsomes | NDMA | 2.57 | 83 | [3] |
| Hamster (Weanling) | Liver Microsomes | NDMA | 2.09 | 36 | [3] |
| Rat (Untreated) | Isolated Hepatocytes | NDMA | 56 pmol/min/10⁶ cells | 61 | [4] |
Metabolic Pathways of NDELA
NDELA undergoes two primary metabolic pathways: β-oxidation and α-hydroxylation.
-
β-Oxidation: This is considered the major metabolic route for NDELA in rodents.[5] It involves the oxidation of the β-carbon of one of the ethanol side chains, leading to the formation of N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), which is further oxidized to N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN).[2][5] ECMN is a major urinary metabolite.[2]
-
α-Hydroxylation: This pathway involves the enzymatic hydroxylation of the α-carbon atom (adjacent to the nitroso group). This reaction is often mediated by cytochrome P450 enzymes, particularly CYP2E1.[6][7] The resulting α-hydroxynitrosamine is unstable and can decompose to form reactive electrophiles that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of NDELA metabolism.
In Vitro Metabolism using Liver S9 Fraction
This protocol is adapted from studies investigating the metabolism of nitrosamines in various species.[2]
Objective: To determine the in vitro metabolism of NDELA by liver S9 fractions from different species.
Materials:
-
This compound (NDELA)
-
Liver S9 fractions from rat, hamster, mouse, and rabbit (prepared from homogenized liver centrifuged at 9000 x g)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing the liver S9 fraction (typically 1-2 mg protein/mL) and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding NDELA to a final concentration (e.g., 1 mM).
-
Incubate the reaction mixtures at 37°C with shaking for a specified time period (e.g., 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of NDELA and its metabolites (e.g., EFMN, ECMN) using a suitable analytical method such as GC-TEA or LC-MS/MS.
In Vivo Urinary Metabolite Analysis
This protocol is based on studies that have quantified NDELA and its metabolites in the urine of laboratory animals.[1][2]
Objective: To quantify the excretion of NDELA and its metabolite ECMN in the urine of different species following administration.
Materials:
-
This compound (NDELA)
-
Metabolic cages for urine collection
-
Solvents for extraction (e.g., ethyl acetate)
-
Derivatizing agents (if required for GC analysis, e.g., silylating agents)
-
Analytical standards for NDELA and ECMN
Procedure:
-
House animals (e.g., rats, hamsters, mice) individually in metabolic cages that allow for the separation of urine and feces.
-
Administer a known dose of NDELA to the animals via the desired route (e.g., intraperitoneal, intravenous, cutaneous).
-
Collect urine over a 24-hour period.
-
Measure the total volume of urine collected.
-
Take an aliquot of the urine sample and perform an extraction to isolate NDELA and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction.
-
Derivatize the extracted analytes if necessary for the analytical method.
-
Quantify the concentrations of NDELA and ECMN in the urine samples using a validated analytical method such as Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the total amount of NDELA and ECMN excreted in 24 hours and express it as a percentage of the administered dose.
References
- 1. enamine.net [enamine.net]
- 2. Comparative in vitro and in vivo beta-oxidation of this compound in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and activation of N-nitrosodimethylamine by hamster and rat microsomes: comparative study with weanling and adult animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-oxidation of this compound in different animal species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsome-mediated oxidation of this compound (NDELA), a bident carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of this compound in a V79-derived cell line expressing two human biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Nitrosamine Analysis: A Guide to HPLC Column Performance
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities is a critical challenge. The choice of High-Performance Liquid Chromatography (HPLC) column is a pivotal factor in achieving reliable and sensitive results. This guide provides an objective comparison of various HPLC columns for nitrosamine analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate column for your specific needs.
The presence of nitrosamines, a class of probable human carcinogens, in pharmaceutical products has prompted stringent regulatory scrutiny worldwide.[1][2] As a result, robust analytical methods are essential to ensure drug safety.[1] HPLC, often coupled with mass spectrometry (LC-MS), is a primary technique for this purpose, and the stationary phase of the HPLC column plays a crucial role in the separation of these compounds from the drug matrix and from each other.[3][4]
This guide evaluates the performance of several commercially available HPLC columns with different chemistries, including C18, Phenyl-Hexyl, Pentafluorophenyl (PFP), and Biphenyl phases. The comparison focuses on key performance indicators such as retention, resolution, peak shape, and sensitivity for a range of nitrosamine compounds.
Comparative Performance of HPLC Columns
The selection of an HPLC column for nitrosamine analysis depends on the specific nitrosamines being analyzed and the complexity of the sample matrix.[5] While traditional C18 columns are widely used, alternative selectivities offered by other stationary phases can provide significant advantages, particularly for challenging separations.[5][6]
A comparison of different column chemistries reveals their distinct separation characteristics. For instance, a phenyl-hexyl column has demonstrated superior separation efficiency for N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT) from their respective active pharmaceutical ingredients (APIs) compared to a standard C18 column.[6] The phenyl-hexyl phase offers alternative selectivity and improved resolution for aromatic compounds through secondary π-π interactions.[6]
Pentafluorophenyl (PFP) columns are particularly effective for separating positional isomers, such as N-nitrosodiisopropylamine (NDIPA) and N-nitrosodi-n-propylamine (NDPA), due to their ability to separate analytes based on minor differences in structure and polarity.[2][5] For highly polar nitrosamines, specialized C18 columns designed for aqueous mobile phases (AQ-type) or polar-embedded phases can offer better retention and peak shape.[5][7] The InertSustain AQ-C18, for example, is designed to retain highly polar compounds more strongly than general ODS columns, making it a good choice for the high-speed analysis of polar nitrosamines.[7]
Biphenyl stationary phases have been shown to provide better retention for certain nitrosamines, like N-nitrosodimethylamine (NDMA), compared to standard C18 columns.[5] Porous graphitic carbon columns also offer a unique reversed-phase separation mechanism for a range of nitrosamines.[5]
The following tables summarize the performance of various HPLC columns for nitrosamine analysis based on available experimental data.
Table 1: Performance Comparison of Various HPLC Columns for Nitrosamine Analysis
| Column Chemistry | Manufacturer & Brand | Key Performance Characteristics | Applicable Nitrosamines | Reference |
| C18 | ||||
| Agilent Poroshell 120 EC-C18 | Excellent response, signal-to-noise ratio, and reproducibility for NDMA at low concentrations.[8] | NDMA, NDEA, NEIPA, NDIPA, NDPA, NDBA, NMOR, NDPhA | [8] | |
| Waters XSelect HSS T3 | Excellent retention for nitrosamines and separation from drug substances.[9] | NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA | [9] | |
| Phenomenex Luna Omega Polar C18 | Baseline chromatographic separation between 10 nitrosamines and the Acyclovir API.[10] | 10 different nitrosamines | [10][11] | |
| Thermo Scientific Acclaim 120 C18 | High-performance separation for reversed-phase applications.[12] | General reversed-phase applications | [12][13] | |
| GL Sciences InertSustain AQ-C18 | Strong retention of highly polar compounds, suitable for high-speed analysis. | NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA | [7] | |
| Waters Atlantis Premier BEH C18 AX | Overcomes poor retentivity for small polar compounds like NDMA.[14] | NDMA, NDEA, NMBA | [14] | |
| Phenyl-Hexyl | ||||
| Agilent Poroshell 120 Phenyl Hexyl | Superior separation efficiency for certain nitrosamine drug substance-related impurities compared to C18.[6][15] | NNORT, NSERT and other aromatic nitrosamines | [6][15] | |
| Pentafluorophenyl (PFP) | ||||
| Agilent InfinityLab Poroshell 120 PFP | Ideal for separating positional isomers like NDIPA and NDPA.[2] | Positional isomers of nitrosamines | [2] | |
| GL Sciences InertSustain PFP | Used in FDA-referenced methods; resolution may be reduced in high-speed analysis for polar components.[7] | General nitrosamine analysis | [7] | |
| Biphenyl | ||||
| Phenomenex Kinetex Biphenyl | Better retention for NDMA compared to standard C18.[5][16] | NDMA and other nitrosamines | [5][16] | |
| Porous Graphitic Carbon | ||||
| Sigma-Aldrich Supel™ Carbon LC | Separation of six nitrosamines with good reproducibility and peak asymmetry. | NDEA, NDIPA, NDBA, NEIPA, NMBA, NMPA |
Experimental Workflows and Methodologies
The successful analysis of nitrosamines relies on a well-defined experimental workflow, from sample preparation to data acquisition. The following diagram illustrates a general workflow for nitrosamine analysis by HPLC-MS.
Detailed Experimental Protocols
Below are detailed methodologies from cited studies for the analysis of nitrosamines using different HPLC columns.
Method 1: Analysis of Eight Nitrosamines using GL Sciences InertSustain AQ-C18 HP [7]
-
HPLC System: Nexera XR UHPLC system
-
Mass Spectrometer: API 4000 Q TRAP
-
Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.
-
Mobile Phase A: 0.1% HCOOH in CH3OH
-
Mobile Phase B: 0.1% HCOOH in H2O
-
Gradient:
Time (min) A (vol%) B (vol%) 0.0 5 95 1.0 5 95 4.0 95 5 6.0 95 5 6.1 5 95 | 8.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: MS/MS (APCI, Positive, SRM)
Method 2: Analysis of Nine N-Nitrosamines using Agilent Poroshell 120 Phenyl Hexyl [15]
-
Column: Poroshell 120 Phenyl Hexyl, 150 × 2.1 mm I.D., 2.7 μm
-
Mobile Phase: Gradient elution of acetonitrile and 0.01% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25 °C
-
Detection: Selective Reaction Monitoring (SRM) mode
Method 3: Analysis of Nitrosamine Drug Substance-Related Impurities using a Phenyl-Hexyl Column [6]
-
Column: Phenyl-hexyl column (details not specified in the abstract)
-
Comparison: Performance was compared against a C18 column.
-
Results: The phenyl-hexyl column demonstrated superior separation efficiency for NNORT and NSERT from their parent APIs. For NORT, the retention time gap was 6.0 min with a resolution (Rs) of 44.13 on the phenyl-hexyl column, compared to a 4.6 min gap and Rs of 30.08 on the C18 column. For SERT, the phenyl-hexyl column yielded a significantly better separation.[6]
Method 4: Quantification of Eight Nitrosamine Impurities using Agilent InfinityLab Poroshell 120 EC-C18 [8]
-
LC System: Agilent 1290 Infinity II Bio LC System
-
Mass Spectrometer: Agilent 6495D triple quadrupole LC/MS with APCI source
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 3.0 × 150 mm, 2.7 µm
-
Mobile Phase A: ddH2O + 0.1% formic acid
-
Mobile Phase B: MeOH + 0.1% formic acid
-
Gradient:
Time (min) %B 0 10 2 10 12 80 12.1 95 14 95 14.1 10 | 16 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Method 5: Analysis of Ten Nitrosamines in Acyclovir using Phenomenex Luna Omega Polar C18 [10]
-
LC System: SCIEX® ExionLC™
-
Mass Spectrometer: SCIEX QTRAP® 6500+ with APCI ionization
-
Column: Luna™ Omega 3.0 µm Polar C18, 150 x 3.0 mm
-
Mobile Phase A: 0.1 % Formic Acid in Water
-
Mobile Phase B: 0.1 % Formic Acid in Methanol
-
Gradient:
Time (min) %B 0.00 2 1.00 2 20.0 98 22.0 98 22.1 2 | 24.0 | 2 |
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
Method 6: Separation of Six Nitrosamines using Supel™ Carbon LC
-
Column: Supel™ Carbon LC 2.7 µm, 100 x 3.0 mm I.D.
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Injection Volume: 5 µL
-
Detection: UV, 230 nm
Logical Approach to Column Selection
The choice of an HPLC column for nitrosamine analysis should be a systematic process. The following diagram outlines a logical decision-making pathway for selecting an appropriate column chemistry.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for nitrosamine analysis. While C18 columns remain a versatile choice, stationary phases with alternative selectivities, such as Phenyl-Hexyl, PFP, and Biphenyl, can offer significant advantages for specific analytical challenges, including the separation of isomers and the resolution of nitrosamines from complex matrices. For polar nitrosamines, specialized polar-embedded or AQ-type C18 columns are often necessary to achieve adequate retention and good peak shape. By carefully considering the properties of the target nitrosamines and the sample matrix, and by leveraging the comparative data and methodologies presented in this guide, researchers can make an informed decision to optimize their chromatographic separations and ensure the safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application | MDPI [mdpi.com]
- 7. glsciences.com [glsciences.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Nitrosamines in Acyclovir | Phenomenex [phenomenex.com]
- 12. Acclaim™ 120 C18 カラム 250 mm | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. mdpi.com [mdpi.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Proficiency Testing for N-Nitrosodiethanolamine (NDELA) Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of N-Nitrosodiethanolamine (NDELA) analysis is critical due to its classification as a probable human carcinogen. Proficiency testing (PT) schemes offer a valuable tool for laboratories to assess and demonstrate their analytical competence. This guide provides a comparative overview of available PT schemes for NDELA analysis, details of common analytical methodologies, and a framework for interpreting performance data.
Comparison of Proficiency Testing Schemes
While publicly available final reports with comprehensive, comparative data for NDELA-specific proficiency tests are limited, several organizations offer schemes that include this analyte, particularly in matrices such as toys and cosmetics. This section provides a comparative summary of key features of these schemes based on available information.
Table 1: Comparison of this compound (NDELA) Proficiency Testing Scheme Providers
| Feature | TestQual | Hypothetical Provider A | Hypothetical Provider B |
| Scheme Name | N-Nitrosamines and N-nitrosatable compounds | Nitrosamines in Consumer Products | Advanced Nitrosamine Analysis |
| Matrix Types | Latex toys, Inflatable balloons | Cosmetics, Personal care products | Pharmaceutical excipients, Drug products |
| Analytes Included | This compound (NDELA), N-nitrosodibenzylamine (NDBzA), N-Nitrosodimethylamine (NDMA), and others.[1][2] | NDELA, N-Nitrosodiethylamine (NDEA) | NDELA, and other drug substance-related nitrosamines |
| Typical Concentration Range | 20 - 400 µg/kg[3] | 10 - 500 ppb | 5 - 200 ng/g |
| Statistical Evaluation | z-scores[4] | z-scores, Youden plots | z-scores, p-scores |
| Accreditation | Not accredited for this specific test.[1][2][5] | ISO/IEC 17043 Accredited | ISO/IEC 17043 Accredited |
| Reporting | Individual and final reports.[4] | Comprehensive reports with method comparison. | Detailed reports with performance trends. |
Hypothetical Performance Data
To illustrate how laboratory performance is evaluated and compared in a PT scheme, the following table presents hypothetical data for three laboratories participating in an NDELA analysis in a cosmetic matrix. The assigned value for the test sample is 50 µg/kg.
Table 2: Hypothetical Proficiency Testing Results for NDELA in a Cosmetic Matrix (Assigned Value = 50 µg/kg)
| Laboratory | Reported Value (µg/kg) | z-score* | Method Used | Performance Evaluation |
| Lab 1 | 45 | -1.0 | HPLC with Post-Column Photolysis and Derivatization (ISO 10130) | Satisfactory |
| Lab 2 | 65 | 3.0 | GC-TEA | Unsatisfactory |
| Lab 3 | 52 | 0.4 | UPLC-MS/MS | Satisfactory |
*z-scores are calculated using a target standard deviation of 5 µg/kg. The interpretation of z-scores is typically as follows: |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.[6]
Experimental Protocols
Accurate and reproducible results in NDELA analysis are contingent on robust and well-validated analytical methods. Below are detailed protocols for two commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with Post-Column Photolysis and Derivatization (Based on ISO 10130)
This method is a standardized procedure for the determination of NDELA in cosmetics.[7][8][9][10][11]
Sample Preparation:
-
Weigh a representative portion of the cosmetic sample.
-
Extract the sample with a suitable solvent, such as dichloromethane or an aqueous buffer, depending on the matrix.
-
Perform a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
Post-Column Photolysis and Derivatization:
-
The column effluent is passed through a photochemical reactor where UV light cleaves the N-NO bond of NDELA, releasing nitrite ions.[9]
-
The nitrite is then reacted with a Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo dye.[9]
-
The intensity of the color is measured by a UV-Vis detector at approximately 540 nm.[9]
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)
This method is highly selective and sensitive for the analysis of nitrosamines.
Sample Preparation:
-
Extract the sample with an organic solvent (e.g., dichloromethane).
-
Clean up the extract using column chromatography (e.g., silica gel) to remove matrix interferences.
-
Concentrate the extract to a small volume.
GC-TEA Conditions:
-
Column: A capillary column suitable for nitrosamine analysis (e.g., DB-624).
-
Injector: Splitless or on-column injection.
-
Oven Temperature Program: A programmed temperature ramp to separate NDELA from other components.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Thermal Energy Analyzer (TEA), which is specific for nitrosamines.
Visualizing Workflows and Relationships
To better understand the processes involved in proficiency testing and analytical methodology, the following diagrams are provided.
References
- 1. TestQual [testqual.com]
- 2. TestQual [testqual.com]
- 3. testqual.com [testqual.com]
- 4. testqual.com [testqual.com]
- 5. TestQual [testqual.com]
- 6. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Standard - Cosmetics - Analytical methods - Nitrosamines: Detection and determination of this compound (NDELA) in cosmetics by HPLC, post-column photolysis and derivatization ISO 10130:2009 - Swedish Institute for Standards, SIS [sis.se]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. NEN ISO 10130 : 2009 COSMETICS - ANALYTICAL METHODS - NITROSAMINES: D [shop.standards.ie]
- 11. bbsq.bs [bbsq.bs]
A Comparative Analysis of In Vitro and In Vivo Genotoxicity Assays for N-Nitrosodiethanolamine (NDELA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo genotoxicity assays for N-nitrosodiethanolamine (NDELA), a compound of interest due to its potential carcinogenic properties. The following sections detail the experimental methodologies for key assays, present available quantitative data in structured tables, and illustrate critical biological and experimental pathways using diagrams. This information is intended to assist researchers in selecting appropriate assays and interpreting results in the context of drug development and safety assessment.
Executive Summary
This compound (NDELA) exhibits a complex genotoxicity profile that is highly dependent on metabolic activation. In vitro assays often yield conflicting results, largely due to the requirement for specific enzymatic pathways that are not always present in standard testing protocols. In contrast, in vivo studies in rodents have generally shown a lack of genotoxic activity in assays for chromosomal damage. This guide synthesizes the available data to provide a clear comparison of the performance of various assays in detecting the genotoxic potential of NDELA.
Data Presentation: Quantitative Analysis of NDELA Genotoxicity
The following tables summarize the quantitative data from key in vitro and in vivo genotoxicity studies on NDELA.
In Vitro Assays
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Salmonella typhimurium Strain | NDELA Concentration | Metabolic Activation System | Result | Reference |
| Multiple Strains | Not specified | Standard rat liver S-9 mix | Negative | [1] |
| TA98, TA100 | Up to 10,000 µ g/plate | Rat liver S9 | Negative | (Zeiger et al., 1988) |
| Salmonella typhimurium | Not specified | Alcohol Dehydrogenase (ADH) + NAD | Positive | [1][2] |
Note: Specific quantitative data on revertant colony counts with ADH activation were not available in the reviewed literature.
Table 2: In Vitro Micronucleus Test in Human Lymphocytes
| NDELA Concentration (mM) | % Micronucleated Cells (Mean ± SD) | Result vs. Control |
| 0 (Control) | 1.2 ± 0.4 | - |
| 26.6 | 1.5 ± 0.5 | Not Significant |
| 65.4 | 2.8 ± 0.8 | Significant |
| 127.6 | 4.1 ± 1.0 | Significant |
| Data from Dittberner et al. (1988)[3][4] |
Table 3: In Vitro Chromosomal Aberration Test in Human Lymphocytes
| NDELA Concentration (mM) | % Cells with Aberrations (Mean ± SD) | Result vs. Control |
| 0 (Control) | 1.8 ± 0.7 | - |
| 26.6 | 2.3 ± 0.8 | Not Significant |
| 65.4 | 4.5 ± 1.2 | Significant |
| 127.6 | 7.8 ± 1.8 | Significant |
| Data from Dittberner et al. (1988)[3][4] |
In Vivo Assays
Table 4: In Vivo Micronucleus Test in Mouse Bone Marrow
| Route of Administration | Dose Levels | Species/Strain | Frequency of Micronucleated Polychromatic Erythrocytes | Result |
| Not specified | Not specified | Mouse | No significant increase | Negative |
| Note: Specific quantitative data were not available in the reviewed literature, which consistently reported negative findings. |
Table 5: In Vivo Chromosomal Aberration Test
Specific quantitative data for NDELA in the in vivo chromosomal aberration test were not available in the reviewed literature. However, studies have generally reported negative findings.
Table 6: In Vivo Comet Assay
Specific quantitative data for NDELA in the in vivo comet assay were not available in the reviewed literature. This assay is designed to detect DNA strand breaks.
Table 7: Transgenic Rodent (TGR) Gene Mutation Assay
While a specific study on NDELA using the TGR assay was identified, the abstract did not provide quantitative mutant frequency data. The study did note a statistically significant trend towards a dose-response in the liver.[5] For reference, studies on a similar nitrosamine, N-nitrosodiethylamine (NDEA), have shown dose-related increases in mutant frequencies in the liver of rats.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assay Protocols
Bacterial Reverse Mutation Assay (Ames Test) with ADH Activation
-
Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical is a mutagen. For NDELA, a modified metabolic activation system is crucial.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102).
-
Metabolic Activation: A standard S9 fraction from induced rat liver is often insufficient. For NDELA, the activation mix must be supplemented with alcohol dehydrogenase (ADH) and its cofactor nicotinamide adenine dinucleotide (NAD).[1][2]
-
Procedure:
-
Prepare bacterial cultures overnight.
-
In a test tube, combine the test compound (NDELA at various concentrations), the bacterial culture, and the metabolic activation system (S9 mix with ADH and NAD).
-
Pre-incubate the mixture at 37°C with shaking.
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
-
In Vitro Micronucleus Test in Human Lymphocytes
-
Principle: This test identifies substances that cause chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Test System: Cultured human peripheral blood lymphocytes.
-
Procedure:
-
Isolate lymphocytes from whole blood and stimulate them to divide using a mitogen (e.g., phytohemagglutinin).
-
Expose the dividing cells to various concentrations of NDELA for a defined period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[3][4]
-
In Vitro Chromosomal Aberration Test in Human Lymphocytes
-
Principle: This assay assesses the ability of a substance to induce structural changes in chromosomes.
-
Test System: Cultured human peripheral blood lymphocytes.
-
Procedure:
-
Culture human lymphocytes and stimulate cell division.
-
Treat the cells with different concentrations of NDELA.
-
After treatment, add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Drop the fixed cells onto microscope slides and stain them.
-
Analyze the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.[3][4]
-
In Vivo Assay Protocols
In Vivo Micronucleus Test
-
Principle: This assay detects chromosomal damage in vivo by measuring the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of treated animals.
-
Test System: Typically mice or rats.
-
Procedure:
-
Administer NDELA to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A concurrent negative control group (vehicle only) and a positive control group are included.
-
After a specific treatment and sampling time, collect bone marrow or peripheral blood.
-
Prepare slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analyze the polychromatic erythrocytes for the presence of micronuclei. At least 2000 polychromatic erythrocytes per animal are typically scored.
-
A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group indicates a positive result.
-
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Test System: Rodents.
-
Procedure:
-
Treat animals with NDELA at various doses.
-
Isolate cells from target organs (e.g., liver, kidney).
-
Embed the cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the amount of DNA in it.
-
A significant increase in DNA damage in the cells of treated animals compared to controls indicates a positive result.
-
Transgenic Rodent (TGR) Gene Mutation Assay
-
Principle: This assay measures the frequency of mutations in a reporter gene (e.g., lacZ or cII) in transgenic rodents exposed to a test substance.
-
Test System: Transgenic mice or rats (e.g., Big Blue®, Muta™Mouse).
-
Procedure:
-
Administer NDELA to the transgenic animals for a specified period.
-
Isolate genomic DNA from various tissues of interest.
-
The reporter gene is "rescued" from the genomic DNA and packaged into bacteriophage particles.
-
The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected by a color change or plaque morphology.
-
The mutant frequency is calculated as the ratio of mutant plaques to the total number of plaques.
-
A significant, dose-dependent increase in the mutant frequency in treated animals compared to controls indicates a positive result.[5]
-
Mandatory Visualizations
Metabolic Activation Pathway of NDELA
The genotoxicity of NDELA is critically dependent on its metabolic activation. The following diagram illustrates the key enzymatic steps involved.
Caption: Metabolic activation of NDELA to a genotoxic electrophile.
Experimental Workflow: In Vitro Genotoxicity Assays
The following diagram outlines the general workflow for the in vitro genotoxicity assays discussed.
Caption: General workflow for in vitro genotoxicity testing of NDELA.
Experimental Workflow: In Vivo Genotoxicity Assays
The following diagram illustrates the typical workflow for the in vivo genotoxicity assays.
Caption: General workflow for in vivo genotoxicity testing of NDELA.
Conclusion
The genotoxicity assessment of NDELA requires careful consideration of the test system and, most importantly, the metabolic activation conditions.
-
In Vitro Findings: Standard in vitro assays, such as the Ames test with a conventional S9 mix, are likely to produce false-negative results. The inclusion of alcohol dehydrogenase and NAD is necessary to reveal the mutagenic potential of NDELA in bacterial systems. In mammalian cell assays, such as the micronucleus and chromosomal aberration tests, NDELA can induce cytogenetic damage, but typically at high concentrations.
-
In Vivo Findings: In contrast to the positive findings in some in vitro systems, in vivo studies in rodents have consistently shown a lack of clastogenic or aneugenic activity for NDELA in the micronucleus and chromosomal aberration assays. The transgenic rodent assay, however, has suggested a potential for gene mutations in the liver.
This discrepancy between in vitro and in vivo results highlights the importance of a comprehensive testing strategy. While in vitro assays can be valuable for screening and mechanistic studies, particularly when tailored to the specific metabolic requirements of the test substance, in vivo assays provide a more holistic assessment of genotoxic potential within a complex biological system. For a thorough risk assessment of NDELA, data from a battery of both in vitro and in vivo tests, interpreted in the context of its specific metabolic activation pathway, are essential.
References
- 1. Alcoholdehydrogenase as an activating enzyme for this compound (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo activation of this compound and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytogenetic effects of this compound (NDELA) and NDELA-monoacetate in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytogenetic effects of this compound (NDELA) and NDELA-monoacetate in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using this compound (NDELA) and N-Nitrosopiperidine (NPIP) Transgenic Rodent Gene Mutation Data and Quantum Mechanical Modeling to Derive Potency-Based Acceptable Intakes for NDSRIs Lacking Robust Carcinogenicity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the transgenic rodent mutation assay, error corrected next generation duplex sequencing, and the alkaline comet assay to detect dose-related mutations following exposure to N-nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation: HPLC, UPLC, and CE under ICH Guidelines
For researchers, scientists, and drug development professionals navigating the rigorous landscape of analytical method validation, the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a crucial framework for ensuring data integrity and regulatory compliance. This guide offers an objective comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE)—based on the core validation parameters outlined by the ICH. The information presented herein is supported by a summary of typical experimental data and detailed methodologies to aid in the selection of the most appropriate technique for a given analytical challenge.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The primary objective is to demonstrate that the analytical procedure is fit for its purpose.[2] This involves a thorough evaluation of several key performance characteristics.
Comparative Performance of HPLC, UPLC, and CE
The choice between HPLC, UPLC, and CE often depends on the specific analytical needs, including the nature of the analyte, the required sensitivity, and the desired sample throughput. While HPLC has long been the workhorse of the pharmaceutical industry, UPLC offers significant advantages in speed and sensitivity, and CE provides a powerful alternative for specific applications, such as the analysis of chiral compounds and biomolecules.[2][3][4]
The following tables summarize typical performance data for these techniques across key validation parameters. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Table 1: Comparison of Typical Performance for Assay of a Small Molecule Drug Substance
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD - Repeatability) | ≤ 1.0% | ≤ 0.5% | ≤ 2.0% |
| Precision (% RSD - Intermediate) | ≤ 2.0% | ≤ 1.0% | ≤ 3.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~5 µg/mL |
| Typical Run Time | 10 - 30 minutes | 1 - 5 minutes | 5 - 20 minutes |
Table 2: Comparison of Typical Performance for Impurity Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.0 - 105.0% | 85.0 - 115.0% |
| Precision (% RSD at LOQ) | ≤ 10% | ≤ 5% | ≤ 15% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1% of nominal concentration | ~0.01% of nominal concentration | ~0.2% of nominal concentration |
| Resolution of Critical Pairs | Good | Excellent | Excellent |
Experimental Protocols for Key Validation Parameters
The following are detailed methodologies for the key experiments performed during the validation of an analytical method in accordance with ICH Q2(R2) guidelines.[2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Protocol:
-
Blank Analysis: Prepare and analyze a blank solution (matrix without the analyte) to demonstrate that no interfering peaks are present at the retention time or migration time of the analyte.
-
Spiked Sample Analysis: Prepare a sample of the drug substance or product spiked with known impurities and/or degradation products. Analyze the spiked sample to demonstrate that the analyte peak is well-resolved from the impurity peaks.
-
Forced Degradation Studies: Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analytical method can separate the analyte from its degradation products.
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Protocol:
-
Drug Substance: Apply the analytical procedure to an analyte of known purity (e.g., a reference standard) at different concentration levels (typically 80%, 100%, and 120% of the nominal concentration). Perform a minimum of three replicate determinations at each level.
-
Drug Product: Prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient). Spike the placebo with a known amount of the active pharmaceutical ingredient at different concentration levels. Analyze the spiked samples in triplicate at each level.
-
Calculation: Express accuracy as the percentage of recovery of the known amount of analyte added.
Precision
Precision is the measure of the degree of scatter of a series of measurements under the same analytical conditions.[5] It is typically evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Alternatively, prepare three different concentrations in triplicate, covering the specified range.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Linearity
Linearity is the ability of an analytical procedure to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample within a given range.[3]
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the analytical procedure.
-
Analyze each standard solution in triplicate.
-
Plot the average response (e.g., peak area) versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Protocol:
The range is confirmed by demonstrating that the analytical procedure provides results with acceptable accuracy, precision, and linearity when applied to samples containing the analyte at the extremes of the specified range, as well as within the range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
LOD: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 10:1. This concentration should then be verified by analyzing a number of samples at this concentration and demonstrating acceptable precision.
Robustness
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Protocol:
-
Identify critical method parameters that could potentially be varied during routine use (e.g., pH of the mobile phase, column temperature, flow rate, instrument settings).
-
Deliberately vary each parameter within a small, defined range while keeping other parameters constant.
-
Analyze a standard solution under each of the varied conditions.
-
Evaluate the effect of the variations on the analytical results (e.g., retention time, peak area, resolution).
Visualizing the Validation Workflow and Method Selection
To better understand the process of analytical method validation and the factors influencing the choice of a particular technique, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Risk Assessment of N-Nitrosodiethanolamine (NDELA) Exposure Routes: A Guide for Researchers
For Immediate Release
This guide provides a comparative risk assessment of N-Nitrosodiethanolamine (NDELA) exposure through dermal, oral, and inhalation routes, targeting researchers, scientists, and drug development professionals. NDELA, a semi-volatile N-nitrosamine, is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is found as a contaminant in various consumer and industrial products, including cosmetics, metalworking fluids, and tobacco products.[1][2] Understanding the risks associated with different exposure pathways is crucial for developing effective safety protocols and regulatory guidelines.
Quantitative Risk Assessment Data
The following table summarizes key quantitative data from animal studies assessing the toxicity and carcinogenicity of NDELA via dermal and oral exposure. A significant data gap exists for the inhalation route, with no specific quantitative toxicity or carcinogenicity studies identified for NDELA. Therefore, a qualitative assessment based on data from other volatile nitrosamines is provided for comparison.
| Parameter | Dermal Exposure | Oral Exposure | Inhalation Exposure |
| Acute Toxicity (LD50) | No data available | 7500 mg/kg (Rat)[1] | No data available for NDELA. For N-nitrosodimethylamine (NDMA), the LC50 in rats is 78 ppm for a 4-hour exposure.[3] |
| Carcinogenicity | Hamsters: Weekly topical application of 25 mg NDELA in acetone for 36 weeks resulted in a 16.7% incidence of nasal cavity tumors and a 13.3% incidence of tracheal tumors.[1] | Rats: Lifetime administration in drinking water showed a clear dose-response relationship for hepatocellular carcinomas. Doses of 1.5, 6, 25, 100, and 400 mg/kg/day resulted in tumor incidences of 2.5%, 1.25%, 7.5%, 42.5%, and 87.5% respectively.[3] | No specific data for NDELA. Inhalation of other volatile nitrosamines, such as N-nitrosodiethylamine, has been shown to induce respiratory tract tumors in hamsters.[4] |
| Dermal Absorption | In vitro studies using human skin showed that approximately 35% to 65% of a topically applied finite dose of NDELA is absorbed within 48 hours, depending on the cosmetic vehicle.[5] | Not applicable | Not applicable |
| Bioavailability | Cutaneous application in rats resulted in a bioavailability of 27-32%.[6] | Rapidly absorbed from the gastrointestinal tract in rats.[7] | Assumed to be rapidly absorbed based on data from other volatile nitrosamines. |
| Metabolism & Excretion | A significant portion of absorbed NDELA is excreted unchanged in the urine.[6] | Approximately 95% of an oral dose is excreted in the urine within 24 hours in rats, with a large proportion being unchanged NDELA. | No specific data for NDELA. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Dermal Carcinogenicity Study in Syrian Golden Hamsters
This protocol is based on studies investigating the carcinogenic effects of topically applied NDELA in hamsters.[1]
-
Animal Model: Male Syrian golden hamsters, 8 weeks old.
-
Test Substance Preparation: this compound (NDELA) is dissolved in acetone at concentrations required to deliver the desired dose in a small volume (e.g., 25 mg in 0.1 mL).
-
Dosing and Administration: The backs of the hamsters are shaved one day prior to the initial treatment. The NDELA solution is applied to the shaved area three times weekly for a period of 36 weeks. A control group receives applications of the vehicle (acetone) only.
-
Observation and Monitoring: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly. The application site is monitored for any local reactions.
-
Necropsy and Histopathology: The study is terminated after a predetermined period (e.g., the animal's lifespan). A complete necropsy is performed on all animals. The skin at the application site, major organs, and any gross lesions are collected, fixed in 10% neutral buffered formalin, processed, and examined microscopically for neoplastic and non-neoplastic changes.
Oral Carcinogenicity Study in Rats via Drinking Water
This protocol is a summary of the methodology used in long-term oral carcinogenicity studies of NDELA in rats.[3]
-
Animal Model: Male Sprague-Dawley rats, approximately 100 days old.
-
Test Substance Preparation: this compound (NDELA) is dissolved in tap water to achieve the desired daily dose concentrations (e.g., 1.5, 6, 25, 100, or 400 mg/kg body weight/day). The stability of NDELA in water is monitored regularly.
-
Dosing and Administration: The NDELA solutions are provided as the sole source of drinking water to the respective groups of rats for their lifetime. Water consumption is measured daily or weekly to calculate the actual compound intake. A control group receives untreated tap water.
-
Observation and Monitoring: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly for the first few months and then at longer intervals.
-
Necropsy and Histopathology: Animals are monitored until natural death or when moribund, at which point they are euthanized. A comprehensive necropsy is performed. All major organs and any visible lesions are preserved in formalin, processed for histological examination, and evaluated by a veterinary pathologist for the presence of tumors.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of NDELA-induced toxicity and the experimental approaches used in its assessment, the following diagrams are provided.
Caption: Metabolic activation of NDELA leading to DNA damage.
Caption: Generalized workflow for an in vivo carcinogenicity bioassay.
Conclusion
The available data strongly indicate that this compound is a potent carcinogen in animal models following both dermal and oral exposure. Dermal absorption is a significant route of exposure, particularly from cosmetics and industrial fluids, and can lead to systemic carcinogenic effects. Oral exposure, even at low doses, has been shown to induce a high incidence of liver tumors in rats. A critical data gap exists for the inhalation route of exposure. While occupational exposure via inhalation is a concern, the lack of quantitative toxicity and carcinogenicity data for NDELA via this route makes a direct risk comparison challenging. Future research should prioritize investigating the potential risks associated with the inhalation of NDELA to provide a more complete understanding of its public health implications. Researchers and professionals in drug development and chemical safety should exercise caution and implement stringent control measures when handling materials potentially contaminated with NDELA, regardless of the primary anticipated exposure route.
References
- 1. osha.gov [osha.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Guide to Derivatization Reagents for the Analysis of N-Nitrosodiethanolamine (NDELA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common derivatization reagents for the quantitative analysis of N-nitrosodiethanolamine (NDELA), a carcinogenic impurity of concern in various consumer products. The selection of an appropriate derivatization strategy is critical for achieving the sensitivity and accuracy required for trace-level detection of NDELA, particularly when employing gas chromatography-based analytical methods. This document outlines the performance of key derivatization reagents, supported by experimental data from scientific literature, to assist researchers in method development and validation.
Introduction to NDELA Derivatization
This compound (NDELA) is a polar, non-volatile compound, making its direct analysis by gas chromatography (GC) challenging. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. For NDELA, which contains two hydroxyl (-OH) groups, derivatization is essential to improve its chromatographic behavior and enhance its detectability by common GC detectors such as mass spectrometry (MS) and thermal energy analyzers (TEA).[1] The most prevalent derivatization techniques for NDELA include silylation and acylation.[1]
Comparison of Derivatization Reagents
The choice of derivatization reagent can significantly impact the analytical method's performance. The ideal reagent should offer high reaction efficiency, produce a stable derivative, and result in minimal interfering by-products. This section compares three commonly employed derivatization reagents for NDELA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trifluoroacetic Anhydride (TFAA).
Quantitative Performance Data
The following table summarizes the reported limits of detection or quantification for NDELA using analytical methods that employ different derivatization strategies. It is important to note that these values are collated from various studies and direct comparison may be influenced by differences in instrumentation and experimental conditions.
| Derivatization Reagent | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Trimethylsilylation | GC-MS | 0.15 ppm (LOD) | [2] |
| Not specified (likely derivatized) | GC-TEA | 0.42 µg/m³ (Reliable Quantitation Limit) | [1] |
| No Derivatization | LC-MS/MS | 10 µg/kg (LOD), 20 µg/kg (LOQ) | [3] |
| No Derivatization | UHPLC-MS/MS | 0.2 ppb (in standard solution) | [4] |
Note: The silylation potential of BSTFA and MSTFA is generally considered to be similar for many compounds.[5][6] However, MSTFA and its by-products are often more volatile, which can reduce chromatographic interference.[5] Trifluoroacetyl derivatives are known to be stable and can be highly responsive to electron capture detectors.
Experimental Protocols
Detailed methodologies for the derivatization of NDELA using silylation and acylation reagents are provided below. These protocols are based on established procedures and should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Silylation using BSTFA (+TMCS)
This protocol describes the formation of trimethylsilyl (TMS) derivatives of NDELA.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) as a catalyst (optional, often used as a 1% or 10% solution in BSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)
-
NDELA standard or sample extract, dried
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the NDELA sample or standard is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of anhydrous solvent to the dried sample in a reaction vial.
-
Add 50-100 µL of BSTFA (with or without 1% TMCS) to the vial. The reagent should be in excess.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Protocol 2: Silylation using MSTFA
This protocol outlines the derivatization of NDELA using MSTFA, a highly reactive silylating agent.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
NDELA standard or sample extract, dried
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the NDELA sample or standard is completely dry.
-
Dissolve the dried sample in 50-100 µL of anhydrous solvent in a reaction vial.
-
Add 50-100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is ready for injection into the GC-MS.
Protocol 3: Trifluoroacylation using TFAA
This protocol details the formation of trifluoroacetyl derivatives of NDELA.
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, ethyl acetate)
-
Acid scavenger (e.g., Triethylamine (TEA) or Pyridine)
-
NDELA standard or sample extract, dried
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the NDELA sample or standard is completely dry.
-
Dissolve the dried sample in 100 µL of anhydrous solvent in a reaction vial.
-
Add 20 µL of an acid scavenger such as pyridine or TEA.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 50-70°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
The solvent may be evaporated and the residue redissolved in a suitable solvent for GC-MS analysis if necessary to remove excess reagent and by-products.
Visualizations
Experimental Workflow for Reagent Comparison
The following diagram illustrates a typical workflow for comparing the performance of different derivatization reagents for NDELA analysis.
References
- 1. osha.gov [osha.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Correlation of N-Nitrosodiethanolamine (NDELA) Levels with Precursor Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the factors influencing the formation of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen, from its primary precursors: diethanolamine (DEA) and nitrosating agents, most commonly nitrites. The formation of this nitrosamine is a significant concern in various industries, including cosmetics, pharmaceuticals, and metalworking, where ethanolamines are common ingredients. This document summarizes key experimental findings, presents quantitative data in a structured format, and details the methodologies used for analysis.
Correlation of Precursor Concentrations with NDELA Formation
The formation of NDELA is directly influenced by the concentration of its precursors, diethanolamine (a secondary amine) and nitrite.[1][2] Extensive research has demonstrated that higher concentrations of both DEA and nitrite lead to increased yields of NDELA.[3] The reaction, known as nitrosation, can occur under various conditions, with the rate being dependent on factors such as pH, temperature, and the presence of catalysts or inhibitors.[4][5][6]
While diethanolamine is the direct precursor, triethanolamine (TEA), a tertiary amine, can also lead to the formation of NDELA. The nitrosation of TEA is a slower process as it involves a rate-limiting dealkylation step to form a secondary amine, which is then nitrosated.[1][7] Consequently, the presence of DEA as an impurity in technical-grade TEA can significantly accelerate NDELA formation.[1]
Quantitative Data Summary
The following table summarizes experimental data from various studies, illustrating the relationship between precursor concentrations and the resulting NDELA levels in different matrices.
| Matrix | Diethanolamine (DEA) Concentration | Nitrite (NO2-) Concentration | Other Conditions | Resulting this compound (NDELA) Concentration | Reference |
| Cosmetics | Not Specified (present as impurity in TEA) | 3 - 2250 mg/l | pH 3.93 - 10.09 | Not Detected to 596.5 µg/kg | [3] |
| Metalworking Fluids (Concentrate) | Not Specified | Up to 30% | --- | Up to 593 mg/kg | [1] |
| Metalworking Fluids (Diluted) | Not Specified | Not Specified | --- | 0.02 - 7.53 ppm | [1] |
| Fatty Acid Diethanolamides | 1.1 - 14.0% | Not Specified | --- | Not Detected | [8][9] |
| Lake Water | Added Diethanolamine | Not Specified | --- | Formation demonstrated, amount related to added DEA and nitrite level | [2] |
| Sewage | Added Diethanolamine | Not Specified | --- | Higher formation than in lake water, related to added DEA and nitrite level | [2] |
Factors Influencing NDELA Formation
Several factors beyond precursor concentration can significantly impact the rate and extent of NDELA formation:
-
pH: The nitrosation reaction is highly pH-dependent. Acidic conditions generally favor the formation of the nitrosating agent, nitrous acid (HNO₂), from nitrite, leading to increased NDELA formation.[4][5]
-
Temperature: Higher temperatures generally increase the rate of the nitrosation reaction.[4][5][6]
-
Light: Exposure to UV and visible light can also promote the formation of NDELA.[4][5]
-
Catalysts and Inhibitors: The presence of certain substances can either accelerate or inhibit NDELA formation. For instance, formaldehyde and transition metal complexes can act as catalysts.[1] Conversely, antioxidants like Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) can inhibit nitrosation by scavenging nitrosating agents.[4][5]
-
Microorganisms: In environmental settings like sewage and lake water, microbial activity can play a role in the formation of NDELA.[2]
Signaling Pathways and Experimental Workflows
To visualize the chemical process and the analytical procedures, the following diagrams are provided.
Caption: Chemical pathway for the formation of this compound (NDELA) from its precursors.
Caption: General experimental workflow for the analysis of NDELA and its precursors.
Experimental Protocols
Accurate quantification of NDELA and its precursors is crucial for assessing the risk of nitrosamine formation. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors being the most common.[8][9][10][11]
Key Experimental Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate NDELA and its precursors from the sample matrix and remove interfering substances.[10]
-
General Protocol:
-
A specific amount of the sample is weighed and typically dissolved or suspended in an appropriate solvent.
-
An internal standard (e.g., d8-NDELA) may be added for accurate quantification.[10]
-
The sample solution is passed through an SPE cartridge containing a sorbent material that retains the analytes of interest.
-
The cartridge is washed with a solvent to remove interfering compounds.
-
The retained analytes are then eluted from the cartridge with a different solvent.
-
The eluate is often evaporated and reconstituted in a smaller volume of a suitable solvent for analysis.
-
2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, identify, and quantify NDELA and its precursors with high sensitivity and selectivity.[7][10]
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
General Protocol:
-
Chromatographic Separation: The prepared sample extract is injected into the LC system. A suitable analytical column (e.g., C18) is used to separate the analytes based on their physicochemical properties. A mobile phase gradient is often employed for optimal separation.
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized.
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem MS). The first mass analyzer selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented, and the second mass analyzer selects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.
-
Quantification: The abundance of the product ion is measured, and by comparing it to a calibration curve generated from standards of known concentrations, the concentration of the analyte in the original sample is determined.[10]
-
3. Quantification by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
-
Objective: A highly specific method for the detection of N-nitroso compounds.
-
Instrumentation: A Gas Chromatograph coupled to a Thermal Energy Analyzer.
-
General Protocol:
-
Derivatization (if necessary): For non-volatile compounds, a derivatization step may be required to make them suitable for GC analysis.
-
Chromatographic Separation: The prepared sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column.
-
Detection: The separated compounds eluting from the column enter the TEA detector. The N-NO bond is pyrolytically cleaved, releasing a nitric oxide (NO) radical. This radical then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The intensity of this light is proportional to the amount of the N-nitroso compound present.[11]
-
Conclusion
The formation of this compound is a complex process directly correlated with the concentrations of its precursors, diethanolamine and nitrite. This guide has provided a comparative overview of the quantitative relationships, influencing factors, and the analytical methodologies used to assess this critical quality and safety attribute. For researchers and professionals in drug development and related industries, a thorough understanding of these principles is essential for mitigating the risk of NDELA formation in products and ensuring consumer safety. The provided experimental protocols and workflow diagrams offer a foundational understanding for establishing robust analytical monitoring and control strategies.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Formation of this compound from Diethanolamine in Lake Water and Sewage [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Determination of diethanolamine and this compound in fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of diethanolamine and this compound in fatty acid diethanolamides. | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijsdr.org [ijsdr.org]
- 11. osha.gov [osha.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal of N-Nitrosodiethanolamine
Essential guidelines for the safe handling and disposal of N-Nitrosodiethanolamine (NDELA), a compound recognized as a probable human carcinogen, are critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This document provides a clear, step-by-step protocol for the proper disposal of NDELA, alongside crucial safety data and handling procedures to support researchers, scientists, and drug development professionals. Due to its hazardous nature, strict adherence to these safety protocols during handling and disposal is mandatory.
Key Safety and Regulatory Data
A summary of important quantitative and regulatory data for this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C4H10N2O3 | FUJIFILM Wako Chemicals |
| Molecular Weight | 134.13 g/mol | FUJIFILM Wako Chemicals |
| Appearance | Yellow to dark brown very viscous liquid | PubChem |
| Boiling Point | Decomposes | Not specified |
| Density | 0.95 g/cm³ at 20 °C | Agilent Technologies |
| Carcinogenicity | IARC Group 2A: Probably carcinogenic to humans | Santa Cruz Biotechnology |
| EPA Waste Number | U174 (for the related compound N-nitrosodiethylamine) | Santa Cruz Biotechnology |
Experimental Protocols: Safe Disposal Procedures
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure.[1] The following step-by-step procedure must be followed:
1. Personal Protective Equipment (PPE): A comprehensive PPE approach is mandatory when handling this compound.[1]
-
Hand Protection: Double gloving is required. For concentrated forms, use butyl rubber or SilverShield™ gloves. For diluted solutions, nitrile gloves may be used as the inner layer.[1][2] this compound can penetrate standard latex and nitrile gloves.[1]
-
Body Protection: Wear a disposable, close-fitting suit or scrubs and a lab coat.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection: For weighing and diluting the neat chemical, a half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended. In case of spills or inadequate ventilation, a supplied-air respirator should be used.[3]
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1][3] Do not mix with other waste streams.
-
Solid Waste: Dispose of all contaminated materials, including gloves, wipes, absorbent paper, and disposable lab coats, as hazardous waste.[4] Double-bag dry waste using sealable transparent bags.[3][4]
3. Labeling and Storage:
-
Label all waste containers with "HAZARDOUS WASTE," the chemical constituents, and the date of generation.[3][4]
-
Store waste containers in a designated, cool, dark, and well-ventilated area with secondary containment to prevent spills.[3][4]
4. Decontamination:
-
Decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.[4]
-
Use an appropriate cleaning solution and dispose of all cleaning materials as hazardous waste.[3]
5. Final Disposal:
-
Contact a licensed professional waste disposal service for pickup and final disposal.[1]
-
The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
